Pyrrolomycin C
Description
(3,5-Dichloro-2-hydroxyphenyl)(4,5-dichloro-1H-pyrrol-2-yl)methanone has been reported in Streptomyces, Streptomyces fumanus, and Streptomyces vitaminophilus with data available.
from Streptomyces strain SF-2080; structure given in first source
Structure
2D Structure
3D Structure
Properties
CAS No. |
81910-06-7 |
|---|---|
Molecular Formula |
C11H5Cl4NO2 |
Molecular Weight |
325.0 g/mol |
IUPAC Name |
(3,5-dichloro-2-hydroxyphenyl)-(4,5-dichloro-1H-pyrrol-2-yl)methanone |
InChI |
InChI=1S/C11H5Cl4NO2/c12-4-1-5(9(17)6(13)2-4)10(18)8-3-7(14)11(15)16-8/h1-3,16-17H |
InChI Key |
WEZZHODHNYWVJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)C2=CC(=C(N2)Cl)Cl)O)Cl)Cl |
Synonyms |
pyrrolomycin C |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery of Pyrrolomycin C from Actinosporangium vitaminophilum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrrolomycin C, a chlorinated polyketide-derived antibiotic, represents a significant member of the pyrrolomycin family of natural products. First isolated from the fermentation broth of the actinomycete Actinosporangium vitaminophilum (strain SF-2080), this compound has demonstrated notable activity against Gram-positive bacteria. This technical guide provides a comprehensive overview of the discovery of this compound, detailing its biosynthesis, experimental protocols for its isolation and characterization, and its mechanism of action. Quantitative data are presented in structured tables for clarity, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
The relentless rise of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents. Natural products from microorganisms, particularly actinomycetes, have historically been a rich source of clinically valuable antibiotics. The pyrrolomycins are a family of halogenated pyrrole-containing antibiotics with potent biological activities. This compound, along with its congeners D and E, were first reported as new members of this class from Actinosporangium vitaminophilum.[1] Structurally, this compound possesses a chlorinated pyrrole nucleus linked to a dichlorophenol moiety via a carbonyl bridge.[1] Its selective activity against Gram-positive bacteria makes it an interesting candidate for further investigation and development.
Biosynthesis of this compound
The biosynthetic pathway of pyrrolomycins, including this compound, in Actinosporangium vitaminophilum shares similarities with the well-characterized pathway of pyoluteorin.[2] The core scaffold is assembled from L-proline and acetate units through the action of a polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. The biosynthesis is governed by a dedicated gene cluster within the bacterium's genome.[2]
Key biosynthetic steps include:
-
Initiation: L-proline serves as the starter unit for the pyrrole ring.
-
Polyketide Chain Assembly: Acetate units are sequentially added to build the polyketide chain that will form the dichlorophenol moiety.
-
Halogenation: Specific halogenase enzymes are responsible for the chlorination of both the pyrrole and phenolic rings.
-
Cyclization and Tailoring: A series of enzymatic reactions catalyze the cyclization and further modifications to yield the final this compound structure.
Experimental Protocols
Fermentation of Actinosporangium vitaminophilum
A detailed protocol for the production of this compound is outlined below:
-
Inoculum Preparation: A seed culture of Actinosporangium vitaminophilum is prepared by inoculating a suitable seed medium and incubating at 28°C for 48 hours with shaking at 250 rpm.
-
Production Culture: The seed culture is then used to inoculate a larger volume of production medium.
-
Incubation: The production culture is incubated for an extended period, typically around 120 hours, under the same temperature and agitation conditions to allow for the accumulation of pyrrolomycins.
Extraction and Purification of this compound
The following steps describe the isolation of this compound from the fermentation broth:
-
Extraction: The fermentation broth is subjected to solvent extraction to separate the secondary metabolites, including this compound.
-
Initial Chromatography: The crude extract is then subjected to chromatography on a basic alumina column.[1] This step serves to separate the pyrrolomycins from other components in the extract.
-
High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative HPLC. A common method involves a C18 column with a gradient elution system. For analytical purposes, a typical HPLC analysis might use the following conditions:
-
Column: Agilent SB-C18 (4.6 by 250 mm)
-
Mobile Phase: A gradient of methanol and water containing 1% acetic acid. An initial isocratic phase of 75:25 methanol-water is followed by a ramp to 90:10 methanol-water.
-
Detection: UV detection at 268 nm.
-
Retention Time: Under these conditions, this compound has an approximate retention time of 14.3 minutes.
-
References
The Biosynthesis of Pyrrolomycin C in Streptomyces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrrolomycin C, a member of the polyhalogenated polyketide antibiotic family, exhibits significant biological activity. Produced by various actinomycetes, notably Streptomyces species, its biosynthesis is a complex process involving a dedicated gene cluster and a series of enzymatic reactions. This technical guide provides an in-depth overview of the biosynthesis pathway of this compound in Streptomyces, drawing upon the current scientific literature. It details the genetic basis of the pathway, the putative functions of the involved enzymes, and relevant experimental protocols. This document is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, antibiotic discovery, and metabolic engineering.
Introduction to this compound
The pyrrolomycins are a class of potent antibiotics characterized by a halogenated pyrrole ring linked to a dichlorinated phenyl group. This compound, specifically, is a key intermediate in the biosynthesis of other more complex pyrrolomycins.[1] Its potent antimicrobial properties have made it and its derivatives attractive candidates for drug development. Understanding its biosynthesis is crucial for efforts in strain improvement, yield optimization, and the generation of novel analogs through metabolic engineering.
The this compound Biosynthetic Gene Cluster
The genetic blueprint for this compound biosynthesis is encoded within a dedicated gene cluster. These clusters have been identified and characterized in several producing organisms, including Actinosporangium vitaminophilum and Streptomyces sp. UC 11065.[2] The gene cluster in Streptomyces sp. UC 11065, often referred to as the 'dox' cluster, is highly homologous to the 'pyr' cluster in A. vitaminophilum.[2]
Key Genes and Their Putative Functions
The pyrrolomycin biosynthetic gene cluster is comprised of genes encoding enzymes for precursor supply, polyketide synthesis, tailoring modifications, regulation, and transport. The functions of many of these genes have been inferred through sequence homology to other known biosynthetic pathways, particularly that of pyoluteorin.[2]
| Gene (in A. vitaminophilum) | Homolog (in Streptomyces sp. UC 11065) | Putative Function |
| pyr1 | dox1 | Proline dehydrogenase |
| pyr2 | dox2 | Pyrroline-5-carboxylate reductase |
| pyr4 | dox4 | Acyl-CoA synthetase |
| pyr5 | dox5 | Acyl carrier protein (ACP) |
| pyr7 | dox7 | Beta-ketoacyl-ACP synthase III |
| pyr8 | dox8 | Thioesterase |
| pyr16 | dox16 | FAD-dependent halogenase |
| pyr17 | dox17 | FAD-dependent halogenase |
| pyr18 | dox18 | Acyl-CoA dehydrogenase |
| pyr19A | dox19A | 3-hydroxyacyl-CoA dehydrogenase |
| pyr20 | dox20 | Cytochrome P450 |
| pyr21 | dox21 | Ferredoxin |
| pyr22 | dox22 | O-methyltransferase |
| pyr3 | - | TetR family transcriptional regulator |
| pyr27 | - | TetR family transcriptional regulator |
| pyr6 | - | MFS transporter |
| pyr12 | - | Membrane transport protein |
Table 1: Key genes in the pyrrolomycin biosynthetic gene cluster and their putative functions based on sequence homology.[2]
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a hybrid pathway that utilizes precursors from both amino acid and polyketide metabolism. The core structure is assembled from L-proline and three molecules of acetate.[2] While the exact enzymatic steps and all intermediates have not been fully elucidated, a hypothetical pathway has been proposed based on the functions of the genes within the cluster.
Precursor Synthesis and Assembly
The biosynthesis is initiated with the conversion of L-proline to pyrrolyl-2-carboxyl-S-ACP. This is followed by the loading of three malonyl-CoA extender units, derived from acetate, by a type II polyketide synthase (PKS) system.
Tailoring Modifications
Following the initial assembly, the polyketide chain undergoes a series of tailoring modifications, including chlorination steps catalyzed by FAD-dependent halogenases. The order and timing of these chlorination events are not yet fully understood.
Quantitative Data
At present, there is a notable absence of published quantitative data regarding the production titers of this compound in Streptomyces fermentation broths. Similarly, kinetic data for the enzymes involved in the biosynthetic pathway are not yet available in the scientific literature. This represents a significant knowledge gap and an area for future research.
Experimental Protocols
The following protocols are foundational for the study of this compound biosynthesis in Streptomyces.
Fermentation of Streptomyces sp. for this compound Production
This protocol is a general guideline and should be optimized for the specific Streptomyces strain being used.
-
Inoculum Preparation:
-
Aseptically transfer a loopful of spores from a mature culture of Streptomyces sp. into a 50 mL falcon tube containing 10 mL of a suitable seed medium (e.g., TSB).
-
Incubate at 28-30°C with shaking at 200 rpm for 48-72 hours.
-
-
Production Culture:
-
Inoculate 100 mL of production medium in a 500 mL baffled flask with 5% (v/v) of the seed culture. A suitable production medium may contain (per liter): soluble starch (20 g), yeast extract (5 g), peptone (5 g), K₂HPO₄ (1 g), MgSO₄·7H₂O (0.5 g), and trace elements solution (1 mL). The initial pH should be adjusted to 7.0.
-
Incubate at 28-30°C with shaking at 200 rpm for 5-7 days.
-
-
Extraction:
-
Centrifuge the culture broth at 5000 x g for 15 minutes.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure.
-
Dissolve the residue in a small volume of methanol for HPLC analysis.
-
HPLC Analysis of Pyrrolomycins
This method is adapted from published protocols for the separation and detection of pyrrolomycins.[2]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B
-
30-35 min: 90-10% B (linear gradient)
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 330 nm.
-
Injection Volume: 10-20 µL.
Gene Knockout in Streptomyces via Homologous Recombination
This protocol provides a general framework for creating gene knockouts in Streptomyces sp. UC 11065 using a temperature-sensitive vector.[2]
-
Construction of the Knockout Vector:
-
Amplify ~1 kb upstream and downstream flanking regions of the target gene from Streptomyces sp. UC 11065 genomic DNA.
-
Clone the upstream and downstream fragments into a temperature-sensitive E. coli-Streptomyces shuttle vector (e.g., pKC1139) on either side of an antibiotic resistance cassette (e.g., apramycin).
-
Verify the construct by restriction digestion and sequencing.
-
-
Protoplast Transformation of Streptomyces sp. UC 11065 :
-
Prepare protoplasts from a mid-log phase culture of Streptomyces sp. UC 11065.
-
Transform the protoplasts with the knockout vector using a polyethylene glycol (PEG)-mediated method.
-
Plate the transformed protoplasts on a regeneration medium (e.g., R2YE) and incubate at a permissive temperature (e.g., 28°C) to allow for single crossover events. Select for transformants using the appropriate antibiotic.
-
-
Selection for Double Crossover Mutants:
-
Subculture the single crossover mutants at a non-permissive temperature (e.g., 37°C) to select for the loss of the vector backbone.
-
Plate the culture on a medium containing the antibiotic for the resistance cassette and screen for colonies that are sensitive to the antibiotic resistance marker on the vector backbone.
-
Confirm the double crossover event and the deletion of the target gene by PCR and Southern blot analysis.
-
Regulation of this compound Biosynthesis
The biosynthesis of antibiotics in Streptomyces is tightly regulated. Within the pyrrolomycin gene cluster, two genes, pyr3 and pyr27, are predicted to encode TetR-family transcriptional regulators.[2] These proteins likely play a crucial role in controlling the expression of the biosynthetic genes in response to internal or external signals. However, the specific targets and regulatory mechanisms of Pyr3 and Pyr27 have not yet been experimentally determined.
Conclusion and Future Perspectives
Significant progress has been made in understanding the genetic basis of this compound biosynthesis in Streptomyces. The identification and sequencing of the biosynthetic gene cluster have laid the groundwork for further investigation. However, several key areas remain to be explored. Future research should focus on:
-
Functional Characterization of Enzymes: In vitro biochemical assays and heterologous expression of the biosynthetic enzymes are needed to elucidate their precise functions and the exact sequence of enzymatic reactions.
-
Identification of Intermediates: The isolation and structural characterization of biosynthetic intermediates will be crucial for confirming the proposed pathway.
-
Optimization of Production: A systematic optimization of fermentation conditions, including media composition and process parameters, is required to improve the yield of this compound.
-
Elucidation of Regulatory Networks: Detailed studies on the roles of the TetR-family regulators and other potential regulatory elements will provide insights into how this compound production is controlled, which can be exploited for yield enhancement.
Addressing these knowledge gaps will not only provide a more complete picture of this fascinating biosynthetic pathway but also pave the way for the rational engineering of Streptomyces to produce novel and more potent pyrrolomycin analogs for therapeutic applications.
References
- 1. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cloning and Characterization of the Pyrrolomycin Biosynthetic Gene Clusters from Actinosporangium vitaminophilum ATCC 31673 and Streptomyces sp. Strain UC 11065 - PMC [pmc.ncbi.nlm.nih.gov]
Pyrrolomycin C: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Pyrrolomycin C is a polyhalogenated aromatic antibiotic belonging to the pyrrolomycin family of natural products.[1] Isolated from actinomycetes, this class of compounds has garnered significant interest within the scientific community due to its potent biological activities, particularly its efficacy against Gram-positive bacteria. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It also details key experimental protocols for its study and visualizes its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Structure and Properties
This compound is characterized by a core structure consisting of a dichlorinated pyrrole ring linked via a carbonyl group to a dichlorinated phenolic ring. Its systematic name is (3,5-dichloro-2-hydroxyphenyl)-(4,5-dichloro-1H-pyrrol-2-yl)methanone. The presence of multiple chlorine atoms and a hydroxyl group are key features contributing to its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₅Cl₄NO₂ | PubChem |
| Molecular Weight | 324.97 g/mol | PubChem |
| SMILES | C1=C(C=C(C(=C1C(=O)C2=CC(=C(N2)Cl)Cl)O)Cl)Cl | PubChem |
| InChI | InChI=1S/C11H5Cl4NO2/c12-4-1-5(9(17)6(13)2-4)10(18)8-3-7(14)11(15)16-8/h1-3,16-17H | PubChem |
| IUPAC Name | (3,5-dichloro-2-hydroxyphenyl)-(4,5-dichloro-1H-pyrrol-2-yl)methanone | PubChem |
| Physical Description | Not explicitly stated, but synthetic analogues are often solids. | N/A |
| Solubility | Poor aqueous solubility is a noted challenge for this class of compounds.[2] | N/A |
| Spectral Data | While the structure has been confirmed by NMR and high-resolution mass spectrometry, specific spectral data for this compound is not readily available in public databases. However, related synthetic nitro-pyrrolomycins exhibit characteristic ¹H-NMR signals for aromatic protons in the range of 7.02–8.27 ppm and a broad singlet for the pyrrolic NH between 13.25 and 14.72 ppm. Infrared spectra of these analogues show a broad band for the pyrrolic NH in the range of 3174–3264 cm⁻¹.[3] | N/A |
Biological Activity and Mechanism of Action
This compound exhibits potent antibacterial activity, primarily against Gram-positive bacteria. Its mechanism of action is attributed to its function as a protonophore. It disrupts the bacterial cell membrane potential by transporting protons across the lipid bilayer, leading to the dissipation of the proton motive force, which is essential for vital cellular processes such as ATP synthesis. This membrane-depolarizing activity makes it a powerful antimicrobial agent.
Table 2: Biological Activity of this compound
| Activity | Organism/Cell Line | Measurement | Value | Source |
| Antibacterial | Staphylococcus aureus | MIC | Less potent than Pyrrolomycin D (specific value not consistently reported) | [4] |
| Antibacterial | Streptococcus pneumoniae | MIC | Less potent than Pyrrolomycin D (specific value not consistently reported) | [4] |
| Protonophore Activity | Artificial Bilayer Lipid Membrane | Electrophysiological measurement | Potent membrane-depolarizing agent, superior to the conventional protonophore CCCP | [5] |
| Cytotoxicity | Various Cancer Cell Lines | IC₅₀ | Submicromolar concentrations | [2] |
Experimental Protocols
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a general synthetic approach can be inferred from the synthesis of its analogues. A plausible route would involve the acylation of a dichlorinated pyrrole with a dichlorinated and protected (e.g., methoxy) benzoyl chloride, followed by deprotection of the hydroxyl group.
General Procedure for the Synthesis of Pyrrolomycin Analogues:
-
Acylation: A solution of the substituted pyrrole in an appropriate anhydrous solvent (e.g., dichloromethane) is treated with a substituted benzoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) at a controlled temperature.
-
Work-up: The reaction mixture is then quenched, typically with a dilute acid solution, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography on silica gel.
-
Deprotection (if necessary): If the hydroxyl group on the phenyl ring is protected (e.g., as a methyl ether), it is deprotected using a reagent such as boron tribromide or aluminum chloride to yield the final product.
Determination of Minimum Inhibitory Concentration (MIC) using the Resazurin Microtiter Assay (REMA)
The MIC of this compound against various bacterial strains can be determined using the REMA method.[5] This colorimetric assay measures cell viability through the reduction of the blue dye resazurin to the pink, fluorescent resorufin by metabolically active cells.[6][7]
Protocol:
-
Preparation of Bacterial Inoculum: A fresh culture of the target bacterium is grown to the mid-logarithmic phase in an appropriate broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution of this compound: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A two-fold serial dilution of the compound is then prepared in a 96-well microtiter plate, with each well containing a final volume of 50 µL of the diluted compound.
-
Inoculation: 50 µL of the standardized bacterial inoculum is added to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Controls: Positive (bacteria with no antibiotic) and negative (broth only) controls are included on each plate.
-
Incubation: The plate is incubated at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Addition of Resazurin: After the initial incubation, 10 µL of a sterile resazurin solution (e.g., 0.015% w/v) is added to each well.
-
Second Incubation: The plate is incubated for an additional 2-4 hours to allow for the color change to develop.
-
Reading the Results: The MIC is determined as the lowest concentration of this compound that prevents the color change from blue to pink.
Measurement of Protonophore Activity using Planar Lipid Bilayer (PLB) Electrophysiology
The protonophoric activity of this compound can be directly measured using an artificial planar lipid bilayer system.[5] This technique allows for the precise measurement of ion transport across a lipid membrane.
Protocol:
-
Formation of the Planar Lipid Bilayer: A lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine in n-decane) is "painted" across a small aperture (typically 50-250 µm in diameter) in a Teflon partition separating two aqueous compartments (cis and trans).
-
Establishment of a pH Gradient: A pH gradient is established across the lipid bilayer by using buffers of different pH in the cis and trans compartments.
-
Application of Voltage: A voltage is applied across the membrane using Ag/AgCl electrodes, and the baseline current is recorded.
-
Addition of this compound: A known concentration of this compound is added to one or both compartments.
-
Measurement of Current: The current across the membrane is measured. An increase in current in the presence of this compound indicates the transport of protons across the lipid bilayer, confirming its protonophoric activity. The magnitude of the current is proportional to the rate of proton transport.
Mechanism of Action Visualization
The primary mechanism of action of this compound is its ability to act as a protonophore, disrupting the proton gradient across the bacterial cell membrane. This process can be visualized as a cyclical transport of protons from the exterior to the interior of the cell.
Caption: Protonophore mechanism of this compound across the bacterial membrane.
Conclusion
This compound is a potent antibacterial compound with a well-defined mechanism of action as a protonophore. Its ability to disrupt the bacterial membrane potential makes it an attractive candidate for further investigation in the development of new antimicrobial agents. However, challenges such as its poor solubility and potential cytotoxicity need to be addressed through medicinal chemistry efforts to optimize its therapeutic potential. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, aiming to facilitate future research and development in this promising area.
References
- 1. researchgate.net [researchgate.net]
- 2. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Pyrrolomycin C as a Protonophore: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the mechanism of action for Pyrrolomycin C, a potent natural antibiotic. The focus is on its function as a protonophore, a molecule that transports protons across lipid membranes, thereby disrupting the proton motive force essential for cellular energy production. This guide synthesizes key findings, presents quantitative data, details experimental methodologies, and provides visual diagrams to elucidate the core concepts.
Introduction: The Emergence of Pyrrolomycins
Pyrrolomycins are a family of polyhalogenated antibiotics produced by Actinosporangium and Streptomyces species.[1][2] These compounds, particularly this compound and D, exhibit potent antibacterial activity, especially against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.[3] For years, the precise mechanism behind their powerful bactericidal effects was elusive.[3][4] Recent research, however, has definitively identified their role as highly efficient protonophores.[3][4][5] They function by depolarizing the bacterial membrane, which suppresses cellular bioenergetics through the uncoupling of oxidative phosphorylation.[2][6] This action is significantly more potent—by an order of magnitude—than that of the conventional protonophore, carbonyl cyanide m-chlorophenylhydrazone (CCCP).[3][4] The key structural features enabling this activity are the ionizable acidic phenyl hydroxyl and pyrrole N-H groups, which can engage in the shuttling of protons across biological membranes.[5][7]
The Protonophore Mechanism of Action
The primary mechanism of this compound is the disruption of the transmembrane proton gradient. This gradient, or proton motive force (PMF), is critical for bacteria to generate ATP, transport nutrients, and maintain cellular homeostasis.[7] this compound, acting as a lipophilic weak acid, facilitates the transport of protons across the lipid bilayer, dissipating the PMF.
The process can be visualized as a catalytic cycle:
-
Protonation: On the more acidic side of the membrane (typically the exterior), the anionic form of this compound picks up a proton to become a neutral, charge-masked molecule.
-
Translocation: The neutral, lipophilic molecule diffuses across the hydrophobic core of the lipid bilayer.
-
Deprotonation: Upon reaching the more alkaline side (the cytoplasm), the molecule releases the proton.
-
Return: The resulting anion is driven back across the membrane by the membrane potential, ready to start a new cycle.
This continuous shuttling of protons effectively short-circuits the cellular bioenergetic machinery, leading to ATP depletion and ultimately, cell death.[7]
Caption: The catalytic cycle of this compound as a protonophore across a biological membrane.
Quantitative Analysis of Protonophore Activity
The efficacy of this compound as a protonophore has been quantified through various assays, comparing its activity to other pyrrolomycins and the standard uncoupler CCCP.
Table 1: In Vitro Antibacterial Activity of Pyrrolomycins Data extracted from susceptibility testing in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[3]
| Compound | S. aureus MIC (ng/mL) | S. pneumoniae MIC (ng/mL) | E. coli ΔtolC MIC (ng/mL) |
| This compound | 25 | 200 | 25 |
| Pyrrolomycin D | 12.5 | 50 | 25 |
| Pyrrolomycin I | >1600 | >1600 | >1600 |
| Pyrrolomycin J | >1600 | >1600 | >1600 |
Table 2: Membrane Depolarization and Proton Current Induction Comparative data on membrane potential disruption in S. aureus and current induction in a pure lipid membrane system.[3]
| Compound | S. aureus Membrane Potential (DiSC3(5) Assay) | Planar Lipid Bilayer Current (at 3 µM) |
| This compound | Potent depolarization | Superior to CCCP |
| Pyrrolomycin D | Potent depolarization, slightly more active than Pyr-C | Strongest activity, much greater than CCCP |
| CCCP | Less potent than Pyrrolomycins C & D | Lower activity than Pyrrolomycins C & D |
Table 3: Activity in Mitochondrial Systems Data from studies on isolated rat liver mitochondria, mitoplasts (outer membrane removed), and inverted submitochondrial particles (SMPs).[2][6]
| System | Observation |
| Mitochondria | This compound is more active than Pyrrolomycin D in stimulating respiration and causing depolarization.[2][6] |
| Mitoplasts | The difference in activity between this compound and D is significantly less pronounced.[2][6] |
| SMPs | Pyrrolomycin D is more active as an uncoupler, causing potential collapse at nanomolar concentrations.[2][6] |
| Liposomes | Pyrrolomycin D shows higher protonophoric activity than this compound.[2][6] |
Note: The higher activity of this compound in intact mitochondria is attributed to its greater ability to penetrate the outer mitochondrial membrane compared to Pyrrolomycin D.[2][6]
Detailed Experimental Protocols
The characterization of this compound as a protonophore relies on several key experimental techniques.
This assay measures the change in bacterial membrane potential upon exposure to a compound. Potentiometric dyes, whose fluorescence is quenched when the membrane is polarized, are utilized.
-
Core Principle: Depolarization of the membrane by a protonophore like this compound causes the dye to be released from the membrane, resulting in an increase in fluorescence.
-
Reagents:
-
Bacterial suspension (e.g., S. aureus SH1000) in buffer (e.g., PBS).
-
Potentiometric dye: 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) or 3,3′-diethyloxacarbocyanine iodide (DiOC2(3)).[3][5]
-
Glucose (to energize the cells and establish a membrane potential).
-
Test compounds (this compound, CCCP).
-
-
Protocol Outline:
-
Harvest and wash mid-log phase bacterial cells.
-
Resuspend cells in buffer to a specific optical density.
-
Add the potentiometric dye (e.g., DiSC3(5) to a final concentration of ~1 µM) and incubate to allow for membrane partitioning and fluorescence quenching.
-
Add glucose to initiate metabolic activity and generate a stable membrane potential.
-
Transfer the suspension to a fluorometer plate.
-
Record a baseline fluorescence reading.
-
Add serial dilutions of this compound or control compounds.
-
Monitor the increase in fluorescence over time, which corresponds to membrane depolarization.
-
Caption: Workflow for measuring bacterial membrane depolarization using a potentiometric dye.
This technique provides direct evidence of protonophore activity in a pure, protein-free lipid membrane system. It measures the electrical current generated by the movement of protons across the bilayer.[3]
-
Core Principle: A voltage is clamped across a synthetic lipid bilayer separating two chambers. The addition of a protonophore facilitates proton movement, which is measured as an electrical current.
-
Experimental Setup:
-
A two-chamber system (cis and trans) separated by a partition with a small aperture.
-
A lipid bilayer (e.g., formed from DPhPC - diphytanoylphosphatidylcholine) is painted across the aperture.[5]
-
Ag/AgCl electrodes are placed in each chamber to apply voltage and measure current.
-
A voltage-clamp amplifier maintains a constant potential across the membrane.
-
Buffer solutions (e.g., 50 mM Tris, 50 mM MES, 10 mM KCl) are used, and a pH gradient can be established between chambers.[5]
-
-
Protocol Outline:
-
Form a stable planar lipid bilayer across the aperture.
-
Add symmetrical buffer solutions to both chambers (e.g., pH 7.0).
-
Apply a constant voltage (e.g., 25 mV) and record the baseline current.[5]
-
Add this compound to both chambers and record the induced transmembrane electric current.
-
To confirm proton selectivity, establish a pH gradient (e.g., cis at pH 7.0, trans at pH 8.2) and measure the current-voltage (I-V) relationship. The reversal potential of the current should correlate with the Nernst potential for protons.[5]
-
Caption: Logical diagram of the Planar Lipid Bilayer (BLM) electrophysiology experiment.
Conclusion and Implications
The body of evidence strongly supports the classification of this compound as a potent, natural protonophore.[3][4][5] Its ability to disrupt the proton motive force in bacteria is the definitive mechanism behind its antibiotic activity.[5][8] The quantitative data from membrane potential assays and direct measurements in artificial bilayers demonstrate an efficacy that surpasses the classic uncoupler CCCP.[3]
For drug development professionals, this mechanism presents both opportunities and challenges. The potency of this compound makes its scaffold a promising starting point for the development of new antibiotics, particularly in an era of rising resistance.[9][10] However, the lack of specificity for bacterial over mitochondrial membranes, as evidenced by its potent activity on isolated mitochondria, highlights a significant hurdle for clinical translation due to potential host cytotoxicity.[3][6] Future research should focus on chemical modifications of the pyrrolomycin structure to enhance selectivity for bacterial membranes, potentially by exploiting differences in lipid composition or membrane potential between prokaryotic and eukaryotic cells.
References
- 1. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotic Pyrrolomycin as an Efficient Mitochondrial Uncoupler - ProQuest [proquest.com]
- 3. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibiotic Pyrrolomycin as an Efficient Mitochondrial Uncoupler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scite.ai [scite.ai]
- 9. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Pyrrolomycin C: A Technical Guide to its Disruption of the Bacterial Proton Gradient
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the antibacterial mechanism of Pyrrolomycin C, focusing on its role as a protonophore that disrupts the bacterial proton gradient. This document synthesizes key research findings, presents quantitative data, details experimental methodologies, and provides visual representations of the underlying processes to support research and development efforts in antibacterial drug discovery.
Core Mechanism of Action: Protonophoric Activity
This compound exerts its antibacterial effect by acting as a protonophore, a molecule that shuttles protons across the bacterial cytoplasmic membrane.[1][2] This action dissipates the proton motive force (PMF), a crucial bioenergetic state for most bacteria. The PMF is a combination of the transmembrane electrical potential (Δψ) and the transmembrane pH gradient (ΔpH). By disrupting these gradients, this compound effectively uncouples oxidative phosphorylation from ATP synthesis, leading to a cascade of events culminating in bacterial cell death.[2]
The protonophoric activity of this compound has been demonstrated to be significantly more potent than the classical uncoupler carbonyl cyanide m-chlorophenylhydrazone (CCCP).[2] This potent activity makes it an interesting candidate for further investigation as an antibacterial agent.
Quantitative Data on Antibacterial Activity
The antibacterial efficacy of this compound has been quantified against a range of bacterial species. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, providing a comparative overview of its activity spectrum.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | SH1000 | 0.025 | [2] |
| Staphylococcus aureus | USA300 | 0.025 | [2] |
| Streptococcus pneumoniae | R6 | 0.05 | [2] |
| Enterococcus faecalis | V583 | 0.4 | [2] |
| Escherichia coli | ΔtolC | 0.025 | [2] |
| Pseudomonas aeruginosa | PAO1 | >25 | [2] |
| Klebsiella pneumoniae | ATCC 13883 | >25 | [2] |
Experimental Protocols
This section details the key experimental protocols used to elucidate the mechanism of action of this compound.
Measurement of Bacterial Membrane Depolarization using a Potentiometric Probe (DiSC₃(5))
This protocol describes the use of the fluorescent potentiometric probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) to measure changes in bacterial membrane potential upon exposure to this compound.[3][4]
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound stock solution (in DMSO)
-
DiSC₃(5) stock solution (in DMSO)
-
HEPES buffer (5 mM, pH 7.2) containing 5 mM glucose
-
96-well black microplates with a clear bottom
-
Fluorescence plate reader (Excitation: ~622 nm, Emission: ~670 nm)
Procedure:
-
Cell Preparation: Harvest bacterial cells from a mid-logarithmic phase culture by centrifugation. Wash the cells twice with HEPES buffer containing glucose and resuspend to a final optical density at 600 nm (OD₆₀₀) of 0.05.
-
Dye Loading: Add DiSC₃(5) to the cell suspension to a final concentration of 1 µM. Incubate in the dark at room temperature for 30-60 minutes to allow the dye to accumulate in the polarized bacterial membranes, resulting in fluorescence quenching.
-
Baseline Measurement: Transfer 200 µL of the cell and dye suspension to the wells of a 96-well black microplate. Measure the baseline fluorescence for 5-10 minutes.
-
Compound Addition: Add varying concentrations of this compound (or vehicle control, DMSO) to the wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity kinetically for at least 30 minutes. Depolarization of the membrane will cause the release of DiSC₃(5) into the medium, resulting in an increase in fluorescence (de-quenching).
-
Data Analysis: Normalize the fluorescence data to the baseline and express the change in fluorescence as a percentage of the maximum depolarization achieved with a known depolarizing agent like gramicidin or a high concentration of CCCP.
Determination of Protonophoric Activity using a Bilayer Lipid Membrane (BLM) System
This electrophysiological technique directly measures the ability of this compound to transport protons across an artificial lipid bilayer, providing definitive evidence of its protonophore activity.[5]
Materials:
-
Bilayer lipid membrane setup (e.g., Warner Instruments)
-
Ag/AgCl electrodes
-
A solution of diphytanoylphosphatidylcholine (DPhPC) in n-decane (20 mg/mL)
-
Buffer solution (e.g., 50 mM MES, 50 mM Tris, 100 mM KCl, pH 7.0)
-
This compound stock solution
-
Voltage-clamp amplifier
Procedure:
-
BLM Formation: Form a planar lipid bilayer by painting the DPhPC solution across a small aperture (typically 0.5-1.0 mm in diameter) separating two chambers (cis and trans) filled with the buffer solution.
-
Membrane Stability Check: Apply a voltage across the membrane and monitor the current to ensure the formation of a stable, high-resistance bilayer.
-
Compound Addition: Add this compound to the cis chamber to the desired final concentration. The compound will spontaneously insert into the lipid bilayer.
-
Current Measurement: Apply a constant voltage (e.g., +50 mV) across the membrane and measure the resulting transmembrane current. An increase in current indicates the movement of ions across the bilayer.
-
pH Gradient Establishment: To specifically measure proton transport, establish a pH gradient across the bilayer by adding a small amount of acid to the cis chamber and base to the trans chamber.
-
Proton Current Measurement: In the presence of a pH gradient, the current measured is primarily due to the transport of protons by this compound.
-
Data Analysis: Plot the current as a function of this compound concentration to determine the dose-response relationship.
Visualizing the Impact of this compound
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of this compound as a protonophore.
Caption: Workflow for measuring membrane depolarization.
Downstream Consequences of Proton Gradient Disruption
The collapse of the proton motive force initiated by this compound has several critical downstream consequences for the bacterial cell:
-
Inhibition of ATP Synthesis: The primary role of the PMF is to drive ATP synthase. Its dissipation directly halts the production of ATP, the cell's main energy currency.[6]
-
Disruption of Transport: Many essential nutrient uptake and waste efflux systems in bacteria are coupled to the PMF. The loss of this gradient impairs the cell's ability to acquire nutrients and expel toxic substances.
-
Impaired Motility: For many bacteria, flagellar rotation is directly powered by the influx of protons through the motor complex.[7] Dissipation of the PMF leads to a loss of motility.
-
Cellular Stress and Death: The cumulative effect of energy depletion and disruption of essential transport processes leads to a general state of cellular stress, ultimately resulting in bacterial cell death. Recent studies have also shown that pyrrolomycins can induce changes in membrane fluidity and the structure of cell wall components.[8]
Conclusion
This compound is a potent natural protonophore that represents a promising scaffold for the development of novel antibacterial agents. Its mechanism of action, the disruption of the bacterial proton gradient, is a validated and effective strategy for killing bacteria. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate this compound and its analogs in the ongoing search for new treatments for bacterial infections.
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Electrogenic proton transport across lipid bilayer membranes mediated by cationic derivatives of rhodamine 19: comparison with anionic protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
Pyrrolomycin C: A Technical Guide to its Antibacterial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the antibacterial spectrum of activity for Pyrrolomycin C. It is designed to furnish researchers, scientists, and drug development professionals with the critical data and methodologies necessary to evaluate its potential as an antimicrobial agent. This document summarizes quantitative antibacterial data, details experimental protocols, and visualizes key mechanisms and workflows.
Core Antibacterial Activity and Spectrum
This compound is a halogenated pyrrole antibiotic that demonstrates potent activity primarily against Gram-positive bacteria.[1][2] Its efficacy against Gram-negative bacteria is limited due to the presence of efflux pumps; however, when these efflux mechanisms are compromised, Gram-negative bacteria also exhibit susceptibility.[1] The antibacterial effect of this compound is concentration-dependent.[1]
Quantitative Antibacterial Spectrum
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against a range of bacterial strains as determined by broth microdilution assays.
Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria
| Bacterial Strain | Growth Medium | MIC (µg/mL) | MIC (µM) | Reference |
| Staphylococcus aureus | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | 0.125 | 0.36 | [3] |
| Staphylococcus aureus SH1000 | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | - | - | [1] |
| Streptococcus pneumoniae | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | - | - | [1] |
| Staphylococcus aureus ATCC 25923 | Luria Bertani (LB) Medium | - | ~80 (MBC) | [4] |
Note: Some studies report Minimal Bactericidal Concentration (MBC) instead of or in addition to MIC. MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria
| Bacterial Strain | Growth Medium | MIC (µg/mL) | MIC (µM) | Reference |
| Escherichia coli ΔtolC mutant | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | 0.125 | 0.36 | [1] |
| Pseudomonas aeruginosa ATCC 10145 | Luria Bertani (LB) Medium | >100 | >288 | [5] |
The ΔtolC mutant of E. coli lacks a key component of a major efflux pump system, rendering it more susceptible to various compounds.
Mechanism of Action: Protonophore Activity
The primary mechanism of action of this compound is its function as a protonophore.[1][6] It acts as a lipid-soluble proton carrier, shuttling protons across the bacterial cytoplasmic membrane. This process dissipates the proton motive force (PMF), which is essential for ATP synthesis, nutrient transport, and motility. The disruption of the proton gradient ultimately leads to a collapse of the cell's energy-transducing processes and cell death.[3][7]
Experimental Protocols
The determination of the antibacterial spectrum of this compound is primarily achieved through the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard broth microdilution methodologies.
1. Preparation of this compound Stock Solution:
-
Dissolve this compound powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).
-
The stock solution should be stored at -20°C or lower.
2. Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).
-
The final volume in each well should be 50 µL, with concentrations typically ranging from 128 µg/mL to 0.06 µg/mL.
-
Include a positive control (medium with bacterial inoculum, no antibiotic) and a negative control (medium only).
3. Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
5. Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
-
Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Conclusion
This compound exhibits a potent antibacterial activity against a range of Gram-positive bacteria, with a well-defined mechanism of action as a protonophore. Its activity against Gram-negative bacteria is limited by efflux pumps, a factor that should be considered in future drug development and research. The provided data and protocols offer a solid foundation for further investigation into the therapeutic potential of this compound. Future research could focus on synergistic studies with efflux pump inhibitors to broaden its spectrum of activity and on chemical modifications to enhance its efficacy and reduce potential toxicity.
References
- 1. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protonophore - Wikipedia [en.wikipedia.org]
- 4. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents [mdpi.com]
- 6. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial Marinopyrroles and Pseudilins Act as Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
Pyrrolomycin C: A Technical Whitepaper on its Activity Against Gram-Positive Bacteria
Audience: Researchers, scientists, and drug development professionals.
Abstract: The rise of antibiotic-resistant bacteria, particularly Gram-positive pathogens, presents a formidable challenge to global health. This necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. Pyrrolomycins, a class of polyhalogenated pyrrole antibiotics produced by Streptomyces and Actinosporangium species, have demonstrated potent activity, especially against Gram-positive bacteria.[1] This technical guide focuses on Pyrrolomycin C, detailing its mechanism of action, antibacterial efficacy, and the experimental methodologies used for its evaluation. Quantitative data are presented in structured tables, and key processes are visualized through diagrams to provide a comprehensive resource for the scientific community.
Mechanism of Action: Protonophoric Activity
The primary antibacterial mechanism of this compound is the disruption of bacterial membrane energetics.[2][3] Unlike many antibiotics that target specific enzymes or biosynthetic pathways, this compound functions as a protonophore. It acts as a lipophilic carrier, shuttling protons across the bacterial cytoplasmic membrane. This action dissipates the proton motive force (PMF), which is crucial for essential cellular processes, including ATP synthesis via oxidative phosphorylation, nutrient transport, and flagellar motion.
The key steps in this process are:
-
Protonation: The this compound molecule picks up a proton from the acidic external environment.
-
Membrane Diffusion: The now-neutralized molecule diffuses across the lipid bilayer of the bacterial membrane.
-
Deprotonation: Upon reaching the more alkaline cytoplasm, the molecule releases the proton.
-
Cycle Repetition: The anionic molecule then returns to the outer leaflet of the membrane to repeat the cycle.
This uncoupling of the proton gradient leads to a rapid depolarization of the membrane, disruption of cellular energy production, and ultimately, bacterial cell death.[2][3][4] Studies have shown that Pyrrolomycins C and D are highly potent membrane-depolarizing agents, significantly more active than the conventional uncoupler CCCP (carbonyl cyanide m-chlorophenylhydrazone).[3][5]
Caption: Mechanism of this compound as a protonophore.
Quantitative Antibacterial Activity
This compound exhibits potent activity against a range of Gram-positive bacteria. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. For comparative purposes, data for the related and often more potent Pyrrolomycin D are also included.
Table 1: Minimum Inhibitory Concentrations (MICs) of Pyrrolomycins C and D against Gram-Positive Bacteria
| Bacterial Strain | This compound (µg/mL) | Pyrrolomycin D (µg/mL) | Reference Compound (µg/mL) |
| Staphylococcus aureus | ~0.002 - 0.008 | ~0.001 - 0.004 | Vancomycin: ≤0.002 µM[6] |
| Staphylococcus epidermidis | Data not specified | ≤0.002 µM | Vancomycin: ≤0.002 µM[6] |
| Enterococcus faecalis | Data not specified | ≤0.002 µM | Vancomycin: ≤0.002 µM[6] |
| Streptococcus pneumoniae | ~0.008 | ~0.002 | - |
| Bacillus subtilis | Data not specified | ≤0.002 µM | Vancomycin: ≤0.002 µM[6] |
Note: MIC values can vary slightly based on the specific strain and the testing methodology (e.g., medium composition). Pyrrolomycins C and E are noted to be active against Gram-positive bacteria but generally inactive against Gram-negative pathogens like E. coli.[6][7][8] Pyrrolomycin D, however, shows a broader spectrum of activity.[7]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of an antibiotic's potency. The broth microdilution method is a standard and widely used protocol.
Methodology:
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to a specific turbidity, typically corresponding to a concentration of ~5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Antibiotic: this compound is serially diluted (usually two-fold) in the broth across the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (bacteria, no antibiotic) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Result Interpretation: The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth is observed.
Caption: Workflow for MIC determination via broth microdilution.
Protocol for Assessing Membrane Depolarization
To confirm the mechanism of action, the ability of this compound to depolarize the bacterial membrane can be measured using potentiometric probes and electrophysiological techniques.
Methodology using Artificial Bilayer Lipid Membrane (BLM):
-
BLM Formation: An artificial bilayer lipid membrane is formed across a small aperture in a hydrophobic partition separating two aqueous compartments. This setup mimics a biological membrane.
-
Establishment of pH Gradient: A pH gradient is established across the BLM, creating a transmembrane potential.
-
Introduction of Compound: this compound is added to one of the compartments.
-
Electrophysiological Measurement: The electrical current across the membrane is measured. A significant increase in current indicates the transport of ions (protons) across the membrane, confirming the compound's protonophoric activity.[3][4][5]
-
Comparison: The resulting current can be compared to that generated by a known protonophore like CCCP to gauge relative potency.[5]
Structure-Activity Relationship and Resistance
The potent activity of pyrrolomycins is closely tied to their chemical structure. The polyhalogenated nature of the pyrrole and phenol rings is critical. For instance, the greater activity of Pyrrolomycin D compared to C against Gram-positive bacteria is likely due to the additional chlorine atom on the pyrrole moiety.[6][8]
Bacterial resistance to pyrrolomycins does not appear to be target-associated, which is an advantage given their mechanism. Instead, resistance mechanisms in bacteria like S. aureus are linked to reduced compound penetration or increased efflux, affecting how much of the drug can reach the cell membrane.[3][4]
Conclusion
This compound is a potent antibacterial agent against Gram-positive pathogens, including clinically significant species like Staphylococcus aureus. Its efficacy stems from its function as a protonophore, which disrupts the essential proton motive force of the bacterial cell membrane—a mechanism that may be less prone to target-based resistance. The quantitative data underscore its nanomolar activity. The detailed protocols provided herein offer a basis for the standardized evaluation of this compound and other novel membrane-active agents. Further research into optimizing its structure for improved efficacy and reduced toxicity could position this compound as a valuable lead compound in the development of new antibiotics to combat drug-resistant infections.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. Pyrrolomycins C, D and E, new members of pyrrolomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Pyrrolomycin C: A Technical Guide on Preliminary Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro anticancer activity of Pyrrolomycin C, a halogenated pyrrole natural product. This document collates available quantitative data, details relevant experimental protocols, and visualizes proposed mechanisms of action to support further research and development efforts.
Quantitative Data: In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity against multiple cancer cell lines, with IC50 values in the sub-micromolar to low-micromolar range.[1][2] The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound. For context, data for the related Pyrrolomycin F-series compounds are also included.
| Compound/Series | Cell Line | Cancer Type | IC50 (μM) | Reference |
| This compound | HCT-116 | Colon Carcinoma | 0.8 | [1][3] |
| This compound | MCF7 | Breast Adenocarcinoma | 1.5 | [1][3] |
| Pyrrolomycin F-series | HCT-116 | Colon Carcinoma | 0.35 - 1.21 | [1] |
| Pyrrolomycin F-series | MCF7 | Breast Adenocarcinoma | 0.35 - 1.21 | [1] |
Table 1: Summary of reported IC50 values for this compound and related compounds.
Studies on synthetic nitro-derivatives of pyrrolomycins have shown that some new analogues exhibit antiproliferative activity comparable to or greater than this compound against HCT116 and MCF7 cells, while demonstrating lower toxicity towards normal human cells (hTERT RPE-1).[3][4]
Proposed Mechanisms of Action
The precise mechanism of anticancer action for this compound is not fully elucidated and is described as ambiguous.[1][2] However, preliminary research points towards a multi-faceted profile that includes the disruption of membrane integrity and function as a potent protonophore.
Membrane and Cytoskeletal Perturbation
Pyrrolomycins have been shown to perturb the integrity of the cytoskeleton and cell membrane.[1][2][5] This physical disruption can trigger downstream stress responses and contribute to cell death. Research on the related Pyrrolomycin F-series suggests these compounds impair cell membranes and the cytoskeleton, leading to increased generation of reactive oxygen species (ROS) and the activation of non-apoptotic cell death pathways.[6]
Protonophore-Mediated Mitochondrial Uncoupling
A significant proposed mechanism is the action of pyrrolomycins as powerful protonophores, which are agents that shuttle protons across biological membranes.[7] Pyrrolomycins C and D act as potent membrane-depolarizing agents, specifically disrupting the proton gradient across the inner mitochondrial membrane.[3][8][9] This uncouples oxidative phosphorylation, leading to a drop in ATP synthesis and ultimately, cell death.[7] The protonophoric activity of Pyrrolomycin D, and to a lesser extent this compound, has been shown to be superior to that of the conventional uncoupler CCCP (carbonyl cyanide m-chlorophenylhydrazone).[9]
Caption: Proposed protonophore mechanism of this compound.
Potential Influence on Mcl-1 (Inferred from Related Compounds)
While not directly demonstrated for this compound, the structurally related marinopyrroles are known to induce the proteasomal degradation of Myeloid Cell Leukemia-1 (Mcl-1), an anti-apoptotic protein of the Bcl-2 family.[1][2][5] The degradation of Mcl-1 releases pro-apoptotic proteins, triggering the intrinsic apoptosis pathway. Given the structural similarities, investigating a potential interaction between this compound and Mcl-1 could be a valuable avenue for future research.
Caption: Mcl-1 pathway, a mechanism of the related Marinopyrrole A.
Experimental Protocols & Workflows
Detailed experimental protocols for this compound are not extensively published. However, based on cited literature, the following methodologies are relevant.
In Vitro Cell Viability (MTT Assay)
The antiproliferative and cytotoxic effects of this compound have been determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
Protocol Outline:
-
Cell Seeding: Cancer cell lines (e.g., HCT116, MCF7) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound (and vehicle control) and incubated for a specified period (e.g., 48 hours).[4]
-
MTT Addition: MTT reagent is added to each well and incubated to allow for its reduction to formazan by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured on a plate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control. IC50 values are determined by fitting the data to a dose-response curve.
Caption: General workflow for an in vitro cytotoxicity (MTT) assay.
Challenges and Future Directions
Despite its potent in vitro activity, the translation of this compound into a clinical candidate faces significant hurdles.
-
Mechanistic Ambiguity: A clearer understanding of the specific molecular targets and pathways is necessary for rational drug development and patient selection.[1][2]
-
Lack of In Vivo Data: There is a notable absence of in vivo efficacy and pharmacokinetic/pharmacodynamic data for any naturally occurring pyrrolomycin in tumor-bearing animal models.[1]
-
Translational Barriers: Key challenges include poor solubility and potential for off-target toxicities, which need to be addressed through medicinal chemistry efforts.[1][2]
Future research should focus on comprehensive mechanism-of-action studies, including proteomics and metabolomics, to identify specific binding partners and downstream effects. Furthermore, the synthesis of novel analogues with improved drug-like properties (solubility, selectivity) and subsequent evaluation in preclinical in vivo cancer models are critical next steps.
References
- 1. mdpi.com [mdpi.com]
- 2. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the anticancer activity and the mechanism of action of pyrrolomycins F obtained by microwave-assisted total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
Initial Investigations into the Antibiofilm Effects of Pyrrolomycin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial investigations into the antibiofilm properties of Pyrrolomycin C, a halogenated pyrrole antibiotic. The document summarizes key quantitative data, details experimental protocols for assessing antibiofilm activity, and visualizes the underlying mechanisms of action. This information is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel anti-infective agents.
Quantitative Data on Antibiofilm Activity
The antibiofilm effects of this compound and its derivatives have been primarily investigated against staphylococcal species, which are notorious for forming resilient biofilms on medical devices. The following tables summarize the key quantitative findings from these initial studies.
Table 1: Antibiofilm Activity of this compound and Derivatives against Staphylococcus aureus
| Compound | Strain | Concentration (µg/mL) | Inhibition (%) | Reference |
| This compound | S. aureus ATCC 29213 | 1.5 | 26 | [1][2] |
| This compound | S. aureus ATCC 25923 | 1.5 | 24 | [1][2] |
| Pyrrolomycin D | S. aureus ATCC 29213 | 1.5 | 28 | [1][2] |
| Pyrrolomycin D | S. aureus ATCC 25923 | 1.5 | 37 | [1][2] |
| Pyrrolomycin F1 | S. aureus ATCC 29213 | 1.5 | 39 | [1][2] |
| Pyrrolomycin F1 | S. aureus ATCC 25923 | 1.5 | 46 | [1][2] |
| Pyrrolomycin F2a | S. aureus ATCC 29213 | 1.5 | 69 | [1][2] |
| Pyrrolomycin F2a | S. aureus ATCC 25923 | 1.5 | 53 | [1][2] |
| Pyrrolomycin F2b | S. aureus ATCC 29213 | 1.5 | 35 | [1][2] |
| Pyrrolomycin F2b | S. aureus ATCC 25923 | 1.5 | 40 | [1][2] |
| Pyrrolomycin F3 | S. aureus ATCC 29213 | 1.5 | 63 | [1][2] |
| Pyrrolomycin F3 | S. aureus ATCC 25923 | 1.5 | 72 | [1][2] |
| Fluorinated Pyrrolomycin 4 | Not Specified | 8 | Kills staphylococcal-associated biofilm | [3][4] |
Table 2: Log Reduction in Viable Biofilm Cells by Pyrrolomycins against Staphylococcus aureus
| Compound | Concentration (µg/mL) | Log Reduction (CFU/mL) | Reference |
| This compound | 0.045 | Not specified, but activity reported | [1][5] |
| Pyrrolomycin D | 0.045 | Not specified, but activity reported | [1][5] |
| Pyrrolomycin F1 | 0.045 | Not specified, but activity reported | [1][5] |
| Pyrrolomycin F2a | 0.045 | Not specified, but activity reported | [1][5] |
| Pyrrolomycin F2b | 0.045 | Not specified, but activity reported | [1][5] |
| Pyrrolomycin F3 | 0.045 | Not specified, but activity reported | [1][5] |
Experimental Protocols
The following are detailed methodologies for two key experiments used to assess the antibiofilm effects of this compound.
Biofilm Susceptibility Testing: Methylthiazotetrazolium (MTT) Assay
This method is used to determine the metabolic activity of biofilm cells after treatment with an antimicrobial agent. A reduction in metabolic activity is indicative of cell death or inhibition.
I. Biofilm Formation:
-
Prepare a bacterial suspension from an overnight culture of Staphylococcus spp. in Tryptic Soy Broth (TSB) supplemented with 2% glucose.
-
Dilute the suspension 1:200 in fresh TSB with 2% glucose to an optical density (OD) at 570 nm of approximately 0.015.[1]
-
Dispense 1 mL of the diluted bacterial suspension into the wells of a 24-well polystyrene tissue culture plate.
-
Incubate the plate for 24 hours at 37°C to allow for biofilm formation.[1]
II. Treatment with this compound:
-
After incubation, carefully remove the planktonic medium from each well.
-
Wash the wells three times with 1 mL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Add 1 mL of fresh Mueller-Hinton broth containing the desired concentration of this compound (e.g., 1.5 µg/mL or 0.045 µg/mL) to the wells.[1][5] Include untreated control wells with broth only.
-
Incubate the plate for a further 24 hours at 37°C.[1]
III. MTT Staining and Quantification:
-
Following the treatment period, remove the medium and air-dry the plates in an inverted position.[1]
-
Add 100 µL of PBS and 5 µL of a 5 mg/mL MTT solution to each well.[1]
-
Incubate for 1 hour at 37°C. During this time, viable cells with active dehydrogenase enzymes will convert the yellow MTT tetrazolium salt into purple formazan crystals.[1]
-
Dissolve the formazan crystals by adding a mixture of 9 mL isopropyl alcohol, 1 mL Triton X-100, and 300 µL of 37% HCl.[1]
-
Read the optical density of each well at 570 nm with a background subtraction at 630 nm using a microplate reader.[1]
-
Calculate the percentage of biofilm inhibition for each concentration using the following formula: ((OD_growth_control - OD_sample) / OD_growth_control) * 100[1]
Biofilm Susceptibility Testing: Viable Plate Counts
This method directly quantifies the number of viable bacterial cells within a biofilm after treatment.
I. Biofilm Formation on Glass Discs:
-
Grow staphylococcal strains in TSB with 2% glucose and dilute as described for the MTT assay.
-
Place sterile glass discs (12 mm diameter) into the wells of a 24-well polystyrene plate.
-
Add 1 mL of the diluted bacterial suspension to each well.
-
Incubate for 24 hours at 37°C to allow biofilm formation on the glass discs.[1]
II. Treatment:
-
After incubation, wash the wells containing the glass discs three times with 200 µL of sterile PBS.
-
Add 1 mL of Mueller-Hinton broth supplemented with the desired concentration of this compound (e.g., 0.045 µg/mL) to the wells.[1][5]
-
Incubate for 24 hours at 37°C.[1]
III. Viable Cell Quantification:
-
Following treatment, remove the medium.
-
Aseptically transfer the glass discs to a new tube.
-
Scrape the biofilm from the glass discs.
-
Resuspend the biofilm cells in a known volume of sterile PBS and perform serial dilutions.
-
Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates for 24 hours at 37°C.
-
Count the number of colony-forming units (CFU) on the plates to determine the number of viable bacteria per unit area of the disc.
-
Calculate the log reduction in CFU compared to the untreated control.
Visualizations
The following diagrams illustrate the experimental workflow for assessing antibiofilm effects and the proposed mechanism of action for this compound.
Caption: Experimental workflow for assessing this compound's antibiofilm effects.
Caption: Mechanism of action of this compound as a protonophore.
Mechanism of Action: Protonophore Activity
Initial investigations into the mechanism of action of pyrrolomycins, including this compound, have revealed that they function as potent protonophores.[2][6] This means they can shuttle protons across the bacterial cell membrane, disrupting the crucial proton motive force (PMF). The PMF is essential for vital cellular processes such as ATP synthesis and active transport.
By acting as a protonophore, this compound effectively depolarizes the bacterial membrane.[6][7] This dissipation of the proton gradient leads to a cascade of detrimental effects, including the inhibition of ATP synthesis, ultimately resulting in bacterial cell death.[6] This mechanism is particularly effective against bacteria within biofilms, as it targets a fundamental aspect of bacterial physiology that is less susceptible to the resistance mechanisms that often render conventional antibiotics ineffective against these structured communities.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel fluorinated pyrrolomycins as potent anti-staphylococcal biofilm agents: Design, synthesis, pharmacokinetics and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolomycins as potential anti-staphylococcal biofilms agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents [mdpi.com]
An In-depth Technical Guide to the Pyrrole Moiety of Pyrrolomycin C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive examination of the pyrrole moiety of Pyrrolomycin C, a potent polyhalogenated antibiotic. Pyrrolomycins are naturally occurring metabolites isolated from Actinosporangium and Streptomyces species, exhibiting a broad spectrum of biological activities, including significant antibacterial effects against Gram-positive pathogens.[1][2] this compound, a key member of this family, is distinguished by its tetrachlorinated structure, featuring a dichlorinated pyrrole nucleus linked to a dichlorophenol moiety via a carbonyl bridge.[3][4] The unique chemical features of this pyrrole core are central to its biosynthesis, mechanism of action, and overall biological efficacy.
The Pyrrole Moiety: Structure and Significance
The chemical structure of this compound is (3,5-dichloro-2-hydroxyphenyl)-(4,5-dichloro-1H-pyrrol-2-yl)methanone.[5] The core of its activity resides in the specific arrangement of its functional groups. The pyrrole moiety is characterized by:
-
Two Chlorine Atoms: Positioned at the 4th and 5th carbons of the pyrrole ring, these electron-withdrawing groups enhance the acidity of the pyrrole N-H proton.
-
An Ionizable N-H Group: This proton is crucial for the molecule's primary mechanism of action.[6]
-
A Carbonyl Bridge: This linker connects the pyrrole ring to the phenolic moiety and contributes to the molecule's overall conformation and electronic properties.[2][7]
The combination of the acidic pyrrole N-H and the phenolic O-H group is fundamental to this compound's ability to function as a protonophore, a molecule that shuttles protons across biological membranes. This activity is the cornerstone of its potent antibacterial effect.[6][8]
Biosynthesis of the Pyrrole Core
The biosynthesis of pyrrolomycins is closely related to that of pyoluteorin, another pyrrole-containing antibiotic.[9] While the exact pathway for this compound is not fully elucidated, studies on related compounds suggest a hybrid polyketide-nonribosomal peptide synthesis pathway. The pyrrole ring itself is derived from the amino acid L-proline.
The proposed biosynthetic pathway involves several key stages:
-
Proline Activation: L-proline is activated and loaded onto a carrier protein.
-
Dehydrogenation & Halogenation: The proline ring is processed by flavoprotein dehydrogenases and halogenases to form a dichloropyrrolyl moiety, which remains attached to the carrier protein.
-
Polyketide Chain Assembly: Concurrently, a polyketide synthase (PKS) assembles a chain from acetate units.
-
Condensation: The dichloropyrrolyl unit is condensed with the polyketide chain.
-
Final Modifications: Subsequent tailoring steps, including oxidation and further halogenation on the phenolic ring, yield the final this compound structure.
Caption: Hypothetical biosynthetic pathway for the this compound core.
Mechanism of Action: The Pyrrole as a Protonophore
The primary mechanism of antibacterial action for this compound is the disruption of the bacterial cell membrane's proton motive force.[8] It acts as a highly efficient protonophore, an order of magnitude more active than the classic uncoupler CCCP (carbonyl cyanide m-chlorophenylhydrazone).[7][8]
The process unfolds as follows:
-
Protonation: At the outer surface of the bacterial membrane, where the proton concentration is high, the deprotonated (anionic) form of this compound picks up a proton, likely at the pyrrole nitrogen or the phenolic oxygen.
-
Membrane Translocation: The now neutral, lipophilic molecule diffuses across the lipid bilayer.
-
Deprotonation: Upon reaching the cytoplasm, which has a lower proton concentration, the molecule releases the proton.
-
Return Cycle: The anionic form of this compound then diffuses back to the outer surface to repeat the cycle.
This continuous, futile cycling of protons collapses the transmembrane proton gradient. The consequences for the bacterium are catastrophic, leading to the uncoupling of oxidative phosphorylation from ATP synthesis, membrane depolarization, and ultimately, cell death.[6][8]
Caption: The protonophore action of this compound at the bacterial membrane.
Quantitative Biological Activity
This compound demonstrates potent activity, particularly against Gram-positive bacteria. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible bacterial growth.
| Bacterial Strain | Organism Type | MIC (μg/mL) | MIC (μM) * | Reference(s) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 0.015 | 0.046 | [7] |
| Staphylococcus aureus Newman | Gram-positive | 0.008 - 0.015 | 0.025 - 0.046 | [7] |
| Streptococcus pneumoniae | Gram-positive | 0.03 | 0.092 | [7] |
| Enterococcus faecalis | Gram-positive | 0.06 - 4 | 0.18 - 12.3 | [1][7] |
| Bacillus anthracis | Gram-positive | 0.05 | 0.15 | [1] |
| Escherichia coli ATCC 25922 | Gram-negative | >128 | >394 | [7] |
| Klebsiella pneumoniae | Gram-negative | >16 | >49 | [1] |
Molecular weight of this compound (C11H5Cl4NO2) is approximately 324.98 g/mol .
The data clearly illustrates the selective and potent activity of this compound against Gram-positive pathogens, while Gram-negative bacteria are significantly less susceptible, a difference often attributed to the protective outer membrane of Gram-negative organisms.[7][8]
Key Experimental Protocols
5.1. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using a broth microdilution method, often following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Methodology:
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A bacterial culture is grown to a logarithmic phase and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate (containing the serially diluted compound) is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Result Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth. This can be assessed visually or by measuring optical density.
Caption: Standard experimental workflow for MIC determination.
5.2. Bacterial Membrane Depolarization Assay
This assay measures the ability of a compound to disrupt the bacterial membrane potential using a potentiometric fluorescent probe.
Methodology:
-
Cell Preparation: Bacteria (e.g., S. aureus) are grown to mid-log phase, harvested by centrifugation, washed, and resuspended in a suitable buffer (e.g., PBS).
-
Probe Loading: The fluorescent probe DiSC3(5), which accumulates in polarized membranes and whose fluorescence is quenched, is added to the cell suspension. The suspension is incubated until a stable, low fluorescence signal is achieved.
-
Compound Addition: A baseline fluorescence is recorded before this compound is added to the cell suspension.
-
Fluorescence Monitoring: The fluorescence intensity is monitored over time using a fluorometer.
-
Data Analysis: Depolarization of the membrane causes the release of the DiSC3(5) probe into the buffer, resulting in a significant increase in fluorescence. The rate and magnitude of this increase are indicative of the compound's membrane-depolarizing activity.[7]
Conclusion
The pyrrole moiety is the cornerstone of this compound's potent antibacterial activity. Its specific dichlorinated structure and ionizable N-H group are essential for both its biosynthesis from L-proline and its function as a powerful protonophore. By efficiently collapsing the proton motive force in bacteria, the pyrrole core drives the molecule's ability to kill susceptible pathogens at nanomolar concentrations.[7] A thorough understanding of this moiety is critical for the rational design of new, synthetic pyrrolomycin analogs with improved efficacy, reduced toxicity, and the potential to combat the growing threat of antibiotic resistance.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolomycins C, D and E, new members of pyrrolomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C11H5Cl4NO2) [pubchemlite.lcsb.uni.lu]
- 6. mdpi.com [mdpi.com]
- 7. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cloning and Characterization of the Pyrrolomycin Biosynthetic Gene Clusters from Actinosporangium vitaminophilum ATCC 31673 and Streptomyces sp. Strain UC 11065 - PMC [pmc.ncbi.nlm.nih.gov]
The Dichlorophenol Moiety: A Linchpin in the Bioactivity of Pyrrolomycin C
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolomycin C is a polyhalogenated antibiotic belonging to the pyrrolomycin family, a class of natural products isolated from various bacterial species, including Actinosporangium and Streptomyces.[1] These compounds are characterized by a pyrrole moiety linked to a hydroxyphenyl ring.[1] this compound, specifically, is comprised of a dichlorinated pyrrole nucleus connected to a dichlorophenol moiety via a carbonyl bridge.[2][3][4] Exhibiting a range of biological activities, including potent antibacterial, antifungal, and anticancer properties, the pyrrolomycins have garnered significant interest in the scientific community.[1][2][5][6] This technical guide delves into the critical role of the dichlorophenol moiety in the biological activity of this compound, summarizing key structure-activity relationship (SAR) data, detailing experimental protocols, and visualizing the underlying mechanisms.
The core of this compound's bioactivity lies in its function as a protonophore—a molecule that disrupts the proton gradient across biological membranes.[7][8][9] This action uncouples oxidative phosphorylation, leading to a breakdown in cellular energy production and ultimately cell death. The dichlorophenol moiety is integral to this mechanism, with both its hydroxyl group and halogen substituents playing crucial roles.
The Pivotal Role of the Dichlorophenol Moiety
The dichlorophenol group of this compound is not a mere structural component; it is a finely tuned functional element essential for its biological effects. Its significance can be understood by examining the contributions of its key features: the phenolic hydroxyl group and the chlorine atoms.
The Indispensable Phenolic Hydroxyl Group
The phenolic hydroxyl (-OH) group is the cornerstone of this compound's protonophoric activity.[1] Its ability to be deprotonated allows the molecule to shuttle protons across the lipid bilayer of cell membranes. This dissipates the proton motive force, a critical energy reserve for bacteria and the powerhouse for ATP synthesis in mitochondria.
Structure-activity relationship studies have unequivocally demonstrated the importance of this deprotonable group. When the hydroxyl group is replaced with a methoxy group (-OCH3), as seen in Pyrrolomycin I and J, the resulting analogues exhibit a dramatic decrease in antibacterial activity—over a tenfold reduction in susceptibility has been observed.[5][10] This is because the methoxy group cannot be deprotonated, rendering the molecule incapable of acting as a proton carrier. Similarly, replacing the acidic hydrogens of both the pyrrole NH and the phenolic OH with methyl groups significantly diminishes the compound's activity.[1]
The Influence of Dichlorination
The presence of two chlorine atoms on the phenol ring is another critical determinant of this compound's potency. Halogenation significantly influences the molecule's physicochemical properties, primarily its lipophilicity and the acidity of the phenolic hydroxyl group.
Increased halogenation generally leads to greater lipophilicity, which enhances the molecule's ability to permeate cell membranes and insert itself into the lipid bilayer where it exerts its protonophoric effect.[5] This is exemplified by the greater biological activity of Pyrrolomycin D, which has an additional chlorine atom on the pyrrole ring compared to this compound, likely due to its increased lipophilicity and membrane permeability.[5][9] The electron-withdrawing nature of the chlorine atoms also increases the acidity of the phenolic hydroxyl group, facilitating its deprotonation and thus enhancing its proton-carrying capacity.
Quantitative Analysis of Biological Activity
The following tables summarize the quantitative data on the antibacterial and anticancer activities of this compound and related compounds, highlighting the impact of modifications to the dichlorophenol and pyrrole moieties.
Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Modification from this compound | Staphylococcus aureus (MIC in µg/mL) | Streptococcus pneumoniae (MIC in µg/mL) |
| This compound | - | 0.05 | 0.025 |
| Pyrrolomycin D | Additional Cl on pyrrole ring | 0.025 | 0.012 |
| Pyrrolomycin I/J | Methoxy group instead of phenolic OH | >1 | >1 |
Data sourced from Valderrama et al., 2019.[5][10]
Table 2: Anticancer Activity (IC50)
| Compound | Cell Line | IC50 (µM) |
| This compound | HCT116 (Colon Cancer) | 0.8 ± 0.29 |
| This compound | MCF 7 (Breast Cancer) | 1.5 |
| Synthetic Pyrrolomycin 1 | HCT116 (Colon Cancer) | 1.30 ± 0.35 |
| Synthetic Pyrrolomycin 1 | MCF 7 (Breast Cancer) | 1.22 ± 0.69 |
| Methoxy Analogue 2 | HCT116 (Colon Cancer) | 11.13 ± 3.26 |
| Methoxy Analogue 2 | MCF 7 (Breast Cancer) | 17.25 ± 3.2 |
Data sourced from Raimondi et al., 2020.[1][5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's bioactivity.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of pyrrolomycins against various bacterial strains is typically determined using the colorimetric resazurin microtiter assay (REMA).[5]
-
Preparation of Compounds: Compounds are dissolved in dimethyl sulfoxide (DMSO).
-
Plate Setup: Using a liquid handler, serial dilutions of the compounds are distributed into a 384-well plate.
-
Bacterial Inoculum: A diluted bacterial culture is added to each well.
-
Incubation: The plate is incubated under appropriate conditions for the specific bacterial strain.
-
Resazurin Addition: Resazurin solution is added to each well. Resazurin is a blue, non-fluorescent dye that is reduced to the pink, fluorescent resorufin by metabolically active cells.
-
Reading: After a further incubation period, the fluorescence or absorbance is measured using a plate reader. The MIC is defined as the lowest concentration of the compound that inhibits visible cell growth, as indicated by the lack of color change.
Measurement of Protonophore Activity on Planar Lipid Bilayers
The direct measurement of protonophoric activity can be achieved using an artificial planar lipid bilayer (BLM) system.[5][7]
-
BLM Formation: A bilayer of a synthetic lipid, such as diphytanoylphosphatidylcholine (DPhPC), is formed across a small aperture in a partition separating two aqueous compartments.
-
Electrolyte Solution: Both compartments are filled with an appropriate electrolyte solution (e.g., 50 mM Tris, 50 mM MES, 10 mM KCl, pH 7.0).[7]
-
Compound Addition: The pyrrolomycin compound is added to one of the compartments.
-
Voltage Clamp: A voltage is applied across the membrane (e.g., 25 mV).[7]
-
Current Measurement: The resulting electrical current across the BLM is measured. An increase in current indicates the transport of ions (protons) across the membrane, confirming protonophoric activity.
Cytotoxicity Assessment using the MTT Assay
The cytotoxicity of pyrrolomycins against cancer cell lines is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][9][10][11]
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the pyrrolomycin compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 1-4 hours at 37°C.[2][10] Metabolically active cells with functional mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[9][10][11]
-
Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[11] The intensity of the color is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from a dose-response curve.
Visualizations
The following diagrams illustrate key concepts related to the role and analysis of the dichlorophenol moiety in this compound.
Caption: Logical relationship of the dichlorophenol moiety's features to this compound's bioactivity.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Mechanism of protonophoric action of this compound across a bacterial membrane.
Conclusion
The dichlorophenol moiety of this compound is a critical determinant of its potent biological activity. The phenolic hydroxyl group is essential for the protonophoric mechanism of action, while the dichloro-substituents enhance the molecule's lipophilicity and the acidity of the hydroxyl group, thereby increasing its efficacy. Structure-activity relationship studies, particularly the comparison with methoxy analogues, have provided conclusive evidence for the indispensable role of the deprotonable hydroxyl group. The quantitative data from antibacterial and anticancer assays further underscore the importance of the specific structural features of the dichlorophenol moiety. A thorough understanding of its role is paramount for the rational design and development of new, potent pyrrolomycin-based therapeutic agents.
References
- 1. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pyrrolomycins C, D and E, new members of pyrrolomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Early Biological Investigations of Pyrrolomycin C: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Pyrrolomycin C, a polyhalogenated pyrrole antibiotic, has been a subject of scientific inquiry since its initial discovery. Early investigations into its biological activity laid the groundwork for understanding its potential as both an antimicrobial and an anticancer agent. This document provides a technical guide to the foundational studies on this compound's biological activities, presenting key quantitative data, detailed experimental protocols, and a visualization of its core mechanism of action.
Antibacterial Activity
Initial studies on this compound revealed its potent activity primarily against Gram-positive bacteria.[1][2] The compound was found to be active against several clinically relevant pathogens, while showing limited to no activity against many Gram-negative bacteria and fungi.[1]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antibacterial efficacy of this compound was quantified by determining its Minimum Inhibitory Concentration (MIC) against a panel of microorganisms. The following table summarizes the MIC values reported in early literature.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 209P JC-1 | 0.2 | [3] |
| Staphylococcus aureus | SH1000 | 0.025 | [4] |
| Streptococcus pneumoniae | - | <0.012 - 0.1 | [4] |
| Bacillus anthracis | - | - | [3] |
| Streptococcus faecalis | - | - | [3] |
| Escherichia coli | - | >100 | [3] |
| Salmonella typhi | - | >100 | [3] |
| Klebsiella pneumoniae | - | >100 | [3] |
| Shigella sonnei | - | >100 | [3] |
Note: Some references mention activity against certain bacteria without providing specific MIC values in the accessible abstracts.
Experimental Protocol: Broth Dilution Method for MIC Determination
The MIC values for this compound were determined using a standard two-fold serial broth dilution method.
-
Preparation of this compound Stock Solution: A stock solution of this compound was prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Preparation of Bacterial Inoculum: Bacterial strains were cultured in an appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a logarithmic growth phase. The culture was then diluted to a standardized concentration, typically 10^5 to 10^6 colony-forming units (CFU)/mL.
-
Serial Dilution: A series of two-fold dilutions of the this compound stock solution were made in the broth medium in multi-well microtiter plates.
-
Inoculation: Each well was inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates were incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC was determined as the lowest concentration of this compound that completely inhibited visible growth of the bacteria.
Cytotoxic Activity
In addition to its antibacterial properties, early research also identified the cytotoxic potential of this compound against various cancer cell lines.[1]
Quantitative Data: Half-Maximal Inhibitory Concentration (IC50)
The cytotoxic effect of this compound was quantified by its IC50 value, which represents the concentration required to inhibit the growth of 50% of the cancer cells.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colon Cancer | 0.8 | [1] |
| MCF-7 | Breast Cancer | 1.5 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The IC50 values were typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7) were cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of this compound for a specified period (e.g., 48 hours).
-
MTT Addition: After the treatment period, the medium was replaced with a fresh medium containing MTT solution. The plates were incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium was removed, and a solvent (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 value was determined from the dose-response curve.
Mechanism of Action: Protonophore Activity
While early studies established the biological activities of this compound, its precise mechanism of action was elucidated in later research. It was discovered that this compound acts as a protonophore, a molecule that transports protons across biological membranes.[4][5] This action disrupts the proton motive force, which is essential for ATP synthesis and other vital cellular processes, ultimately leading to cell death.[4][5]
Experimental Workflow: Determination of Protonophore Activity
The protonophore activity of this compound was investigated using potentiometric probes and an artificial bilayer lipid membrane system.[4][5]
Caption: this compound disrupts the proton gradient across the bacterial membrane.
Experimental Protocol: Bilayer Lipid Membrane Electrophysiology
-
BLM Formation: An artificial bilayer lipid membrane (BLM) is formed across a small aperture in a partition separating two aqueous compartments.
-
Electrochemical Gradient: A pH gradient is established across the BLM to create a proton motive force.
-
Introduction of this compound: this compound is added to one of the compartments.
-
Current Measurement: The transmembrane electrical current is measured. An increase in current upon the addition of this compound indicates the transport of protons across the membrane, confirming its protonophore activity.[6]
References
natural sources and isolation of Pyrrolomycin C
An In-depth Technical Guide to the Natural Sources and Isolation of Pyrrolomycin C
Introduction
This compound is a member of the pyrrolomycin family of polyketide antibiotics, a group of halogenated metabolites known for their potent biological activities.[1] Structurally, it consists of a chlorinated pyrrole nucleus linked via a carbonyl group to a dichlorophenol moiety.[2][3] Produced by various species of actinomycetes, this compound has garnered significant interest within the scientific community for its notable activity against Gram-positive bacteria.[2][4] Recent studies have elucidated its mechanism of action, identifying it as a potent protonophore that disrupts the bacterial cell membrane's proton gradient, thereby uncoupling oxidative phosphorylation.[4][5][6] This guide provides a comprehensive overview of the natural sources of this compound, detailed protocols for its isolation and purification, and an exploration of its biochemical mechanism of action, tailored for researchers and professionals in drug development.
Natural Sources and Biosynthesis
This compound is a secondary metabolite produced by specific strains of bacteria, primarily belonging to the order Actinomycetales.
Producing Organisms:
-
Actinosporangium vitaminophilum (specifically strain SF-2080 or ATCC 31673) is a well-documented producer of Pyrrolomycins C, D, and E.[2][7]
-
Streptomyces sp. (strain UC 11065) has also been confirmed to produce this compound, alongside Pyrrolomycins B, D, and dioxapyrrolomycin.[7]
-
Streptomyces fumanus is another species known to produce various members of the pyrrolomycin family.[1][4]
Biosynthesis: The biosynthesis of the pyrrolomycin skeleton is understood to be derived from L-proline and three molecules of acetate.[7] The process involves a polyketide synthase pathway. While the complete biosynthetic gene clusters for pyrrolomycins have been cloned and characterized from A. vitaminophilum and Streptomyces sp. UC 11065, the precise enzymatic steps leading specifically to this compound are part of a larger, complex pathway that also yields other pyrrolomycin analogues.[7][8]
Isolation and Purification
The isolation of this compound from its natural sources is a multi-step process involving fermentation of the producing microorganism, followed by extraction and chromatographic purification. The following protocols are based on established methodologies.[2][7]
Fermentation
This phase focuses on culturing the microorganism under conditions optimized for the production of pyrrolomycins.
Experimental Protocol:
-
Inoculum Preparation: A frozen mycelial suspension of Actinosporangium vitaminophilum or Streptomyces sp. UC 11065 is used to inoculate 100 mL of seed medium in a flask. The culture is grown at 28°C for 48 hours with shaking at 250 rpm.[7]
-
Production Culture: The seed culture (10 mL) is then transferred into 200 mL of fresh production medium in multiple flasks.[7]
-
Incubation: The production fermentation is carried out for 120 hours (5 days) at 28°C with continuous agitation at 250 rpm.[7]
Extraction
Following fermentation, the active metabolites are extracted from the culture broth and mycelia.
Experimental Protocol:
-
Initial Extraction: The entire fermentation broth is extracted three times with an equal volume of ethyl acetate.[7]
-
Separation of Phases: The aqueous and organic phases are separated.
-
Aqueous Residue Extraction: The remaining aqueous layer is further extracted three times with ethyl acetate to ensure complete recovery of the compounds.[7]
-
Combine and Dry: All ethyl acetate extracts are combined, dried over anhydrous sodium sulfate, and then filtered.[7]
-
Concentration: The solvent is removed from the combined extracts in vacuo to yield a crude residue containing a mixture of pyrrolomycins.[7]
Chromatographic Purification
The crude extract is subjected to chromatography to isolate this compound from other analogues and impurities. Two primary methods have been successfully employed.
Method A: Alumina Column Chromatography This method is effective for separating Pyrrolomycins C, D, and E.
Experimental Protocol:
-
Column Preparation: A chromatography column is packed with basic alumina.
-
Loading: The crude extract is dissolved in a minimal amount of a suitable solvent and loaded onto the column.
-
Elution: The compounds are separated by eluting with a solvent gradient, allowing for the collection of different fractions.
-
Analysis: Fractions are analyzed (e.g., by TLC or HPLC) to identify those containing pure this compound.[2]
Method B: Preparative High-Performance Liquid Chromatography (HPLC) This technique offers higher resolution for purification.
Experimental Protocol:
-
Sample Preparation: The crude residue is dissolved in methanol for injection.[7]
-
HPLC System: A preparative HPLC system equipped with a C18 column (e.g., Agilent SB-C18, 4.6 by 250 mm) is used.[7]
-
Mobile Phase: A suitable gradient of solvents (e.g., acetonitrile and water) is employed.
-
Elution and Detection: The separation is performed at a flow rate of 1 mL/min, with detection via a UV-visible detector set to 268 nm.[7]
-
Fraction Collection: Fractions corresponding to the this compound peak are collected, and the solvent is evaporated to yield the pure compound.
Below is a workflow diagram illustrating the overall isolation and purification process.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolomycins C, D and E, new members of pyrrolomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cloning and Characterization of the Pyrrolomycin Biosynthetic Gene Clusters from Actinosporangium vitaminophilum ATCC 31673 and Streptomyces sp. Strain UC 11065 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Pyrrolomycin C: Application Notes and Protocols for Antibacterial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting antibacterial susceptibility testing of Pyrrolomycin C, a member of the pyrrolomycin family of natural product antibiotics. This compound exhibits potent activity primarily against Gram-positive bacteria.[1] Its mechanism of action involves acting as a protonophore, which disrupts the proton gradient across the bacterial cell membrane, leading to membrane depolarization and the uncoupling of oxidative phosphorylation.[1][2]
This document outlines standardized methods for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and the rate of bactericidal activity through time-kill kinetics assays.
Data Presentation
Table 1: In Vitro Antibacterial Activity of this compound
| Bacterial Strain | Method | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Broth Microdilution | Slightly higher than Pyrrolomycin D | [1] |
| Streptococcus pneumoniae | Broth Microdilution | Slightly higher than Pyrrolomycin D | [1] |
| Escherichia coli ΔtolC | Broth Microdilution | Sensitive | [1] |
Note: Specific MIC values for this compound are often presented in comparison to other pyrrolomycins, particularly Pyrrolomycin D, which is generally more potent.[1][3]
Mechanism of Action: Protonophore Activity
This compound functions by inserting into the bacterial cytoplasmic membrane and shuttling protons from the exterior to the interior of the cell. This dissipates the proton motive force, which is essential for ATP synthesis and other vital cellular processes, ultimately leading to bacterial cell death.
Caption: Mechanism of action of this compound as a protonophore.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines (M07-A9).
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and reservoirs
Caption: Workflow for MIC determination by broth microdilution.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard from a fresh culture (18-24 hours old). This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculum Dilution: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of this compound: a. Prepare a working solution of this compound in CAMHB. b. In a 96-well plate, perform two-fold serial dilutions of the this compound working solution to achieve the desired concentration range. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions, as well as to the growth control wells. The sterility control wells should only contain broth.
-
Controls:
-
Growth Control: Wells containing CAMHB and bacterial inoculum (no this compound).
-
Sterility Control: Wells containing only CAMHB.
-
Solvent Control: If a solvent like DMSO is used, include a control with the highest concentration of the solvent used.
-
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Colorimetric Resazurin Microtiter Assay (REMA) for MIC Determination
REMA is a colorimetric method that can be used as an alternative to visual inspection for MIC determination. Resazurin (blue) is reduced to resorufin (pink) by viable, metabolically active cells.
-
Resazurin sodium salt solution (e.g., 0.01% w/v in sterile distilled water)
-
Follow steps 1-6 of the Broth Microdilution protocol.
-
Addition of Resazurin: After the initial incubation period, add 20-30 µL of the resazurin solution to each well.
-
Re-incubation: Incubate the plate for an additional 2-4 hours at 37°C.
-
MIC Determination: The MIC is the lowest concentration of this compound that prevents the color change from blue to pink.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
Caption: Workflow for MBC determination.
-
Perform the broth microdilution MIC test as described above.
-
From the wells showing no visible growth (at and above the MIC), and from the growth control well, plate a fixed volume (e.g., 10-100 µL) onto appropriate agar plates (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
Count the number of colony-forming units (CFUs) on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Time-Kill Kinetics Assay
This assay provides information on the rate of bactericidal activity of an antimicrobial agent over time.
-
Flasks or tubes with CAMHB
-
This compound at various concentrations (e.g., 1x, 2x, 4x, 8x MIC)
-
Bacterial inoculum
-
Apparatus for serial dilutions and plating
-
Inoculum Preparation: Prepare a mid-logarithmic phase bacterial culture and dilute it in CAMHB to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Test Setup: Prepare flasks or tubes containing CAMHB with this compound at the desired multiples of the predetermined MIC. Also, include a growth control flask without the antibiotic.
-
Inoculation: Inoculate each flask with the prepared bacterial suspension.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask, perform serial dilutions, and plate onto agar plates to determine the viable count (CFU/mL).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours and count the colonies.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control. A ≥3-log₁₀ decrease in CFU/mL is considered bactericidal activity.
References
Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Pyrrolomycin C
Introduction
Pyrrolomycin C is a member of the pyrrolomycin family of polyhalogenated aromatic antibiotics produced by various species of Actinobacteria.[1] These natural products have garnered significant interest due to their potent antimicrobial activity, particularly against Gram-positive bacteria.[1][2][3] The mechanism of action for pyrrolomycins, including this compound, has been identified as the disruption of bacterial cell membrane function. They act as protonophores, which are lipid-soluble molecules that transport protons across the membrane, dissipating the proton motive force.[2][4] This uncoupling of oxidative phosphorylation ultimately leads to the inhibition of bacterial growth.[2][5] The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of a novel antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism in vitro.[6][7] This application note provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8][9]
Principle
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.[8][9][10] The assay involves preparing a series of two-fold dilutions of this compound in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following an incubation period, the plates are visually inspected or read with a plate reader to determine the lowest concentration of this compound that inhibits the growth of the microorganism.
Experimental Protocol
Materials
-
This compound
-
Test microorganism (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Sterile reservoirs
-
Multichannel pipette
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Vortex mixer
-
Sterile saline (0.85%)
Procedure
1. Preparation of this compound Stock Solution a. Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL. b. Further dilute the stock solution in CAMHB to a starting concentration that is at least 10-fold higher than the expected MIC.
2. Preparation of Bacterial Inoculum a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
3. Broth Microdilution Assay a. Add 100 µL of CAMHB to all wells of a 96-well microtiter plate. b. Add 100 µL of the diluted this compound solution to the first well of each row to be tested. c. Perform a serial two-fold dilution by transferring 100 µL from the first well to the second well, and so on, down the plate. Discard the final 100 µL from the last well. d. The last two wells should serve as controls:
- Growth Control: 100 µL of CAMHB (no drug) + 100 µL of bacterial inoculum.
- Sterility Control: 200 µL of CAMHB (no drug, no bacteria). e. Inoculate each well (except the sterility control) with 100 µL of the standardized bacterial suspension. f. Seal the plate and incubate at 35 ± 2°C for 16-20 hours.
4. Interpretation of Results a. Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth. b. Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.
Data Presentation
Table 1: Reported MIC Values of this compound against various microorganisms.
| Microorganism | Strain | MIC (µM) | Reference |
| Staphylococcus aureus | 209P JC-1 | 0.61 | [1] |
| Staphylococcus aureus | Newman | <1 | [11] |
| Staphylococcus aureus | ATCC 25923 | <1 | [11] |
| Staphylococcus faecalis | 0.61 | [1] | |
| Bacillus anthracis | 0.31 | [1] |
Visualizations
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
References
- 1. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents [mdpi.com]
- 6. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Laboratory Synthesis and Purification of Pyrrolomycin C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrrolomycin C, a polyhalogenated antibiotic, has demonstrated significant biological activity, making its laboratory synthesis and purification a key area of interest for research and drug development. This document provides detailed application notes and protocols for the chemical synthesis of this compound, [(3,5-dichloro-2-hydroxyphenyl)(4,5-dichloro-1H-pyrrol-2-yl)methanone], and its subsequent purification. The protocols are designed to be clear and reproducible for researchers in the fields of medicinal chemistry, organic synthesis, and pharmacology.
Introduction
This compound is a member of the pyrrolomycin family of antibiotics, which are known for their potent antimicrobial properties.[1] These natural products are typically isolated from fermentation broths of Actinosporangium and Streptomyces species. The chemical synthesis of this compound allows for the production of larger quantities for biological testing and for the generation of analogs to explore structure-activity relationships. This document outlines a plausible synthetic route and purification strategy based on established chemical principles and published data on related compounds.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₁H₅Cl₄NO₂ |
| Molecular Weight | 324.98 g/mol |
| Appearance | Expected to be a crystalline solid |
| IUPAC Name | (3,5-dichloro-2-hydroxyphenyl)(4,5-dichloro-1H-pyrrol-2-yl)methanone |
| CAS Number | 82945-66-2 |
Table 2: Spectroscopic Data for a Representative Nitro-Pyrrolomycin Analog
| Spectroscopic Technique | Observed Peaks/Signals |
| ¹H-NMR (DMSO-d₆) | δ 7.51 (s, 1H, Ar-H), 7.90 (s, 1H, Ar-H), 10.21 (br s, 1H, OH), 13.60 (br s, 1H, NH) |
| ¹³C-NMR (DMSO-d₆) | δ 105.15, 107.20, 111.26, 113.56, 130.03, 130.69, 131.32, 137.15, 151.89, 180.94 |
| Infrared (IR) (cm⁻¹) | 3568 (O-H), 3317 (N-H), 1641 (C=O) |
Data adapted from a study on synthetic nitro-pyrrolomycins.[2]
Experimental Protocols
I. Laboratory Synthesis of this compound
The total synthesis of this compound can be envisioned as a multi-step process involving the preparation of two key intermediates, 4,5-dichloro-1H-pyrrole-2-carbonyl chloride and 3,5-dichloro-2-methoxyphenol, followed by their coupling and subsequent demethylation.
A. Synthesis of 4,5-dichloro-1H-pyrrole-2-carboxylic acid
This precursor can be synthesized from commercially available starting materials. A plausible route involves the chlorination of a suitable pyrrole derivative followed by hydrolysis.
Protocol:
-
Chlorination: To a solution of ethyl 2-methylpyrrole-3-carboxylate in a suitable chlorinated solvent (e.g., dichloromethane), add N-chlorosuccinimide (NCS) in portions at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting chlorinated pyrrole derivative by column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate in a mixture of ethanol and aqueous sodium hydroxide.
-
Reflux the mixture for several hours until the ester is completely hydrolyzed (monitor by TLC).
-
Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 4,5-dichloro-1H-pyrrole-2-carboxylic acid.
B. Synthesis of 3,5-dichlorosalicylaldehyde
This intermediate can be prepared from 2,4-dichlorophenol.[3]
Protocol:
-
Dissolve 2,4-dichlorophenol and hexamethylenetetramine in methanesulfonic acid.
-
Heat the mixture with stirring for approximately 1.5 hours at 100 °C.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography using an ethyl acetate/hexane gradient to yield 3,5-dichlorosalicylaldehyde.[3]
C. Synthesis of 4,5-dichloro-1H-pyrrole-2-carbonyl chloride
The carboxylic acid is converted to the more reactive acyl chloride.
Protocol:
-
Suspend 4,5-dichloro-1H-pyrrole-2-carboxylic acid in an inert solvent such as dichloromethane.
-
Add oxalyl chloride dropwise at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature until the evolution of gas ceases and the reaction is complete (typically 1-2 hours).
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 4,5-dichloro-1H-pyrrole-2-carbonyl chloride, which can be used in the next step without further purification.
D. Friedel-Crafts Acylation and Demethylation to Yield this compound
This key step involves the coupling of the two prepared intermediates. A Friedel-Crafts acylation is a plausible method for this transformation.
Protocol:
-
Acylation: Dissolve 3,5-dichlorosalicylaldehyde and 4,5-dichloro-1H-pyrrole-2-carbonyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Cool the mixture to 0 °C and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in portions.
-
Allow the reaction to stir at room temperature overnight, or until completion as monitored by TLC.
-
Work-up: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product at this stage would be the methoxy-protected this compound.
-
Demethylation: Dissolve the crude product in anhydrous dichloromethane and cool to 0 °C.
-
Add a demethylating agent, such as boron tribromide (BBr₃), dropwise.
-
Stir the reaction at room temperature until the demethylation is complete (monitor by TLC).
-
Carefully quench the reaction with methanol and then water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude this compound.
II. Purification of this compound
A multi-step purification process involving column chromatography and preparative HPLC is recommended to achieve high purity.
A. Column Chromatography
Protocol:
-
Load the crude this compound onto a silica gel column.
-
Elute with a gradient of ethyl acetate in hexane.
-
Collect fractions and analyze by TLC to identify those containing the desired product.
-
Combine the pure fractions and concentrate under reduced pressure. For natural product isolation, chromatography on basic alumina has also been reported.[4]
B. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For achieving high purity (>95%), preparative reverse-phase HPLC is a powerful technique.
Protocol:
-
Column: A C18 stationary phase is recommended. Column dimensions will depend on the amount of material to be purified.
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is a common mobile phase system for such compounds.
-
Method Development: Initially, develop an analytical HPLC method to determine the optimal separation conditions.
-
Scaling Up: Scale up the analytical method to a preparative scale, adjusting the flow rate and injection volume according to the column dimensions.
-
Fraction Collection: Collect fractions corresponding to the this compound peak.
-
Post-Purification: Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize to obtain the purified this compound as a solid.
C. Crystallization
The final step for obtaining highly pure, crystalline this compound.
Protocol:
-
Dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of dichloromethane and hexane).
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualization of the Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed synthetic workflow for this compound.
Logical Relationship of Purification Steps
The purification process follows a logical progression from crude purification to high-purity isolation.
Caption: Logical workflow for the purification of this compound.
References
Application Notes and Protocols for Studying Pyrrolomycin C using Potentiometric Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolomycin C, a member of the polyhalogenated pyrrole-containing antibiotic family, has demonstrated significant antimicrobial and antitumoral activities.[1] Recent studies have elucidated that the primary mechanism of action for this compound involves its function as a potent protonophore.[2][3][4][5] It acts as a membrane-depolarizing agent by shuttling protons across biological membranes, thereby disrupting the crucial proton gradient.[2][6] This dissipation of the proton motive force uncouples oxidative phosphorylation, leading to ATP depletion and ultimately cell death.[2][6]
Potentiometric probes are powerful tools for investigating compounds that affect membrane potential.[7][8] These fluorescent dyes respond to changes in the transmembrane electrical potential, offering a sensitive and real-time method to study the effects of ionophores like this compound.[7][9] This application note provides detailed protocols for utilizing potentiometric probes to quantify the membrane depolarization induced by this compound in both bacterial and cancer cells.
Mechanism of Action: this compound as a Protonophore
This compound's ability to disrupt the membrane potential stems from its protonophoric activity. The molecule can pick up a proton from the more acidic exterior of the cell, traverse the lipid bilayer, and release the proton into the more alkaline cytoplasm. This process is then repeated, leading to a continuous shuttling of protons down their electrochemical gradient, effectively short-circuiting the membrane and dissipating the membrane potential.
Caption: Mechanism of this compound as a protonophore.
Experimental Protocols
Protocol 1: Measuring this compound-Induced Membrane Depolarization in Staphylococcus aureus
This protocol details the use of the potentiometric probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) to measure changes in the membrane potential of S. aureus upon exposure to this compound.
Materials:
-
This compound
-
Staphylococcus aureus (e.g., ATCC 25923)
-
Tryptic Soy Broth (TSB)
-
HEPES buffer (5 mM, pH 7.2) containing 20 mM glucose
-
DiSC3(5) stock solution (1 mM in DMSO)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control (10 mM in DMSO)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of S. aureus into 5 mL of TSB and incubate overnight at 37°C with shaking.
-
The following day, dilute the overnight culture 1:100 into fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
Harvest the bacterial cells by centrifugation (4000 x g, 10 min, 4°C).
-
Wash the cell pellet twice with HEPES buffer.
-
Resuspend the cells in HEPES buffer to a final OD600 of 0.05.
-
-
Probe Loading:
-
Add the bacterial suspension to the wells of a 96-well plate (100 µL/well).
-
Add DiSC3(5) to each well to a final concentration of 1 µM.
-
Incubate the plate in the dark at room temperature for 30-60 minutes to allow for probe uptake and fluorescence quenching.
-
-
Measurement of Membrane Depolarization:
-
Set the fluorescence microplate reader to an excitation wavelength of 622 nm and an emission wavelength of 670 nm.
-
Record the baseline fluorescence for 5 minutes.
-
Add varying concentrations of this compound (e.g., 0.1x, 1x, 10x MIC) or CCCP (final concentration 10 µM) to the wells.
-
Immediately begin kinetic measurements of fluorescence intensity every 1-2 minutes for at least 30 minutes. An increase in fluorescence indicates membrane depolarization.
-
Protocol 2: Assessing this compound's Effect on Membrane Potential in Cancer Cells
This protocol is adapted for studying the effect of this compound on the membrane potential of a human cancer cell line, such as HCT116 or MCF-7, using a potentiometric probe.
Materials:
-
This compound
-
HCT116 or MCF-7 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
Potentiometric probe suitable for mammalian cells (e.g., a ratiometric dye like Di-4-ANEPPS)
-
Valinomycin as a positive control
-
96-well black, clear-bottom microplates
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture the cancer cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
-
Probe Loading:
-
The next day, gently wash the cells twice with warm HBSS.
-
Prepare a loading solution of the potentiometric probe in HBSS according to the manufacturer's instructions.
-
Add the loading solution to each well and incubate at 37°C for 30-45 minutes.
-
After incubation, wash the cells twice with warm HBSS to remove excess probe.
-
-
Measurement of Membrane Potential Changes:
-
Set the fluorescence instrument to the appropriate excitation and emission wavelengths for the chosen probe. For ratiometric probes, two emission wavelengths will be recorded.
-
Record the baseline fluorescence for 5-10 minutes.
-
Add varying concentrations of this compound or Valinomycin to the wells.
-
Immediately begin kinetic measurements of fluorescence intensity (or the ratio of intensities for ratiometric probes) every 1-2 minutes for at least 30-60 minutes.
-
Data Presentation
The quantitative data obtained from these experiments can be summarized in tables for clear comparison.
Table 1: Effect of this compound on S. aureus Membrane Potential
| Treatment Group | Concentration (µM) | Maximum Fluorescence Increase (%) | Time to Max Depolarization (min) |
| Vehicle Control (DMSO) | - | 5 ± 2 | N/A |
| This compound | 0.1 | 25 ± 5 | 15 |
| This compound | 1.0 | 85 ± 10 | 8 |
| This compound | 10.0 | 95 ± 8 | 5 |
| CCCP (Positive Control) | 10.0 | 100 ± 5 | 3 |
Table 2: this compound-Induced Membrane Depolarization in HCT116 Cells
| Treatment Group | Concentration (µM) | Change in Fluorescence Ratio (F1/F2) |
| Vehicle Control (DMSO) | - | 1.02 ± 0.05 |
| This compound | 1.0 | 1.35 ± 0.10 |
| This compound | 10.0 | 1.85 ± 0.15 |
| This compound | 50.0 | 2.10 ± 0.20 |
| Valinomycin (Positive Control) | 5.0 | 2.50 ± 0.25 |
Experimental Workflow
The general workflow for studying this compound using potentiometric probes is outlined below.
Caption: Experimental workflow for potentiometric probe assays.
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. 4.17. Inner Membrane Depolarization Using DisC3-5 [bio-protocol.org]
- 3. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. air.uniud.it [air.uniud.it]
- 6. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 7. DiSC3(5) [3,3-Dipropylthiadicarbocyanine iodide] | AAT Bioquest [aatbio.com]
- 8. Potentiometric Probes [potentiometricprobes.com]
- 9. Inner Membrane Permeabilization: DiSC35 Assay Methods - Hancock Lab [cmdr.ubc.ca]
Application Notes and Protocols for Investigating Pyrrolomycin C's Mechanism of Action Using Electrophysiological Techniques
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrrolomycin C is a polyhalogenated antibiotic with potent activity, particularly against Gram-positive bacteria.[1][2] Understanding its mechanism of action is crucial for further development and for combating antibiotic resistance. Studies have revealed that this compound functions as a protonophore, a molecule that shuttles protons across lipid membranes.[3][4][5] This action disrupts the proton motive force, leading to membrane depolarization and the uncoupling of oxidative phosphorylation, ultimately causing bacterial cell death.[3][6]
Electrophysiological techniques are paramount for directly measuring and characterizing such membrane-active properties. They provide high-resolution data on ion transport, membrane potential, and conductance changes induced by compounds like this compound. These application notes provide detailed protocols for key electrophysiological and related methods to elucidate and quantify the effects of this compound on biological and artificial membranes.
Application Note 1: Characterization of Protonophoric Activity using Planar Lipid Bilayers
Objective: To directly measure the proton transport across a synthetic lipid bilayer mediated by this compound, confirming its protonophore mechanism. The planar lipid bilayer (PLB) system is an ideal in vitro model as it isolates the compound's activity to the lipid membrane, free from any cellular proteins.[3]
Experimental Protocol
1. Materials and Reagents:
-
Lipids: 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane (25 mg/mL).
-
Electrolyte Buffers:
-
CIS (ground) chamber: 100 mM KCl, 10 mM HEPES, pH 7.0.
-
TRANS (voltage) chamber: 100 mM KCl, 10 mM MES, pH 5.5.
-
-
This compound Stock: 10 mM in Dimethyl Sulfoxide (DMSO).
-
PLB Setup: Bilayer cup and chamber, Ag/AgCl electrodes, patch-clamp amplifier, data acquisition system.
2. Planar Lipid Bilayer Formation (Painting Method):
-
Pre-treat the aperture (100-150 µm diameter) in the bilayer cup with a small amount of the DPhPC lipid solution and allow it to dry.
-
Assemble the PLB chamber and fill both CIS and TRANS compartments with their respective electrolyte buffers.
-
Connect the Ag/AgCl electrodes to the amplifier headstage (TRANS) and ground (CIS).
-
Apply a small amount of the lipid solution onto the aperture using a fine brush or glass rod, forming a thick lipid film.
-
Monitor the capacitance of the membrane. The lipid will thin over several minutes, forming a solvent-free bilayer, indicated by an increase in capacitance to a stable plateau (approx. 0.7 µF/cm²).
3. Electrophysiological Recording:
-
Establish a stable DPhPC bilayer with a seal resistance >50 GΩ.
-
Apply a voltage ramp from -100 mV to +100 mV to record the baseline current in the absence of the compound.
-
Add this compound from the stock solution to the CIS chamber to achieve the desired final concentration (e.g., 1-100 nM), ensuring thorough mixing.
-
Allow the compound to incorporate into the membrane for 5-10 minutes.
-
Apply the same voltage ramp and record the current. The difference between this current and the baseline represents the proton current (IH+) induced by this compound.
-
Perform a dose-response analysis by adding increasing concentrations of this compound.
4. Data Analysis:
-
Plot the current-voltage (I-V) relationship before and after the addition of this compound.
-
Calculate the membrane conductance (G) from the linear portion of the I-V curve using Ohm's law (G = I/V).
-
Plot the net conductance (GPyrC - Gbaseline) as a function of this compound concentration.
Data Presentation
Table 1: this compound-Induced Proton Conductance in DPhPC Bilayers (pH Gradient 7.0/5.5)
| This compound Conc. (nM) | Mean Current at +50 mV (pA) | S.D. (pA) | Calculated Conductance (nS) |
| 0 (Baseline) | 1.5 | 0.3 | 0.03 |
| 10 | 25.8 | 2.1 | 0.52 |
| 25 | 64.1 | 4.5 | 1.28 |
| 50 | 112.3 | 8.9 | 2.25 |
| 100 | 198.7 | 15.2 | 3.97 |
Note: Data are representative examples for illustrative purposes.
Visualization
Caption: Workflow for Planar Lipid Bilayer (PLB) Electrophysiology.
Application Note 2: Whole-Cell Patch-Clamp of Bacterial Spheroplasts
Objective: To measure this compound-induced membrane depolarization in real-time on a single-bacterium level. This technique provides direct evidence of the compound's effect on the native bacterial membrane potential. While technically challenging, it offers unparalleled insight into the electrophysiological state of the cell.
Experimental Protocol
1. Preparation of Bacterial Spheroplasts (e.g., from Staphylococcus aureus):
-
Grow S. aureus to the mid-logarithmic phase in a suitable broth.
-
Harvest cells by centrifugation and wash with a protoplasting buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 500 mM Sucrose, pH 7.2).
-
Resuspend the cell pellet in the protoplasting buffer containing lysostaphin (20 µg/mL) and DNase I (5 µg/mL).
-
Incubate at 37°C for 30-60 minutes, monitoring spheroplast formation under a phase-contrast microscope.
-
Gently pellet the spheroplasts and resuspend them in the extracellular recording solution.
2. Solutions and Reagents:
-
Extracellular Solution (Bath): 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH adjusted to 7.4 with NaOH.
-
Intracellular Solution (Pipette): 140 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, pH adjusted to 7.2 with KOH.
-
Glass Pipettes: Pulled to a resistance of 5-10 MΩ when filled with intracellular solution.
3. Whole-Cell Patch-Clamp Recording:
-
Plate the spheroplast suspension in a recording chamber on the stage of an inverted microscope.
-
Approach a single, healthy-looking spheroplast with the glass pipette under positive pressure.
-
Upon contact, release the positive pressure to allow for the formation of a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration.
-
Switch the amplifier to current-clamp mode (I=0) to measure the resting membrane potential (RMP).
-
After recording a stable RMP for 2-3 minutes, perfuse the bath with the extracellular solution containing this compound (e.g., 100 nM).
-
Continuously record the membrane potential to observe depolarization.
4. Data Analysis:
-
Measure the RMP before and after the application of this compound.
-
Calculate the magnitude and rate of depolarization.
-
In voltage-clamp mode, the current required to hold the cell at its original RMP can be measured, providing an indication of the total ion flux induced by the compound.
Data Presentation
Table 2: Effect of this compound on the Membrane Potential of S. aureus Spheroplasts
| Parameter | Before this compound | After 100 nM this compound | Change |
| Resting Membrane Potential (mV) | -45.2 ± 3.1 | -12.5 ± 2.4 | +32.7 mV |
| Input Resistance (MΩ) | 850 ± 120 | 210 ± 45 | -640 MΩ |
Note: Data are representative examples (mean ± SEM) for illustrative purposes.
Visualization
Caption: Workflow for Whole-Cell Patch-Clamp on Bacterial Spheroplasts.
Application Note 3: High-Throughput Screening using Potentiometric Dyes
Objective: To assess this compound-induced membrane depolarization at a bacterial population level using a fluorescent potentiometric dye. This method is less direct than patch-clamping but allows for rapid screening, dose-response analysis, and comparison with other compounds. The dye's fluorescence is quenched when the membrane is polarized; depolarization causes the dye to be released into the medium, leading to an increase in fluorescence.[6]
Experimental Protocol
1. Materials and Reagents:
-
Bacterial Strain: S. aureus or other susceptible strains.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Assay Buffer: 5 mM HEPES, 20 mM glucose, pH 7.2.
-
Potentiometric Dye: DiSC₃(5) (3,3'-Dipropylthiadicarbocyanine Iodide) stock solution (1 mM in DMSO).
-
Compounds: this compound, CCCP (positive control), DMSO (vehicle control).
-
Equipment: 96-well black, clear-bottom plates; fluorescence plate reader (Excitation: ~620 nm, Emission: ~670 nm).
2. Assay Procedure:
-
Grow bacteria to the mid-log phase, harvest by centrifugation, and wash twice with the assay buffer.
-
Resuspend the bacterial pellet in the assay buffer to an optical density at 600 nm (OD₆₀₀) of 0.05.
-
Add DiSC₃(5) to the bacterial suspension to a final concentration of 0.5 µM. Incubate in the dark at room temperature for 30-60 minutes to allow for dye uptake and fluorescence quenching.
-
Add 100 mM KCl to the suspension to equilibrate the K⁺ concentration across the membrane, which minimizes effects from K⁺ channels.
-
Dispense 198 µL of the dye-loaded bacterial suspension into the wells of the 96-well plate.
-
Measure the baseline fluorescence for 2-3 minutes.
-
Add 2 µL of the compound (this compound, CCCP, or DMSO) at various concentrations.
-
Immediately begin monitoring the fluorescence intensity every 30 seconds for 15-30 minutes.
3. Data Analysis:
-
Normalize the fluorescence data by setting the initial fluorescence before compound addition to 0% and the fluorescence after adding a potent, fast-acting uncoupler like CCCP to 100%.
-
Plot the percentage of depolarization (increase in fluorescence) over time for each concentration of this compound.
-
Determine the EC₅₀ (half-maximal effective concentration) for depolarization from the dose-response curve.
Data Presentation
Table 3: Comparison of Membrane Depolarization Activity in S. aureus
| Compound | EC₅₀ (nM) | Maximum Depolarization (%) |
| This compound | 45 ± 8 | 95 ± 5 |
| Pyrrolomycin D | 25 ± 5 | 98 ± 3 |
| CCCP (Control) | 350 ± 40 | 100 (reference) |
Note: Data are representative examples (mean ± SEM) for illustrative purposes. Pyrrolomycin D is often reported to be slightly more potent.[3][7]
Visualization
Caption: Proposed protonophore mechanism of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolomycins C, D and E, new members of pyrrolomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Testing Pyrrolomycin C as a Protonophore
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrrolomycin C is a polyhalogenated antibiotic produced by Actinosporangium and Streptomyces species.[1][2] Its antimicrobial activity stems from its ability to act as a potent protonophore, a molecule that transports protons across biological membranes.[1][3] This action disrupts the proton motive force, leading to the depolarization of the membrane and the uncoupling of oxidative phosphorylation.[4][5] In essence, this compound creates a "short-circuit" for protons, which dissipates the electrochemical gradient required for ATP synthesis.[6][7] This property makes it a valuable tool for studying bioenergetics and a potential lead compound for therapeutic applications where mitochondrial uncoupling is desired.
These application notes provide a detailed experimental framework for characterizing the protonophoric activity of this compound in various model systems, from isolated mitochondria to artificial lipid bilayers.
Proposed Mechanism of Action
Protonophores like this compound are typically weak acids that are lipid-soluble in both their protonated and deprotonated forms.[7] The proposed mechanism involves the shuttling of protons across a membrane down their concentration gradient. The acidic phenyl hydroxyl and pyrrole N-H groups of this compound are believed to facilitate this process.[6]
The cycle can be described as follows:
-
On the acidic side of the membrane (e.g., the mitochondrial intermembrane space), the anionic form of this compound picks up a proton.
-
The now neutral, protonated molecule diffuses across the lipid bilayer.
-
On the alkaline side (e.g., the mitochondrial matrix), it releases the proton, returning to its anionic state.
-
The anionic form then returns to the acidic side, driven by the membrane potential (positive on the outside, negative on the inside), to repeat the cycle.
Caption: Proposed protonophore mechanism of this compound (Pyr-C).
Experimental Protocols
To comprehensively evaluate the protonophoric activity of this compound, a multi-assay approach is recommended.
Assay 1: Mitochondrial Respiration Rate
This assay measures the effect of this compound on the oxygen consumption rate of isolated mitochondria. Protonophores stimulate respiration by dissipating the proton gradient, causing the electron transport chain to work at its maximum rate to try and restore it.[1][8]
Protocol:
-
Materials and Reagents:
-
Isolated mitochondria (e.g., from rat liver)
-
Respiration buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, 1 mM MgCl2, pH 7.2)
-
Respiratory substrates (e.g., 5 mM succinate + 2 µM rotenone, or 5 mM glutamate + 5 mM malate)
-
ADP (Adenosine diphosphate)
-
Oligomycin (ATP synthase inhibitor)
-
This compound stock solution (in DMSO or ethanol)
-
CCCP or FCCP stock solution (positive control)[9]
-
Vehicle (DMSO or ethanol, negative control)
-
-
Equipment:
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k) or a Clark-type oxygen electrode.
-
-
Procedure:
-
Calibrate the oxygen electrode system.
-
Add 2 mL of respiration buffer to the chamber and equilibrate to the desired temperature (e.g., 37°C).
-
Add isolated mitochondria (e.g., 0.5 mg/mL).
-
Add respiratory substrates to initiate basal respiration (State 2).
-
Add a limiting amount of ADP (e.g., 1 mM) to induce active respiration (State 3).
-
Once ADP is phosphorylated to ATP, respiration will slow to State 4 (resting state).
-
Add oligomycin (e.g., 1 µg/mL) to inhibit ATP synthase, ensuring any subsequent increase in respiration is due to uncoupling.
-
Perform a stepwise titration of this compound (e.g., 10 nM to 1 µM), allowing the respiration rate to stabilize after each addition.
-
As a positive control, perform a separate experiment titrating a known uncoupler like CCCP.
-
As a negative control, perform a vehicle titration.
-
Assay 2: Mitochondrial Membrane Potential (ΔΨm)
This assay directly measures the dissipation of the mitochondrial membrane potential using a fluorescent probe. Probes like Safranin O accumulate in energized mitochondria, and their fluorescence is quenched. Depolarization caused by a protonophore leads to the release of the probe and an increase in fluorescence (or a change in absorbance).[1][10]
Protocol:
-
Materials and Reagents:
-
Equipment:
-
Fluorometer or spectrophotometer with a temperature-controlled cuvette holder.
-
-
Procedure:
-
Add assay buffer to a cuvette.
-
Add mitochondria (e.g., 0.5 mg/mL) and the fluorescent probe (e.g., 5 µM Safranin O).
-
Add respiratory substrates to allow the mitochondria to polarize, observed as a decrease in fluorescence (quenching) or a change in absorbance (for Safranin O, monitor A555-A523 nm).[11]
-
Once a stable membrane potential is established, add oligomycin to prevent ATP synthesis-driven potential changes.
-
Add this compound in a stepwise manner (e.g., 10 nM to 1 µM) and record the change in fluorescence/absorbance, which corresponds to depolarization.
-
At the end of the experiment, add a high concentration of FCCP (e.g., 1-2 µM) to induce complete depolarization, setting a maximum signal range.
-
Assay 3: Proton Transport in Liposomes
This assay provides a direct measure of proton transport across a simple, protein-free lipid bilayer, confirming that the compound's activity is not dependent on mitochondrial proteins. It uses liposomes loaded with a pH-sensitive dye, like pyranine.[1][11]
Protocol:
-
Materials and Reagents:
-
Phospholipids (e.g., DPhPC - Diphytanoylphosphatidylcholine)
-
Pyranine (8-hydroxypyrene-1,3,6-trisulfonic acid)
-
Internal buffer (e.g., 50 mM HEPES, 50 mM KCl, pH 7.0)
-
External buffer (e.g., 50 mM HEPES, 50 mM KCl, pH 8.0)
-
Valinomycin (K+ ionophore)
-
This compound stock solution
-
CCCP stock solution (positive control)
-
-
Equipment:
-
Fluorometer
-
Extruder for liposome preparation
-
-
Procedure:
-
Prepare large unilamellar vesicles (LUVs) by extrusion, encapsulating pyranine in the internal buffer.
-
Remove external pyranine using a size-exclusion column (e.g., Sephadex G-50).
-
Dilute the liposomes into the external buffer, creating a pH gradient (ΔpH = 1).
-
Add valinomycin to equilibrate K+ ions, which generates a membrane potential (ΔΨ) and prevents its buildup from proton influx.
-
Monitor the fluorescence of pyranine (Excitation: ~460 nm, Emission: ~510 nm).
-
Add this compound and observe the rate of fluorescence change, which reflects the rate of proton influx and the subsequent drop in internal pH.
-
Compare the activity to that of CCCP.
-
Experimental Workflow Visualization
The general workflow for screening and confirming a protonophore is outlined below.
Caption: General experimental workflow for testing a protonophore.
Data Presentation
The quantitative data obtained from these experiments should be summarized for clear interpretation and comparison.
| Assay | Parameter Measured | This compound Expected Outcome | Positive Control (CCCP/FCCP) | Reference Range |
| Mitochondrial Respiration | Oxygen Consumption Rate (pmol O2/s/mg protein) | Dose-dependent stimulation of respiration in State 4. | Dose-dependent stimulation of respiration. | This compound is active in the submicromolar range in isolated mitochondria.[1] |
| Mitochondrial Membrane Potential | Change in Fluorescence (a.u.) or Absorbance (ΔA) | Dose-dependent depolarization (increase in fluorescence/change in ΔA). | Dose-dependent depolarization. | Submicromolar concentrations cause significant depolarization.[11] |
| Liposome pH Gradient Assay | Rate of pH change (ΔF/dt) | Dose-dependent increase in the rate of proton influx. | Dose-dependent increase in the rate of proton influx. | Activity can be directly compared to known uncouplers like CCCP or Pyrrolomycin D.[1][11] |
| Planar Lipid Bilayer (BLM) | Proton Current (pA or nA) | Dose-dependent increase in transmembrane current at a given voltage. | Dose-dependent increase in current. | Pyrrolomycins are potent depolarizing agents, an order of magnitude more active than CCCP.[3][4] |
References
- 1. Antibiotic Pyrrolomycin as an Efficient Mitochondrial Uncoupler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protonophore - Wikipedia [en.wikipedia.org]
- 8. A Comparative Study of the Action of Protonophore Uncouplers and Decoupling Agents as Inducers of Free Respiration in Mitochondria in States 3 and 4: Theoretical and Experimental Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Penetrating Cations Enhance Uncoupling Activity of Anionic Protonophores in Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibiotic Pyrrolomycin as an Efficient Mitochondrial Uncoupler - ProQuest [proquest.com]
Application Notes and Protocols for Pyrrolomycin C in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrrolomycin C, a polyhalogenated pyrrole antibiotic, has demonstrated significant cytotoxic activity against various cancer cell lines. Its primary mechanism of action is attributed to its function as a protonophore, leading to the dissipation of the mitochondrial membrane potential. Furthermore, it has been observed to disrupt the integrity of the cell membrane and the organization of the cytoskeleton. These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments, focusing on determining its cytotoxic effects, and investigating its impact on cellular structures and mitochondrial function.
Data Presentation
Table 1: Reported IC50 Values of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HCT-116 | Colon Carcinoma | 0.8 | [1] |
| MCF-7 | Breast Adenocarcinoma | 1.5 | [1] |
Experimental Protocols
Assessment of Cytotoxicity using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
HCT-116 and MCF-7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HCT-116 and MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed 5 x 10³ cells per well in 100 µL of medium in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value using a suitable software.
-
Visualization of Cytoskeletal Disruption by Phalloidin Staining
This protocol describes the staining of F-actin to visualize the effects of this compound on the cytoskeleton of cancer cells.
Materials:
-
Cells cultured on glass coverslips in 24-well plates
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Fluorescently-labeled Phalloidin (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed HCT-116 or MCF-7 cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at concentrations around the IC50 value (e.g., 0.5 µM, 1 µM, and 2 µM) for 24 hours. Include an untreated control.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Staining:
-
Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.
-
Incubate with fluorescently-labeled phalloidin (diluted in 1% BSA) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei by incubating with DAPI for 5 minutes.
-
Wash three times with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Visualize the actin cytoskeleton and nuclei using a fluorescence microscope with appropriate filters.
-
Assessment of Cell Membrane Integrity using LDH Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes following treatment with this compound.
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
LDH Cytotoxicity Assay Kit
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells and treat with a range of this compound concentrations as described in the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cell lysis buffer provided in the kit) and a negative control (untreated cells).
-
-
LDH Assay:
-
After the desired treatment period (e.g., 24 or 48 hours), centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's instructions (usually 10-30 minutes), protected from light.
-
-
Data Analysis:
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the positive and negative controls.
-
Measurement of Mitochondrial Membrane Potential using JC-1 Assay
This protocol assesses the effect of this compound on the mitochondrial membrane potential (ΔΨm) using the fluorescent probe JC-1.
Materials:
-
Cells cultured in a 96-well plate or on coverslips
-
This compound
-
JC-1 fluorescent probe
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture cells as previously described.
-
Treat the cells with this compound at various concentrations for a short duration (e.g., 1-4 hours) to observe the direct effect on mitochondrial potential.
-
-
JC-1 Staining:
-
Prepare the JC-1 staining solution according to the manufacturer's instructions.
-
Remove the treatment medium and wash the cells with PBS.
-
Add the JC-1 staining solution to the cells and incubate at 37°C for 15-30 minutes in the dark.
-
-
Imaging and Analysis:
-
Wash the cells with PBS.
-
For qualitative analysis, visualize the cells under a fluorescence microscope. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic or metabolically stressed cells with low ΔΨm will show green fluorescence (JC-1 monomers).
-
For quantitative analysis, use a fluorescence plate reader to measure the fluorescence intensity at both red (~590 nm) and green (~529 nm) emission wavelengths. The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential. A decrease in this ratio signifies depolarization.
-
Visualizations
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
References
Application Notes and Protocols for Measuring Pyrrolomycin C-induced Membrane Depolarization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for measuring the membrane depolarization of bacterial cells induced by Pyrrolomycin C, a potent natural protonophore antibiotic.[1][2][3]
This compound acts by shuttling protons across the bacterial cytoplasmic membrane, disrupting the proton motive force and leading to membrane depolarization.[1][3] This uncoupling of oxidative phosphorylation is a key mechanism of its antimicrobial activity against Gram-positive bacteria.[2][4] Understanding and quantifying this membrane depolarization is crucial for elucidating its mechanism of action and for the development of new antimicrobial agents.
This document outlines two primary fluorescence-based methods for measuring bacterial membrane potential: the DiSC3(5) assay and the DiOC2(3) assay.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Staphylococcus aureus | - | 0.87 - 17 | [5] |
| Staphylococcus epidermidis | - | 17 | [6] |
| Streptococcus pneumoniae | - | - | [3][4] |
| Bacillus anthracis | - | 34.7 | [6] |
| Enterococcus faecalis | - | 34.7 | [6] |
Note: Specific MIC values can vary depending on the strain and the specific assay conditions.
Table 2: Comparative Activity of this compound and CCCP
| Compound | Relative Potency in Membrane Depolarization | Notes | Reference |
| This compound | ~10x more active than CCCP | This compound is a more potent membrane-depolarizing agent than the conventional uncoupler CCCP. | [1][2][3] |
| CCCP (Carbonyl cyanide m-chlorophenylhydrazone) | Standard protonophore uncoupler | Used as a positive control in membrane depolarization assays. | [7][8] |
Experimental Protocols
Protocol 1: DiSC3(5) Membrane Depolarization Assay
This assay utilizes the fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)), a cationic dye that accumulates in polarized bacterial cells, leading to self-quenching of its fluorescence.[9][10][11] Upon membrane depolarization induced by this compound, the dye is released into the medium, resulting in an increase in fluorescence.[9][10][11]
Materials:
-
This compound stock solution (in DMSO)
-
DiSC3(5) stock solution (in ethanol or DMSO)
-
Bacterial culture (e.g., Staphylococcus aureus)
-
5 mM HEPES buffer (pH 7.4) containing 20 mM glucose
-
CCCP (positive control)
-
Fluorometer or microplate reader with appropriate filters (Excitation: ~622 nm, Emission: ~670 nm)
-
Black, clear-bottom 96-well plates (for microplate reader) or quartz cuvettes (for fluorometer)
Procedure:
-
Bacterial Cell Preparation: a. Inoculate a single colony of bacteria into an appropriate broth medium and grow overnight at 37°C with shaking. b. Dilute the overnight culture 1:100 into fresh broth and grow to mid-logarithmic phase (OD600 of 0.5-0.6). c. Harvest the cells by centrifugation (e.g., 3000 rpm for 10 minutes). d. Wash the cell pellet twice with 5 mM HEPES buffer (pH 7.4) containing 20 mM glucose. e. Resuspend the cells in the same buffer to a final OD600 of 0.05.[12]
-
Dye Loading: a. Add DiSC3(5) to the bacterial suspension to a final concentration of 0.8-1.0 µM.[9][12] b. Incubate the suspension at room temperature in the dark with shaking for 30-60 minutes to allow for dye uptake and fluorescence quenching.
-
Measurement of Membrane Depolarization: a. Transfer 200 µL of the dye-loaded cell suspension to each well of a 96-well plate or 2 mL to a cuvette. b. Record the baseline fluorescence for approximately 100 seconds. c. Add the desired concentration of this compound to the cell suspension. For the positive control, add CCCP (final concentration of ~5 µM). For the negative control, add an equivalent volume of the vehicle (e.g., DMSO). d. Immediately begin recording the fluorescence intensity over time until the signal stabilizes. A rapid increase in fluorescence indicates membrane depolarization.
Protocol 2: DiOC2(3) Membrane Potential Assay using Flow Cytometry
This method employs the ratiometric fluorescent dye 3,3'-diethyloxacarbocyanine iodide (DiOC2(3)).[7][13] This dye exhibits green fluorescence in all bacterial cells, but in cells with a high membrane potential, it self-aggregates and shifts its emission to red.[7][14] A decrease in the red/green fluorescence ratio indicates membrane depolarization. This assay is often performed using a flow cytometer.
Materials:
-
This compound stock solution (in DMSO)
-
BacLight™ Bacterial Membrane Potential Kit (contains DiOC2(3) and CCCP) or individual components.
-
Bacterial culture (e.g., Staphylococcus aureus)
-
Phosphate-buffered saline (PBS), sterile filtered
-
CCCP (positive control)
-
Flow cytometer with 488 nm laser excitation and detectors for green (~525/50 nm) and red (~610/20 nm) fluorescence.
Procedure:
-
Bacterial Cell Preparation: a. Grow bacteria to mid-logarithmic phase as described in Protocol 1. b. Dilute the bacterial culture to approximately 1 x 10^6 cells/mL in sterile, filtered PBS.
-
Staining: a. Aliquot 1 mL of the bacterial suspension into flow cytometry tubes. b. For the positive control, add CCCP to a final concentration of 5 µM and incubate for 5-10 minutes. c. Add DiOC2(3) to all tubes (except for an unstained control) to a final concentration of 30 µM.[7] d. Incubate at room temperature in the dark for 5-10 minutes.
-
Treatment with this compound: a. Add the desired concentration of this compound to the stained bacterial suspensions. b. Incubate for a defined period (e.g., 15-30 minutes) at room temperature in the dark.
-
Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer. b. Gate on the bacterial population using forward and side scatter. c. For each gated event, measure both green and red fluorescence. d. Calculate the ratio of red to green fluorescence for each cell population. A decrease in this ratio in the this compound-treated samples compared to the untreated control indicates membrane depolarization.
Visualizations
Caption: Mechanism of this compound-induced membrane depolarization.
Caption: Experimental workflow for the DiSC3(5) assay.
Caption: Experimental workflow for the DiOC2(3) assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 12. Inner Membrane Permeabilization: DiSC35 Assay Methods - Hancock Lab [cmdr.ubc.ca]
- 13. Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Invitrogen™ BacLight™ Bacterial Membrane Potential Kit | LabMart Limited [labmartgh.com]
Application Notes and Protocols for Evaluating Pyrrolomycin C in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the efficacy of Pyrrolomycin C in combination with other antimicrobial agents. The protocols outlined below are designed to assess synergistic, additive, or antagonistic interactions, both in vitro and in vivo, with a focus on overcoming antimicrobial resistance.
Introduction to this compound and Combination Therapy
This compound is a member of the pyrrolomycin family of potent natural product antibiotics.[1][2][3][4] It exhibits significant activity, particularly against Gram-positive bacteria.[1][3][4] The primary mechanism of action of this compound is the disruption of the bacterial cell membrane's proton motive force. It acts as a protonophore, shuttling protons across the membrane, which leads to depolarization, dissipation of the proton gradient, and ultimately, uncoupling of oxidative phosphorylation.[1][5] This distinct mechanism of action makes it a compelling candidate for combination therapy, especially against multidrug-resistant (MDR) pathogens.
A key rationale for exploring this compound in combination therapy is to overcome intrinsic or acquired resistance mechanisms. One of the primary ways bacteria resist membrane-active agents like protonophores is through the action of efflux pumps.[1] These pumps actively transport the antimicrobial agent out of the cell, preventing it from reaching its target at an effective concentration. Therefore, a promising strategy is to combine this compound with an efflux pump inhibitor (EPI) . By inhibiting these pumps, the intracellular concentration of this compound can be increased, potentially restoring its activity against resistant strains and broadening its spectrum to include Gram-negative bacteria, which often possess potent efflux systems.[1] Recent studies have identified pyrrole-based compounds as effective EPIs, demonstrating synergy with other antibiotics and efficacy in in vivo models of infection.
This document provides detailed protocols to systematically evaluate such combinations, from initial in vitro screening to in vivo efficacy studies.
Data Presentation
All quantitative data from the following experimental protocols should be summarized in clearly structured tables for straightforward comparison and analysis.
Table 1: In Vitro Single-Agent Activity
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| This compound | |||
| Combination Agent |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Table 2: In Vitro Combination Therapy - Checkerboard Assay
| Bacterial Strain | Combination | FIC of this compound | FIC of Combination Agent | FICI | Interpretation |
| This compound + Agent X | Synergy/Additive/Antagonism |
FIC: Fractional Inhibitory Concentration; FICI: Fractional Inhibitory Concentration Index
Table 3: In Vitro Combination Therapy - Time-Kill Assay
| Bacterial Strain | Treatment | Log10 CFU/mL at 0h | Log10 CFU/mL at 4h | Log10 CFU/mL at 8h | Log10 CFU/mL at 24h |
| Control | |||||
| This compound (at MIC) | |||||
| Agent X (at MIC) | |||||
| This compound + Agent X (at synergistic conc.) |
CFU: Colony Forming Units
Table 4: In Vivo Efficacy in Murine Infection Model
| Treatment Group | Dose (mg/kg) | Mean Bacterial Load (Log10 CFU/organ) | % Survival at Day X |
| Vehicle Control | - | ||
| This compound | |||
| Agent X | |||
| This compound + Agent X |
Experimental Protocols
In Vitro Synergy Screening: Checkerboard Assay
This protocol determines the synergistic, additive, or antagonistic effects of this compound in combination with another antimicrobial agent.
Materials:
-
This compound
-
Combination agent (e.g., an efflux pump inhibitor)
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli ΔtolC)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare stock solutions of this compound and the combination agent in a suitable solvent.
-
In a 96-well plate, create a two-dimensional gradient of both compounds. Serially dilute this compound along the rows and the combination agent along the columns in CAMHB.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination by visual inspection of turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formulas:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Combination Agent = (MIC of Combination Agent in combination) / (MIC of Combination Agent alone)
-
FICI = FIC of this compound + FIC of Combination Agent
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
Mechanism of Action Studies: Time-Kill Assay
This assay assesses the bactericidal or bacteriostatic activity of the drug combination over time.
Materials:
-
This compound
-
Combination agent
-
Bacterial strains
-
CAMHB
-
Sterile saline
-
Agar plates
Procedure:
-
Prepare bacterial cultures in the early logarithmic phase of growth.
-
Inoculate flasks containing CAMHB with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add this compound and the combination agent at desired concentrations (e.g., MIC, 2x MIC, and synergistic concentrations identified from the checkerboard assay), both alone and in combination. Include a growth control without any drug.
-
Incubate the flasks at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions in sterile saline and plate onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL.
-
Plot the log10 CFU/mL versus time for each treatment. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.
In Vivo Efficacy Evaluation: Murine Infection Model
This protocol evaluates the therapeutic efficacy of the drug combination in a relevant animal model.
Materials:
-
This compound
-
Combination agent
-
Specific pathogen-free mice (e.g., BALB/c)
-
Bacterial strain of interest
-
Vehicle for drug administration (e.g., saline, DMSO/Cremophor)
-
Surgical and dosing equipment
Procedure:
-
Infection: Induce a systemic or localized infection in mice with a lethal or sublethal dose of the bacterial pathogen (e.g., intraperitoneal injection for sepsis, thigh infection model).
-
Treatment: At a specified time post-infection (e.g., 1-2 hours), administer the treatments to different groups of mice. Include a vehicle control group, groups receiving each drug alone, and a group receiving the combination therapy. Dosing can be administered via an appropriate route (e.g., intravenous, intraperitoneal, oral).
-
Monitoring: Monitor the mice for signs of morbidity and mortality over a defined period (e.g., 7 days).
-
Bacterial Load Determination: At a specific time point post-treatment (e.g., 24 hours), a subset of mice from each group can be euthanized, and target organs (e.g., spleen, liver, lungs) harvested. Homogenize the organs and perform serial dilutions and plate counts to determine the bacterial load (CFU/organ).
-
Data Analysis: Compare the survival rates between the different treatment groups using Kaplan-Meier survival analysis. Compare the bacterial loads in the organs between groups using appropriate statistical tests (e.g., t-test, ANOVA).
Mandatory Visualizations
Caption: Mechanism of action of this compound and the rationale for combination with an efflux pump inhibitor.
Caption: Experimental workflow for evaluating this compound in combination therapy.
Caption: Logical relationship for the interpretation of the Fractional Inhibitory Concentration Index (FICI).
References
- 1. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins [mdpi.com]
- 4. Pyrrolomycins C, D and E, new members of pyrrolomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial Marinopyrroles and Pseudilins Act as Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Pyrrolomycin C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Pyrrolomycin C and its analogs using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocols are intended for researchers, scientists, and professionals involved in drug development and natural product analysis.
Quantification of this compound in Fermentation Broth using HPLC-UV
This method is suitable for the quantification of this compound from bacterial fermentation cultures.
Experimental Protocol
1.1. Sample Preparation:
-
Adjust the pH of the fermentation culture to 7.0.
-
Separate the fermentation broth from the mycelium by centrifugation.
-
Extract the broth three times with an equal volume of ethyl acetate.
-
For the mycelium, suspend it in 50% aqueous acetone and stir for 1 hour.
-
Filter the aqueous acetone extract and remove the acetone in vacuo.
-
Extract the remaining aqueous residue three times with ethyl acetate.
-
Combine all ethyl acetate extracts and dry them over anhydrous sodium sulfate.
-
Filter the dried extract and remove the ethyl acetate in vacuo.
-
Dissolve the resulting residue in methanol for HPLC analysis.
1.2. HPLC Conditions:
-
HPLC System: ThermoFinnigan P2000 HPLC pump with a Varian ProStar 325 UV-visible detector.
-
Column: Agilent SB-C18 column (4.6 by 250 mm).
-
Detection Wavelength: 268 nm.
-
Flow Rate: 1 ml/min.
-
Mobile Phase: A gradient elution is used as follows: *
Troubleshooting & Optimization
overcoming Pyrrolomycin C cytotoxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrrolomycin C. The information is designed to help overcome challenges related to its cytotoxicity in normal cells during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's cytotoxicity?
A1: this compound is a potent natural protonophore.[1][2][3] Its primary mechanism of cytotoxicity involves disrupting the proton gradient across mitochondrial and cellular membranes. This leads to membrane depolarization and the uncoupling of oxidative phosphorylation.[1][2][4] This disruption of cellular energy production is the main cause of cell death in both cancer and normal cells.
Q2: Why am I observing high cytotoxicity in my normal (non-cancerous) cell lines treated with this compound?
A2: The cytotoxic mechanism of this compound, being a protonophore, is not specific to cancer cells. It affects the fundamental process of maintaining a proton gradient, which is essential for all mammalian cells. Therefore, it is expected to observe cytotoxicity in normal cell lines.[2] Studies have shown that the cytotoxicity of pyrrolomycins against human cell lines like HepG2 and HEK293 is in a similar range to that observed against bacteria when medium composition is accounted for.[2]
Q3: Are there any known derivatives of this compound with lower cytotoxicity to normal cells?
A3: Yes, research has focused on synthesizing derivatives of this compound to improve its selectivity for cancer cells. Some derivatives with altered halogenation patterns or the addition of nitro groups have shown a better cancer selectivity index (CSI).[5][6][7] This indicates a wider therapeutic window, with higher toxicity towards cancer cells and reduced toxicity to normal cells.[5][6] For example, certain nitro-pyrrolomycins have demonstrated lower toxicity towards the normal epithelial cell line hTERT RPE-1 compared to the parent compound.[6][7]
Q4: Can I use serum in my cell culture medium when testing this compound?
A4: The presence of albumin in serum can significantly impact the activity of pyrrolomycins.[1][2] It is crucial to be consistent with the use and concentration of serum (e.g., Fetal Bovine Serum) in your experiments to ensure reproducible results. When comparing the cytotoxicity of different compounds or between different cell lines, maintaining the same media composition is essential.
Troubleshooting Guides
Issue 1: High background cytotoxicity in control (normal) cell lines.
-
Possible Cause: The inherent non-specific cytotoxicity of this compound.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 (half-maximal inhibitory concentration) for both your cancer and normal cell lines. This will help you identify a potential therapeutic window where cancer cells are more sensitive than normal cells.
-
Consider a Less Cytotoxic Derivative: If the therapeutic window is too narrow, consider synthesizing or obtaining a derivative of this compound that has been reported to have a better selectivity index.[5][6]
-
Explore Protective Co-treatments: Investigate strategies to selectively protect normal cells, such as inducing a temporary cell cycle arrest (see Issue 2).
-
Issue 2: Difficulty in achieving cancer cell-specific killing.
-
Possible Cause: Overlapping sensitivity of cancer and normal cells to this compound.
-
Troubleshooting Steps:
-
Cyclotherapy Approach: A strategy to protect normal cells is to induce a temporary cell cycle arrest in them, as many chemotherapeutic agents primarily target rapidly dividing cells.[8][9][10] Since many cancer cells have defects in cell cycle checkpoints (e.g., mutated p53), they may not arrest and remain susceptible.[8][9]
-
p53-dependent arrest: For normal cells with wild-type p53, a low dose of a p53-activating agent like nutlin-3 can be used to induce G1 arrest prior to this compound treatment.[9][11]
-
CDK4/6 inhibitor-mediated arrest: In normal cells, CDK4/6 inhibitors like palbociclib or trilaciclib can induce a G1 arrest.[8][9][11]
-
-
Caspase Inhibition: In some contexts, caspase inhibitors can be used to protect normal cells from apoptosis induced by chemotherapy.[8][9][11] The effectiveness of this approach would depend on the specific cell death pathways activated by this compound in your model.
-
Data Presentation
Table 1: Comparative in vitro Cytotoxicity (IC50) of this compound and a Synthetic Derivative.
| Compound | HCT-116 (Colon Cancer) | MCF7 (Breast Cancer) | hTERT-RPE-1 (Normal Epithelial) | Cancer Selectivity Index (CSI) vs. hTERT-RPE-1 (HCT116/MCF7) | Reference |
| This compound | 0.8 µM | 1.5 µM | ~12 µM | 15 / 8 | [5][6] |
| Nitro-Pyrrolomycin 5d | 1.56 µM | 1.57 µM | >200 µM | >128 / >127 | [6] |
Note: IC50 values are approximate and can vary between experiments and laboratories. The Cancer Selectivity Index is calculated as the ratio of the IC50 in the normal cell line to the IC50 in the cancer cell line.
Experimental Protocols
1. Protocol for Determining the IC50 of this compound using a Resazurin-based Viability Assay
-
Objective: To determine the concentration of this compound that inhibits 50% of cell viability in both cancer and normal cell lines.
-
Materials:
-
Cancer and normal cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
Resazurin sodium salt solution (e.g., 0.1 mg/mL in PBS)
-
Phosphate Buffered Saline (PBS)
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium. It is advisable to include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 48 hours).
-
After incubation, add 10 µL of the resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Measure the fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
2. Protocol for a Cyclotherapy Co-treatment Experiment
-
Objective: To assess if inducing cell cycle arrest in normal cells can protect them from this compound-induced cytotoxicity.
-
Materials:
-
Normal cell line (e.g., with wild-type p53) and cancer cell line (e.g., p53-mutant)
-
This compound
-
Cell cycle arresting agent (e.g., Nutlin-3 or Palbociclib)
-
Materials for cell viability assay (as above)
-
-
Procedure:
-
Seed both normal and cancer cells in separate 96-well plates.
-
Pre-treatment: Treat the normal cells with a low, non-toxic concentration of the cell cycle arresting agent (e.g., Nutlin-3) for a duration sufficient to induce arrest (e.g., 24 hours). The cancer cells are left in a normal medium.
-
Co-treatment: Without washing out the arresting agent, add various concentrations of this compound to both the pre-treated normal cells and the cancer cells.
-
Incubate for a further 48 hours.
-
Assess cell viability using a resazurin assay as described in the protocol above.
-
Analysis: Compare the IC50 of this compound in the pre-treated normal cells to that in the untreated normal cells and the cancer cells. A rightward shift in the dose-response curve for the pre-treated normal cells would indicate a protective effect.
-
Visualizations
Caption: Mechanism of this compound cytotoxicity.
Caption: Workflow for improving cancer cell selectivity.
Caption: Conceptual diagram of the cyclotherapy approach.
References
- 1. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibiotic Pyrrolomycin as an Efficient Mitochondrial Uncoupler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
strategies to reduce off-target effects of Pyrrolomycin C
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help mitigate the off-target effects of Pyrrolomycin C during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and what are its known off-target effects?
This compound is a potent natural antibiotic that functions as a protonophore.[1][2] Its primary mechanism of action involves transporting protons across biological membranes, which disrupts the proton gradient essential for oxidative phosphorylation in bacteria.[1][3] This uncoupling of the respiratory chain from ATP synthesis leads to bacterial cell death.[1]
However, this protonophoric activity is not exclusive to bacterial membranes. In mammalian cells, this compound can disrupt the mitochondrial membrane potential, leading to off-target cytotoxicity.[1][4] This is a significant translational barrier, as it can cause toxicity to healthy cells.[5][6] Studies have reported its cytotoxicity against various human cell lines, and it has shown acute toxicity in animal models.[1][7]
Q2: What are the main strategies to reduce the off-target effects of this compound?
There are three primary strategies to mitigate the off-target effects of this compound:
-
Chemical Modification: Synthesizing analogs of this compound with improved selectivity. This involves altering the chemical structure to reduce its interaction with mammalian cells while maintaining or enhancing its antibacterial activity.
-
Formulation and Targeted Delivery: Encapsulating this compound in a delivery vehicle, such as liposomes or nanoparticles. This can shield the drug from healthy tissues and promote its accumulation at the site of infection.
-
Experimental Protocol Optimization: Adjusting experimental parameters, such as dosage and exposure time, to minimize toxicity to non-target cells.
Q3: How can chemical modification reduce the cytotoxicity of this compound?
Chemical modification aims to create derivatives with a better therapeutic index. For example, new synthetic nitro-pyrrolomycins have been developed where nitro groups replace the chlorine atoms on the pyrrolic nucleus.[3] Some of these new compounds have shown reduced cytotoxicity towards normal epithelial cells while maintaining potent antibacterial and anticancer activity.[3] The rationale is that modifications to the electron-withdrawing groups and the lipophilicity of the molecule can alter its interaction with mammalian versus bacterial cell membranes.[3]
Q4: How does encapsulation in liposomes or nanoparticles help reduce off-target effects?
Encapsulation in nanocarriers like liposomes can improve the therapeutic index of a drug by altering its pharmacokinetic profile. For a hydrophobic drug like this compound, these carriers can:
-
Increase Solubility and Stability: Improve the solubility and stability of the drug in aqueous environments.[5][8]
-
Controlled Release: Provide a sustained release of the drug, which can help in maintaining therapeutic concentrations at the target site while minimizing peak plasma concentrations that are often associated with toxicity.
-
Targeted Delivery: While not inherently targeted, nanoparticle surfaces can be modified with ligands (e.g., antibodies, peptides) to actively target bacterial cells or infected tissues, further reducing systemic exposure.[5]
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Mammalian Cell Lines
Possible Cause: The inherent protonophoric activity of this compound is disrupting mitochondrial function in your cell line.
Troubleshooting Steps:
-
Dose-Response and Time-Course Analysis:
-
Perform a detailed dose-response study to determine the precise IC50 value in your specific cell line.
-
Conduct a time-course experiment to see if shorter exposure times can achieve the desired antibacterial effect with less cytotoxicity.
-
-
Consider a Less Cytotoxic Analog:
-
If available, switch to a synthetic analog of this compound that has been reported to have a better selectivity index. Refer to the data in Table 1 for a comparison of different analogs.
-
-
Utilize a Formulation Strategy:
-
Encapsulate this compound in liposomes to reduce its direct interaction with the mammalian cells. A detailed protocol for this is provided in the "Experimental Protocols" section below.
-
Issue 2: Poor Solubility of this compound in Aqueous Media
Possible Cause: this compound is a hydrophobic molecule.
Troubleshooting Steps:
-
Solvent Selection:
-
For in vitro assays, dissolve this compound in a suitable organic solvent like DMSO before diluting it in your culture medium. Ensure the final concentration of the solvent is not toxic to your cells.
-
-
Encapsulation:
-
Formulating this compound into liposomes or nanoparticles will significantly improve its dispersion in aqueous solutions.
-
Quantitative Data
Table 1: Comparative Activity of this compound and its Analogs
| Compound | Target Organism/Cell Line | Activity Metric | Value (µM) | Reference(s) |
| This compound | S. aureus | MIC | Varies | [9] |
| HCT116 (Colon Cancer) | IC50 | 0.8 | [3][5] | |
| MCF7 (Breast Cancer) | IC50 | 1.5 | [3][5] | |
| hTERT-RPE-1 (Normal Epithelial) | IC50 | 1.25 | [3] | |
| Pyrrolomycin D | S. aureus | MIC | Low ng/mL range | [1][7] |
| HepG2 (Liver Cancer) | IC50 | In range with antibacterial MIC | [1] | |
| HEK293 (Human Embryonic Kidney) | IC50 | In range with antibacterial MIC | [1] | |
| Pyrrolomycin F-series | HCT116 (Colon Cancer) | IC50 | 0.35 - 1.21 | [5] |
| MCF7 (Breast Cancer) | IC50 | 0.35 - 1.21 | [5] | |
| hTERT RPE-1 (Normal Epithelial) | Minimal Effect | - | [10] | |
| Nitro-Pyrrolomycin 5c | S. aureus | MBC | 1 | [3] |
| hTERT-RPE-1 (Normal Epithelial) | IC50 | >10 | [3] | |
| Synthetic Bromo-Analog 1 | HCT116 (Colon Cancer) | IC50 | 1.30 | [3] |
| MCF7 (Breast Cancer) | IC50 | 1.22 | [3] | |
| hTERT-RPE-1 (Normal Epithelial) | IC50 | 0.85 | [3] |
Experimental Protocols
Protocol 1: Liposomal Encapsulation of this compound (Thin-Film Hydration Method)
This protocol is adapted from general methods for encapsulating hydrophobic drugs.[11][12]
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Water bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Round-bottom flask
Methodology:
-
Lipid Film Preparation: a. Dissolve DSPC, cholesterol, and this compound in chloroform in a round-bottom flask. A common molar ratio for DSPC to cholesterol is 7:3. The drug-to-lipid ratio should be optimized, but a starting point could be 1:20 (w/w). b. Mix thoroughly until all components are dissolved. c. Attach the flask to a rotary evaporator. d. Evaporate the chloroform under vacuum at a temperature above the lipid's transition temperature (Tc of DSPC is ~55°C) to form a thin, uniform lipid film on the inner wall of the flask. e. To ensure complete removal of the solvent, you can further dry the film under a high vacuum for at least 2 hours.
-
Hydration: a. Pre-warm the hydration buffer (PBS) to a temperature above the Tc of the lipid mixture. b. Add the warm PBS to the flask containing the lipid film. c. Agitate the flask by hand or on a shaker at the same temperature for 1-2 hours. This will cause the lipid film to peel off and form multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): a. For a more uniform size distribution, the MLV suspension is subjected to extrusion. b. Load the liposome suspension into an extruder that has been pre-heated to above the Tc. c. Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for an odd number of passes (e.g., 11-21 times). This will produce small unilamellar vesicles (SUVs).
-
Purification: a. To remove the unencapsulated this compound, the liposome suspension can be purified by methods such as dialysis or size exclusion chromatography.
-
Characterization: a. Determine the particle size and zeta potential of the liposomes using dynamic light scattering (DLS). b. Quantify the encapsulation efficiency by disrupting the liposomes with a suitable solvent (e.g., methanol) and measuring the drug concentration using a technique like UV-Vis spectroscopy or HPLC.
Visualizations
Caption: Workflow for Liposomal Encapsulation of this compound.
Caption: Proposed Pathway for this compound Off-Target Cytotoxicity.
References
- 1. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives [mdpi.com]
- 6. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nano.ucsd.edu [nano.ucsd.edu]
- 9. researchgate.net [researchgate.net]
- 10. Exploring the anticancer activity and the mechanism of action of pyrrolomycins F obtained by microwave-assisted total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
Technical Support Center: Investigating Pyrrolomycin C Resistance Mechanisms in Bacteria
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating bacterial resistance to Pyrrolomycin C.
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at understanding this compound resistance.
| Problem | Possible Cause | Suggested Solution |
| No resistant mutants obtained after selection with this compound. | This compound concentration is too high, leading to complete cell death. | Optimize the selection concentration of this compound. Start with a concentration slightly above the Minimum Inhibitory Concentration (MIC) and gradually increase it in subsequent rounds of selection. |
| Insufficient number of cells plated. | Increase the number of cells plated to enhance the probability of isolating rare resistant mutants.[1] | |
| The resistance mechanism has a very low frequency of occurrence. | Consider using a mutagenic agent (e.g., UV irradiation or a chemical mutagen) to increase the mutation rate before selection. However, be aware that this may introduce multiple mutations. | |
| Observed resistance is unstable and lost after subculturing without the antibiotic. | Resistance is due to transient physiological adaptation rather than a stable genetic mutation. | Ensure that isolated "resistant" colonies are subcultured multiple times in the presence of this compound to select for stable resistance. |
| Resistance is plasmid-mediated and the plasmid is lost without selective pressure. | Include this compound in the growth medium for maintaining the resistant phenotype. Investigate the presence of plasmids in resistant isolates. | |
| Minimal Inhibitory Concentration (MIC) values for resistant strains are only slightly higher than the wild-type. | The resistance mechanism confers a low level of resistance. | This is a valid result. Low-level resistance is common, especially in the initial stages of resistance development.[2] Characterize the mechanism to understand its clinical relevance. |
| Issues with the MIC assay protocol. | Ensure strict adherence to standardized MIC testing protocols (e.g., CLSI guidelines). Include appropriate quality control strains. Verify the concentration and stability of the this compound stock solution. | |
| Efflux pump inhibitor does not potentiate this compound activity in resistant strains. | The resistance is not mediated by the efflux pump targeted by the inhibitor. | Test a panel of efflux pump inhibitors with different specificities. Investigate other resistance mechanisms such as alterations in membrane permeability or drug target modification (though less likely for Pyrrolomycins). |
| The efflux pump inhibitor is not effective for the specific bacterial species or strain. | Validate the activity of the efflux pump inhibitor on a known substrate for that pump in your bacterial strain. | |
| Membrane potential assay shows no difference between susceptible and resistant strains after this compound treatment. | The resistance mechanism prevents this compound from reaching the cell membrane. | This is a key indicator of a resistance mechanism that reduces intracellular drug concentration, such as an efflux pump or altered membrane permeability. |
| The membrane potential assay is not sensitive enough or is performed incorrectly. | Optimize the assay parameters, including the concentration of the voltage-sensitive dye and cell density.[3] Use a positive control (e.g., a known protonophore like CCCP) to ensure the assay is working correctly.[4][5] |
Frequently Asked Questions (FAQs)
Understanding this compound and its Mechanism of Action
Q1: What is the mechanism of action of this compound?
A1: this compound acts as a protonophore. It inserts into the bacterial cell membrane and disrupts the proton motive force by shuttling protons across the membrane. This dissipates the membrane potential, which is crucial for essential cellular processes like ATP synthesis and transport, ultimately leading to bacterial cell death.[1][6]
Q2: What is the primary cellular target of this compound?
A2: Unlike many antibiotics that have a specific enzymatic or ribosomal target, the primary target of this compound is the bacterial cell membrane itself. Its activity is dependent on its ability to disrupt the membrane potential.[1][6]
Investigating Resistance Mechanisms
Q3: What are the known resistance mechanisms to Pyrrolomycins in bacteria?
A3: Current research indicates that resistance to pyrrolomycins, including this compound, is primarily associated with reduced intracellular accumulation of the compound.[1][6] This is often due to the overexpression of multidrug resistance (MDR) efflux pumps.[6] Resistance is generally not associated with alterations to a specific target protein.[1][6]
Q4: How can I determine if this compound resistance in my bacterial isolates is due to an efflux pump?
A4: You can perform a potentiation assay. This involves determining the Minimum Inhibitory Concentration (MIC) of this compound in the presence and absence of a known efflux pump inhibitor (EPI). A significant decrease in the MIC in the presence of the EPI suggests the involvement of an efflux pump. Additionally, you can use fluorescent substrates of efflux pumps, like ethidium bromide, to directly measure efflux activity.[7][8][9]
Q5: What are some common efflux pumps implicated in antibiotic resistance in Staphylococcus aureus and Escherichia coli?
A5: In Staphylococcus aureus, the NorA efflux pump, a member of the major facilitator superfamily (MFS), is well-characterized and contributes to resistance against various compounds.[2][10] In Escherichia coli, the AcrAB-TolC system is a major tripartite efflux pump of the resistance-nodulation-division (RND) family that confers resistance to a broad range of antibiotics.[11]
Experimental Design and Protocols
Q6: How do I select for this compound resistant mutants in the laboratory?
A6: A common method is to use serial passage or single-step selection. In serial passage, bacteria are cultured in increasing concentrations of this compound over time. In single-step selection, a large population of bacteria is plated on agar containing a concentration of this compound above the MIC.[1]
Q7: What is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound?
A7: The broth microdilution method is a standard and widely used protocol. A detailed methodology is provided in the "Experimental Protocols" section below.
Q8: How can I measure changes in bacterial membrane potential after exposure to this compound?
A8: You can use a voltage-sensitive fluorescent dye, such as DiSC3(5).[3] In polarized cells, the dye is taken up and its fluorescence is quenched. When the membrane is depolarized by a compound like this compound, the dye is released, resulting in an increase in fluorescence. A detailed protocol is available in the "Experimental Protocols" section.
Quantitative Data
Table 1: Minimum Inhibitory Concentrations (MICs) of Pyrrolomycins against Susceptible and Resistant Bacterial Strains.
| Antibiotic | Organism | Strain | Resistance Phenotype | MIC (µg/mL) | Fold Increase in MIC | Reference |
| Pyrrolomycin D | S. aureus | SH1000 | Wild-Type | 0.025 | - | [1] |
| Pyrrolomycin D | S. aureus | SH1000-R1 | Resistant | >16 | >640 | [1] |
| Pyrrolomycin D | E. coli | ΔtolC | Susceptible | 0.025 | - | [1] |
| Pyrrolomycin D | E. coli | ΔtolC-R1 | Resistant | 1 | 40 | [1] |
| This compound | S. aureus | ATCC 25923 | Wild-Type | 0.05 | - | [12] |
| Pyrrolomycin D | S. aureus | ATCC 25923 | Wild-Type | 0.012 | - | [12] |
| Pyrrolomycin E | S. aureus | ATCC 25923 | Wild-Type | 0.1 | - | [12] |
| Pyrrolomycin D | E. coli | ATCC 25922 | Wild-Type | 3.12 | - | [12] |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standard clinical laboratory procedures.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., vancomycin for S. aureus, ciprofloxacin for E. coli)
-
Negative control (broth only)
-
Sterility control (broth with this compound, no bacteria)
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.
-
Dilute the bacterial culture to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Add 50 µL of the bacterial inoculum to each well containing the antibiotic dilution.
-
Include a positive control (bacteria with a known antibiotic), a negative control (bacteria in broth without antibiotic), and a sterility control (broth with the highest concentration of this compound, without bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Membrane Potential Assay using DiSC3(5)
This protocol is based on established methods for measuring bacterial membrane potential.[3]
Materials:
-
Bacterial culture in logarithmic growth phase
-
HEPES buffer (pH 7.2)
-
Glucose
-
DiSC3(5) stock solution (in DMSO)
-
This compound
-
CCCP (carbonyl cyanide m-chlorophenylhydrazone) as a positive control for depolarization
-
Fluorometer with appropriate excitation and emission wavelengths (e.g., Ex: 622 nm, Em: 670 nm)
Procedure:
-
Harvest bacterial cells by centrifugation and wash them with HEPES buffer.
-
Resuspend the cells in HEPES buffer containing glucose to a specific optical density (e.g., OD600 of 0.2).
-
Add DiSC3(5) to the cell suspension to a final concentration of 1 µM and incubate in the dark for a period to allow for dye uptake and fluorescence quenching (e.g., 15-30 minutes).
-
Monitor the baseline fluorescence in a fluorometer.
-
Add this compound to the cell suspension and immediately begin recording the fluorescence over time. An increase in fluorescence indicates membrane depolarization.
-
As a positive control, add CCCP to a separate sample of dye-loaded cells to induce complete depolarization and measure the maximum fluorescence signal.
Efflux Pump Activity Assay using Ethidium Bromide (EtBr)
This method assesses the activity of efflux pumps that can extrude ethidium bromide.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Phosphate-buffered saline (PBS)
-
Glucose
-
Ethidium bromide (EtBr)
-
Efflux pump inhibitor (EPI), e.g., reserpine or CCCP
-
Fluorometer (Ex: 525 nm, Em: 605 nm)
Procedure:
-
Harvest and wash the bacterial cells as described for the membrane potential assay.
-
Resuspend the cells in PBS.
-
To measure EtBr accumulation, add EtBr to the cell suspension and monitor the increase in fluorescence over time as it intercalates with intracellular DNA. Compare the fluorescence levels between your wild-type and potentially resistant strains. A lower steady-state fluorescence in the resistant strain suggests active efflux.
-
To further confirm efflux, pre-load the cells with EtBr in the presence of an EPI or in the absence of an energy source (glucose). After a period of incubation, wash the cells and resuspend them in a buffer containing glucose to energize the efflux pumps. A decrease in fluorescence over time indicates active efflux of EtBr.
Visualizations
Caption: Mechanism of action of this compound, leading to membrane depolarization and cell death.
Caption: Experimental workflow for investigating this compound resistance in bacteria.
Caption: Simplified signaling pathways for efflux pump regulation in S. aureus and E. coli.
References
- 1. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. frontiersin.org [frontiersin.org]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Bacterial Membrane Potential Kit - Creative BioMart [creativebiomart.net]
- 6. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multidrug Efflux Pumps in Staphylococcus aureus: an Update [openmicrobiologyjournal.com]
- 11. aimspress.com [aimspress.com]
- 12. Pyrrolomycins C, D and E, new members of pyrrolomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pyrrolomycin C Solubility for Experimental Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Pyrrolomycin C, particularly concerning its solubility in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a polyhalogenated pyrrole antibiotic that has demonstrated potent antibacterial and anticancer activities. In research, it is often used to study mechanisms of antimicrobial resistance, cancer cell cytotoxicity, and its function as a protonophore, disrupting the proton gradient across biological membranes.[1][2]
Q2: Why is this compound difficult to dissolve in aqueous solutions?
This compound is a hydrophobic molecule, meaning it has poor solubility in water and aqueous buffers commonly used in biological assays. This is a known translational barrier for this class of compounds and can lead to precipitation when preparing working solutions.
Q3: What is the primary mechanism of action of this compound?
This compound acts as a protonophore. It shuttles protons across lipid membranes, disrupting the electrochemical proton gradient. This uncouples oxidative phosphorylation, leading to a depletion of cellular ATP and ultimately cell death.[1][2][3][4] This mechanism is the basis for its antibacterial and cytotoxic effects.
Q4: Does the pH of the experimental medium affect this compound's activity?
Yes, the activity of Pyrrolomycin D, a closely related analog, has been shown to improve in more acidic conditions (lower pH). This is consistent with its protonophore mechanism, as a higher concentration of protons in the extracellular environment can enhance its proton-shuttling activity. Researchers should consider the pH of their assay medium as it may influence the compound's efficacy.
Q5: How do serum proteins in cell culture media affect this compound?
Serum proteins, such as albumin, can bind to hydrophobic compounds like this compound. This binding can reduce the effective concentration of the free, active compound in the medium, thereby diminishing its apparent activity in cell-based assays.[1] It is crucial to consider this interaction when interpreting experimental results, especially when comparing experiments performed in serum-free versus serum-containing media.
Troubleshooting Guide: this compound Solubility Issues
This guide addresses common problems related to the solubility of this compound during experimental procedures.
| Problem | Potential Cause | Recommended Solution |
| This compound precipitates when preparing a stock solution in DMSO. | The concentration of this compound exceeds its solubility limit in DMSO. | While specific quantitative data is not readily available, a stock solution of a similar novel pyrrolomycin has been successfully prepared at 1 mg/mL in DMSO.[5] If precipitation occurs, try preparing a more dilute stock solution. Gentle warming and vortexing may aid dissolution. |
| Precipitation occurs immediately upon adding the DMSO stock solution to aqueous media (e.g., cell culture medium, buffer). | The hydrophobic nature of this compound causes it to "crash out" of the aqueous solution. The final concentration of DMSO may be too low to maintain solubility. | 1. Increase Final DMSO Concentration: Maintain a final DMSO concentration that is sufficient to keep this compound in solution, typically between 0.1% and 0.5% (v/v) in the final assay volume. Note that higher concentrations of DMSO can be toxic to cells, so it is essential to include a vehicle control (media with the same final DMSO concentration) in your experiments.[6] 2. Step-wise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of aqueous media, first dilute the stock in a smaller volume of the media, vortex thoroughly, and then add this intermediate dilution to the final volume. 3. Warm the Medium: Warming the aqueous medium to 37°C before adding the this compound stock solution can help to increase its solubility. |
| The prepared this compound solution appears cloudy or forms a precipitate over time. | The compound may be coming out of solution due to temperature fluctuations or prolonged storage in an aqueous environment. | 1. Prepare Fresh Working Solutions: It is best practice to prepare fresh working solutions of this compound from a frozen DMSO stock for each experiment. 2. Storage of Stock Solution: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation.[7] A study on a similar pyrrolomycin derivative showed stability in DMSO for at least 12 months at -80°C.[5] |
| Inconsistent experimental results with different batches of this compound solution. | This could be due to incomplete dissolution or precipitation of the compound, leading to variations in the actual concentration. The presence of serum proteins may also be a factor. | 1. Ensure Complete Dissolution: Before use, visually inspect the stock solution to ensure there are no visible precipitates. If necessary, gently warm and vortex the stock solution. 2. Consider Serum Effects: If using serum-containing media, be aware that serum proteins can bind to this compound and reduce its bioavailability.[1] For assays where precise concentration is critical, consider using serum-free media or including appropriate controls to account for serum protein binding. |
Experimental Protocols
Preparation of this compound Stock Solution (General Protocol)
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous dimethyl sulfoxide (DMSO) to achieve the desired stock concentration (e.g., 1 mg/mL or a specific molarity).
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.
-
Sterilization: As this compound is dissolved in DMSO, filter sterilization is generally not required.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Preparation of Working Solution for Cell-Based Assays
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm Medium: Warm the cell culture medium to 37°C.
-
Dilution: Add the required volume of the this compound stock solution to the pre-warmed medium to achieve the final desired concentration. Ensure the final DMSO concentration is compatible with your cell line (typically ≤ 0.5%).
-
Mixing: Immediately and thoroughly mix the working solution by gentle inversion or pipetting to ensure homogeneity and prevent localized high concentrations that could lead to precipitation.
-
Application to Cells: Add the freshly prepared working solution to your cell cultures.
Visualizations
Caption: Workflow for preparing this compound solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
- 6. peerj.com [peerj.com]
- 7. ziath.com [ziath.com]
Technical Support Center: Synthetic Modifications of Pyrrolomycin C to Decrease Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the synthetic modification of Pyrrolomycin C to reduce its toxicity while maintaining or enhancing its biological activity.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for reducing the toxicity of this compound?
The primary strategy for reducing the high cytotoxicity of this compound involves the chemical modification of its pyrrole nucleus.[1][2] Key approaches include:
-
Replacement of Halogen Atoms with Nitro Groups: Substituting the chlorine atoms on the pyrrolic nucleus with nitro (NO2) groups has been shown to decrease cytotoxicity towards normal cells while in some cases enhancing antibacterial and antitumoral activities.[1][2][3]
-
Replacement of Chlorine with Bromine: Substituting chlorine with bromine on the pyrrole ring can also reduce cytotoxicity.[1]
-
Modification of Deprotonable Groups: Altering the ionizable pyrrole NH and phenolic OH groups can influence the compound's activity and toxicity.[4]
Q2: How do these modifications affect the biological activity of this compound?
Synthetic modifications can have varied effects on the biological activity:
-
Antibacterial Activity: The introduction of nitro groups can improve the minimal bactericidal concentration (MBC) against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria compared to the natural this compound.[1][2] For instance, the nitro-PM 5c was found to be 5-fold more active than the synthetic PM-1 against S. aureus growth.[1]
-
Anticancer Activity: Some new nitro-pyrrolomycins are as active as or more potent than this compound in inhibiting the proliferation of cancer cell lines such as colon (HCT116) and breast (MCF 7) cancer cells.[1][3]
-
Mechanism of Action: Pyrrolomycins are known to act as potent membrane-depolarizing agents, disturbing the proton gradient and uncoupling oxidative phosphorylation.[4][5][6] Modifications can modulate this activity. Additionally, they have been shown to inhibit sortase A in S. aureus.[7]
Troubleshooting Guides
Problem 1: High cytotoxicity observed in normal cell lines after modification.
-
Possible Cause: The modification may not have been sufficient to selectively reduce toxicity, or the new analog might have a different off-target effect.
-
Troubleshooting Steps:
-
Verify Compound Purity: Ensure the synthesized compound is pure and free of residual starting materials or toxic byproducts using techniques like HPLC and NMR.[5]
-
Evaluate Different Substitutions: If one modification (e.g., a specific nitro-substitution pattern) is still toxic, explore other substitution patterns on the pyrrole ring. The position of the substituent can significantly impact toxicity.[1]
-
Consider Alternative Halogens: If nitro-substitution is not effective, investigate the replacement of chlorine with bromine, which has been shown to reduce cytotoxicity.[1]
-
Assess Selectivity Index: Calculate the selectivity index (SI) to quantitatively compare the cytotoxicity in normal versus cancer or bacterial cells. A higher SI indicates better selectivity and lower toxicity to normal cells.[1]
-
Problem 2: Loss of desired biological activity after synthetic modification.
-
Possible Cause: The modification may have altered a crucial part of the molecule responsible for its interaction with the biological target.
-
Troubleshooting Steps:
-
Structure-Activity Relationship (SAR) Analysis: Compare the activity of different analogs to understand which parts of the molecule are essential for its function. For example, both the halogen atoms and the deprotonable groups have been shown to be important for biological activity.[4]
-
Evaluate Lipophilicity: Changes in substituents can alter the lipophilicity of the compound, which affects its ability to permeate cell membranes.[4] Consider calculating the predicted lipophilicity (e.g., gLogPo/w) for new analogs.
-
Investigate Mechanism of Action: If the primary mechanism is membrane depolarization, assess the effect of the new analogs on the membrane potential of target cells.[4][5]
-
Data Presentation
Table 1: Comparison of In Vitro Activity and Toxicity of this compound and its Analogs
| Compound | Target Cell Line | IC50 (µM) | Target Organism | MBC (µM) | Normal Cell Line | Cytotoxicity (IC50 in µM) | Selectivity Index (SI) |
| This compound | HCT116 (Colon Cancer) | 0.8 ± 0.29[4] | S. aureus | >150[1] | hTERT RPE-1 (Epithelial) | 1.12 ± 0.31[1] | 8 (Cancer)[1] |
| MCF 7 (Breast Cancer) | 2.25 ± 0.35[4] | P. aeruginosa | >150[1] | 0.007 (Bacterial)[1] | |||
| Nitro-PM 5a | HCT116 | 1.89 ± 0.25[1] | S. aureus | 60[1] | hTERT RPE-1 | 60.12 ± 11.5[1] | 32 (Cancer)[1] |
| MCF 7 | 1.55 ± 0.21[1] | P. aeruginosa | >150[1] | >1 (Bacterial)[1] | |||
| Nitro-PM 5b | HCT116 | 18.68 ± 3.81[1] | S. aureus | 150[1] | hTERT RPE-1 | 46.54 ± 9.87[1] | 2.5 (Cancer)[1] |
| MCF 7 | 28.75 ± 4.21[1] | P. aeruginosa | 75[1] | >0.5 (Bacterial)[1] | |||
| Nitro-PM 5c | HCT116 | 7.64 ± 1.88[1] | S. aureus | 2.5[1] | hTERT RPE-1 | 60.87 ± 12.1[1] | 8 (Cancer)[1] |
| MCF 7 | 12.02 ± 2.85[1] | P. aeruginosa | 15[1] | 24 (Bacterial)[1] | |||
| Nitro-PM 5d | HCT116 | 0.98 ± 0.15[1] | S. aureus | 7.5[1] | hTERT RPE-1 | 140.1 ± 25.4[1] | 143 (Cancer)[1] |
| MCF 7 | 0.95 ± 0.11[1] | P. aeruginosa | 7.5[1] | >18 (Bacterial)[1] |
Experimental Protocols
1. General Synthesis of Nitro-Pyrrolomycins (e.g., 5a-d)
This protocol describes a general approach for the synthesis of nitro-pyrrolomycin derivatives.
-
Nitration Reaction: The nitration of the pyrrole nucleus is a key step. This can be achieved using a sulfonitric mixture (a mixture of concentrated sulfuric acid and nitric acid). The reaction conditions, such as temperature and reaction time, need to be carefully controlled. For instance, the reaction can be carried out at -10°C for 15 minutes with magnetic stirring.[2]
-
Purification: After the reaction, the product is typically extracted with an organic solvent like diethyl ether and then purified.[2] Crystallization or automated flash chromatography can be used for purification.[2]
2. Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Plate cells (e.g., HCT116, MCF 7, or hTERT-RPE-1) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the synthesized pyrrolomycin analogs for a specific duration (e.g., 48 hours).[4]
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell inhibition compared to a vehicle-treated control. Determine the IC50 values by fitting the dose-response data to a sigmoidal curve.[4]
Visualizations
Caption: Workflow for synthesis and evaluation of nitro-pyrrolomycin analogs.
Caption: Logical relationship between modification strategy and desired outcomes.
References
- 1. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. quicksearch.lib.iastate.edu [quicksearch.lib.iastate.edu]
- 4. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents [mdpi.com]
- 5. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Pyrrolomycin C in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during preclinical research with Pyrrolomycin C.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound acts as a protonophore.[1][2] It disrupts the proton gradient across bacterial cell membranes, leading to membrane depolarization and the uncoupling of oxidative phosphorylation.[1][2][3] This ultimately results in bacterial cell death.
Q2: Why is this compound significantly less active against Gram-negative bacteria compared to Gram-positive bacteria?
The reduced activity of this compound against Gram-negative bacteria is largely attributed to the presence of efficient drug efflux pumps, such as the AcrAB-TolC system in E. coli.[1][2][4] These pumps actively remove the compound from the bacterial cell, preventing it from reaching its site of action at the cell membrane. The outer membrane of Gram-negative bacteria also presents an additional barrier to drug penetration.[4]
Q3: What is the observed cytotoxicity of this compound against mammalian cell lines?
This compound has demonstrated cytotoxic activity against various cancer cell lines. For instance, it has shown IC50 values of 0.8 µM and 1.5 µM against HCT116 colon cancer cells and MCF7 breast cancer cells, respectively.[5] Newer synthetic nitro-pyrrolomycins have been developed that show comparable or enhanced anticancer activity while exhibiting lower toxicity towards normal epithelial cells.[4]
Q4: Are there known resistance mechanisms to this compound in bacteria?
Mechanisms of resistance to pyrrolomycins in both Staphylococcus aureus and Escherichia coli mutants appear to be associated with affecting compound penetration rather than alterations to a specific target.[1][2][3]
Troubleshooting Guides
Problem 1: Higher than expected Minimum Inhibitory Concentration (MIC) or no activity observed.
Possible Cause 1: Presence of albumin in the culture medium.
This compound is highly bound by albumin (such as bovine serum albumin, BSA), which is a common component of some bacterial culture media and is present in fetal calf serum (FCS) used for cell culture.[1] This binding sequesters the compound, reducing its effective concentration.
Solution:
-
Review your media composition: Check if your culture medium contains albumin. For example, Middlebrook 7H9 medium supplemented with OADC contains albumin.[1]
-
Use an albumin-free medium: If possible, switch to a culture medium that does not contain albumin for your susceptibility testing.
-
Quantify the effect of albumin: To confirm this issue, you can perform parallel experiments with and without the addition of BSA to your medium. A significant increase in MIC in the presence of BSA would confirm this as the cause.
Possible Cause 2: The target organism is a Gram-negative bacterium with active efflux pumps.
As mentioned in the FAQs, Gram-negative bacteria can actively efflux this compound.[1][2]
Solution:
-
Use an efflux pump inhibitor (EPI): Perform co-treatment experiments with a known efflux pump inhibitor. The specific inhibitor will depend on the bacterial species and the efflux pump system. A significant reduction in the MIC of this compound in the presence of the EPI would indicate that efflux is the primary reason for the lack of activity.
-
Use an efflux pump-deficient mutant strain: If available, test the activity of this compound on a mutant strain of the bacterium that lacks a key component of the efflux pump system (e.g., a ΔtolC mutant for E. coli).[1][2]
Problem 2: Inconsistent results in cytotoxicity assays.
Possible Cause 1: Poor solubility of this compound.
Pyrrolomycins can have poor aqueous solubility, which can lead to precipitation in culture media and inconsistent dosing.
Solution:
-
Proper stock solution preparation: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.
-
Final solvent concentration: When diluting the stock solution into your aqueous culture medium, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cytotoxicity and compound precipitation.
-
Visual inspection: Before adding the compound to your cells, visually inspect the diluted solution for any signs of precipitation. If precipitation is observed, you may need to adjust your dilution scheme or use a solubilizing agent (though the latter could have its own effects on the experiment).
Possible Cause 2: High background in cell viability assays.
This can be due to the inherent properties of the compound or interactions with the assay reagents.
Solution:
-
Include compound-only controls: In your assay plate, include wells with the compound in the medium but without cells. This will help you determine if this compound interferes with the assay reagents (e.g., reduces MTT reagent).
-
Choose an appropriate assay: If you suspect interference with a specific viability assay (like MTT), consider using an alternative method that relies on a different detection principle (e.g., a lactate dehydrogenase (LDH) release assay for cytotoxicity or a CellTiter-Glo® luminescent cell viability assay).
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Compound | Organism/Cell Line | Assay | Value | Medium/Conditions |
| This compound | Staphylococcus aureus | MIC | 0.61 µM | - |
| This compound | HCT116 (Colon Cancer) | IC50 | 0.8 µM | 48h treatment |
| This compound | MCF7 (Breast Cancer) | IC50 | 1.5 µM | 48h treatment |
| Pyrrolomycin D | Staphylococcus aureus | MIC | ≤0.069 µM | - |
| Pyrrolomycin D | Staphylococcus aureus | MBC | 3 µg/ml | 24h exposure |
Data compiled from multiple sources.[5][6]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.[7]
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a single colony of the test bacterium (e.g., Staphylococcus aureus).
-
Inoculate the colony into a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase (equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial two-fold dilution of the this compound stock solution in the appropriate broth medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control well (bacteria in broth without compound) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a plate reader.
-
Protocol 2: Cytotoxicity Assessment by MTT Assay
This protocol is a general guideline for assessing the cytotoxicity of this compound against an adherent cancer cell line like HCT116.[8]
-
Cell Seeding:
-
Culture HCT116 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal calf serum (FCS) and antibiotics.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 - 10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 48 hours).
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Visualizations
Caption: Workflow for MIC determination.
Caption: this compound mechanism of action.
Caption: Troubleshooting high MIC values.
References
- 1. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation [frontiersin.org]
- 8. Licochalcone C Inhibits the Growth of Human Colorectal Cancer HCT116 Cells Resistant to Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Pyrrolomycin C Degradation in Experimental Conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the degradation of Pyrrolomycin C during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical features?
This compound is a polyhalogenated antibiotic belonging to the pyrrolomycin family, which are natural products isolated from Actinosporangium and Streptomyces species.[1][2][3][4] Its structure consists of a chlorinated pyrrole ring linked to a dichlorophenol moiety via a carbonyl bridge.[5] Pyrrolomycins are recognized for their stable nitropyrrole nucleus.[6][7] The presence of ionizable groups, specifically the pyrrole NH and the phenolic OH, are important features of these compounds.[1][3]
Q2: What is the primary mechanism of action for this compound?
This compound acts as a potent protonophore.[6] It disrupts the proton gradient across bacterial cell membranes, leading to membrane depolarization and the uncoupling of oxidative phosphorylation.[1][6][8] This ultimately results in bacterial cell death.
Q3: What are the primary factors that can lead to the degradation of this compound in experimental settings?
While this compound possesses a relatively stable nitropyrrole core, its overall stability can be compromised by several factors. Based on studies of structurally related pyrrole compounds, the primary factors of concern are:
-
pH: this compound is expected to be unstable in alkaline and, to a lesser extent, acidic conditions.[9]
-
Light Exposure: The compound is likely photolabile and can degrade upon exposure to light.[9]
-
Oxidizing Agents: The presence of strong oxidizing agents may lead to degradation.[9]
-
Temperature: Elevated temperatures can accelerate degradation processes.[5]
Q4: How can I prepare and store this compound solutions to minimize degradation?
To ensure the stability of this compound solutions, the following practices are recommended:
-
Solvent Selection: Use anhydrous solvents like dichloromethane for initial stock solutions.[10] For aqueous buffers, ensure the pH is neutral.
-
pH Control: Maintain the pH of aqueous solutions in the neutral range (pH 6-7.5). Avoid highly acidic or alkaline buffers.
-
Light Protection: Store stock solutions and experimental samples in amber vials or wrap containers with aluminum foil to protect from light.
-
Temperature Control: Store stock solutions at -20°C or lower. For working solutions, prepare them fresh and keep them on ice or at 4°C during experiments.
-
Inert Atmosphere: For long-term storage of the solid compound or solutions, consider storage under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in experiments | Degradation of this compound due to improper storage or handling. | 1. Prepare fresh solutions of this compound from a solid stock stored under appropriate conditions (dark, low temperature). 2. Verify the pH of your experimental buffer. Adjust to neutral if necessary. 3. Protect your experimental setup from direct light exposure. 4. Run a positive control with a freshly prepared solution to confirm compound activity. |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC) | Degradation of this compound into byproducts. | 1. Analyze a freshly prepared standard of this compound to establish its retention time. 2. Review your experimental conditions for potential degradation triggers (e.g., pH, light, temperature). 3. Consider performing a forced degradation study (see experimental protocols below) to intentionally generate degradation products and identify their peaks. |
| Inconsistent experimental results | Inconsistent degradation of this compound across different experimental runs. | 1. Standardize your solution preparation and handling procedures. 2. Ensure all experimental replicates are treated identically in terms of light exposure and temperature. 3. Prepare a single batch of working solution for all related experiments on a given day. |
Quantitative Data Summary
Direct quantitative data on the degradation kinetics of this compound is limited in the published literature. The following table provides a qualitative summary of expected stability based on data from related pyrrole compounds.
| Condition | Expected Stability of this compound | Potential Degradation Products |
| Acidic pH (e.g., pH < 4) | Labile | Hydrolysis products |
| Neutral pH (e.g., pH 6-7.5) | Relatively Stable | Minimal degradation |
| Alkaline pH (e.g., pH > 8) | Extremely Unstable | Hydrolysis and rearrangement products |
| Exposure to UV or strong visible light | Photolabile | Photodegradation products, potential for ring cleavage |
| Elevated Temperature (>40°C) | Thermally Labile | Thermally induced degradation products |
| Presence of Oxidizing Agents (e.g., H₂O₂) | Susceptible to Oxidation | Oxidized derivatives |
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution of this compound
-
Weigh the desired amount of solid this compound in a light-protected environment.
-
Dissolve the solid in an appropriate anhydrous solvent, such as dimethylformamide (DMF) or dichloromethane, to a concentration of 1-10 mg/mL.[10]
-
Aliquot the stock solution into amber, screw-cap vials.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess its stability under various stress conditions.
-
Preparation: Prepare a working solution of this compound at a known concentration (e.g., 100 µg/mL) in a neutral buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Acidic Degradation: Add an equal volume of 0.1 M HCl to the working solution. Incubate at room temperature for various time points (e.g., 1, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Alkaline Degradation: Add an equal volume of 0.1 M NaOH to the working solution. Incubate at room temperature for various time points. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the working solution. Incubate at room temperature for various time points.
-
Thermal Degradation: Incubate the working solution at an elevated temperature (e.g., 60°C) for various time points.
-
Photodegradation: Expose the working solution to a UV lamp (e.g., 254 nm) or intense visible light for various time points. Keep a control sample wrapped in foil.
-
Analysis: Analyze the samples from each condition at each time point using a stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[9] Compare the chromatograms to the control sample to identify degradation products and quantify the loss of the parent this compound peak.
Visualizations
Caption: Recommended workflow for handling this compound to minimize degradation.
Caption: Logical relationship of potential degradation pathways for this compound.
Caption: Mechanism of action of this compound as a protonophore.
References
- 1. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of thermal treatments on the degradation of antibiotic residues in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Refining Pyrrolomycin C Dosage to Minimize Cell Damage
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Pyrrolomycin C in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help refine dosage and minimize unintended cell damage.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound acts as a protonophore, a type of ionophore that facilitates the transport of protons across biological membranes.[1][2] This action disrupts the proton gradient across the inner mitochondrial membrane, leading to membrane depolarization and the uncoupling of oxidative phosphorylation.[1][3] Consequently, this disrupts ATP synthesis and the overall bioenergetic state of the cell.[4]
Q2: What are the typical cytotoxic concentrations of this compound in cancer and normal cell lines?
A2: The cytotoxic effects of this compound are dose-dependent and vary between cell lines. It has shown potent activity against various cancer cell lines with sub-micromolar to low-micromolar IC50 values.[4] For example, IC50 values of 0.8 µM in HCT-116 (colon cancer) and 1.5 µM in MCF7 (breast cancer) cell lines have been reported.[4] Importantly, studies have also evaluated its effect on non-tumoral cell lines, providing an indication of its therapeutic window.[5][6] Refer to the data tables below for a summary of reported IC50 values.
Q3: How does this compound induce cell death?
A3: By disrupting the mitochondrial membrane potential, this compound can trigger a cascade of events leading to cell death. This includes a significant depletion of intracellular ATP and an increase in reactive oxygen species (ROS) production, which can cause widespread cellular damage.[3][7] The resulting cell death may not be exclusively apoptotic and can involve mechanisms that impair cell membranes and the cytoskeleton.[8]
Q4: Are there derivatives of this compound with lower cytotoxicity to normal cells?
A4: Yes, research has focused on synthesizing derivatives of this compound to improve its selectivity. For instance, the introduction of a nitro group at specific positions on the pyrrole ring has been shown to maintain anti-proliferative effects against cancer cells while reducing toxicity towards normal epithelial cells like hTERT-RPE-1.[5][6]
Troubleshooting Guide
Issue 1: High levels of non-specific cell death observed in control (non-target) cell lines.
-
Possible Cause: The concentration of this compound is too high for the specific cell line being used. Cytotoxicity can vary significantly between different cell types.
-
Solution:
-
Perform a Dose-Response Curve: It is crucial to determine the IC50 value of this compound in your specific normal and target cell lines. This involves treating the cells with a range of concentrations (e.g., from nanomolar to micromolar) and assessing cell viability after a set incubation period (e.g., 24, 48, or 72 hours).
-
Start with Low Concentrations: Based on the literature, begin with concentrations in the low nanomolar range and titrate upwards.
-
Evaluate Time Dependency: Assess cell viability at different time points to understand the kinetics of this compound-induced cytotoxicity. Shorter incubation times may be sufficient to achieve the desired effect on target cells while minimizing damage to normal cells.
-
Issue 2: Precipitation of this compound in the cell culture medium.
-
Possible Cause: this compound is a hydrophobic compound with limited solubility in aqueous solutions like cell culture media.[4]
-
Solution:
-
Use of a Solubilizing Agent: Prepare a high-concentration stock solution of this compound in an appropriate organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
Minimize Final Solvent Concentration: When diluting the stock solution into the cell culture medium, ensure the final concentration of the organic solvent is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[8]
-
Serial Dilutions: Prepare intermediate dilutions of the stock solution in the solvent before the final dilution into the culture medium to ensure better dispersion.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound solution can aid in its solubility.
-
Consider Co-solvents: For particularly problematic solubility issues, the use of co-solvents like PEG400 or non-ionic surfactants like Tween 80 at very low concentrations could be explored, though their potential effects on the cells should be carefully evaluated.[8]
-
Issue 3: Inconsistent or non-reproducible results between experiments.
-
Possible Cause 1: Degradation of this compound in stock solutions or in the culture medium.
-
Solution 1:
-
Proper Storage: Store stock solutions of this compound at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light.
-
Fresh Preparations: Ideally, prepare fresh dilutions in culture medium for each experiment from a frozen stock.
-
-
Possible Cause 2: Variability in cell seeding density or cell health.
-
Solution 2:
-
Standardize Seeding Density: Ensure a consistent number of cells are seeded in each well or flask for every experiment.
-
Monitor Cell Health: Regularly check the morphology and confluence of your cell cultures. Only use healthy, actively dividing cells for your experiments.
-
-
Possible Cause 3: Interaction with components in the serum.
-
Solution 3:
-
Serum Concentration: Be aware that components in fetal bovine serum (FBS), such as albumin, can bind to hydrophobic compounds and affect their bioavailability.[9] If inconsistencies arise, consider reducing the serum concentration during the treatment period, if compatible with your cell line's health.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and its Analogs [6]
| Compound | Cell Line | Cell Type | IC50 (µM) |
| This compound | HCT116 | Colon Cancer | ~1.5 |
| MCF 7 | Breast Cancer | ~2.0 | |
| hTERT-RPE-1 | Normal Epithelial | ~15 | |
| Nitro-Pyrrolomycin (5a) | HCT116 | Colon Cancer | 1.90 ± 0.425 |
| MCF 7 | Breast Cancer | 2.25 ± 0.35 | |
| hTERT-RPE-1 | Normal Epithelial | 60.54 ± 11.38 | |
| Nitro-Pyrrolomycin (5d) | HCT116 | Colon Cancer | 1.56 ± 0.39 |
| MCF 7 | Breast Cancer | 1.57 ± 0.39 | |
| hTERT-RPE-1 | Normal Epithelial | >100 |
Note: IC50 values can vary depending on the experimental conditions, including incubation time and the specific assay used.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in serum-free medium to create a range of working concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration should be kept below 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Apoptosis/Necrosis Assessment using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, apoptotic, and necrotic cells following treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound (e.g., IC50 and 2x IC50) for the chosen duration.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells once with cold PBS and then resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Mandatory Visualizations
Caption: Mechanism of this compound as a protonophore leading to cell death.
Caption: Workflow for optimizing this compound dosage and assessing cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. promocell.com [promocell.com]
- 3. Direct readout protonophore induced selective uncoupling and dysfunction of individual mitochondria within cancer cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cellular and molecular progression of mitochondrial dysfunction induced by 2,4-dinitrophenol in developing zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of Pyrrolomycin C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the large-scale synthesis of Pyrrolomycin C.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of this compound?
A1: The primary challenges in scaling up the synthesis of this compound revolve around the multi-step process involving the preparation of a highly functionalized pyrrole core and a substituted phenolic component, followed by their coupling. Key difficulties include:
-
Regioselective Halogenation: Achieving precise and consistent dichlorination of the pyrrole ring without the formation of isomeric byproducts can be difficult to control on a large scale.
-
Nitration Control: The nitration of the pyrrole ring is a sensitive reaction that can lead to over-nitration or degradation of the starting material if not carefully controlled.
-
Purification of Intermediates and Final Product: The polyhalogenated and nitro-functionalized nature of this compound and its precursors makes them challenging to purify, often requiring multiple chromatographic steps which are not ideal for large-scale production.[1][2]
-
Cross-Coupling Reaction Efficiency: The coupling of the pyrrole and phenolic moieties can be low-yielding and require optimization of catalysts and reaction conditions for scalability.
-
Stability: Polyhalogenated pyrroles can be unstable under certain conditions, leading to decomposition and reduced yields.[3]
Q2: Are there any established total syntheses for this compound?
A2: Yes, this compound has been successfully produced by de novo chemical synthesis. The structure has been verified by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry, with a purity of over 95% confirmed by HPLC-UV analysis.[4]
Q3: What are the key precursors for the synthesis of this compound?
A3: The synthesis of this compound, with the structure 2,3-dichloro-5-(3',5'-dichloro-2'-hydroxybenzoyl)pyrrole, likely involves the preparation of two key intermediates: a 2,3-dichloro-4-nitropyrrole derivative and a 3,5-dichloro-2-hydroxybenzoyl derivative.[5]
Troubleshooting Guides
Problem 1: Low Yield and Poor Regioselectivity during Pyrrole Dichlorination
Question: My dichlorination of the pyrrole precursor results in a mixture of isomers and a low yield of the desired 2,3-dichloro product. How can I improve this?
Answer:
-
Reagent Selection: For large-scale synthesis, consider using N-chlorosuccinimide (NCS) in a suitable solvent like dichloromethane or acetonitrile. While effective, controlling the stoichiometry is crucial to prevent over-chlorination.[1]
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to -20 °C) to enhance selectivity and minimize side reactions. Gradual addition of the chlorinating agent is recommended.
-
Solvent Effects: The choice of solvent can influence the regioselectivity. Experiment with different solvents to find the optimal conditions for your specific substrate.
-
Protecting Groups: If direct chlorination is problematic, consider using a protecting group on the pyrrole nitrogen to modulate its reactivity and direct the chlorination.
Problem 2: Inconsistent Yields and Byproduct Formation during Nitration
Question: The nitration of my dichlorinated pyrrole intermediate is giving inconsistent yields and I'm observing significant amounts of unidentified byproducts. What can I do?
Answer:
-
Nitrating Agent: Use a mild nitrating agent, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate. These can offer better control than stronger nitrating agents like fuming nitric acid.
-
Reaction Conditions: Maintain strict temperature control, typically at low temperatures (e.g., -10 °C to 0 °C). The reaction is often exothermic and temperature excursions can lead to degradation.
-
Order of Addition: Slowly add the nitrating agent to the solution of the pyrrole substrate to maintain a low concentration of the nitrating species and minimize side reactions.
-
Quenching: Quench the reaction carefully by pouring it into ice-water to prevent further reaction and degradation of the product.
Problem 3: Difficulty in Purifying the Final this compound Product
Question: I am struggling to achieve high purity of this compound on a larger scale. Column chromatography is inefficient. Are there alternative purification methods?
Answer:
-
Crystallization: Due to its relatively rigid structure, this compound may be amenable to crystallization. Screen a variety of solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to induce crystallization. This is a more scalable purification method than chromatography.
-
Slurry Washes: If the crude product is a solid, washing it with different solvents can help remove impurities. Start with non-polar solvents to remove non-polar impurities, followed by more polar solvents.
-
Activated Carbon Treatment: Treatment of a solution of the crude product with activated carbon can help remove colored impurities and other minor byproducts before crystallization.
-
Derivative Formation: In some cases, forming a temporary derivative (e.g., by protecting the phenolic hydroxyl) can alter the compound's properties, making it easier to purify. The protecting group can then be removed in a subsequent step.
Quantitative Data Summary
| Parameter | Reported Value/Range | Source |
| Purity of Synthesized this compound | >95% | [4] |
| Yield of Halogenated Pyrrole Building Blocks | 60-78% (for specific examples) | [1][2] |
| Yield of Electrophilic Fluorination of a Pyrrole | 6.5% | [1] |
| Yield of Demethylation of a Methoxy-Substituted Precursor | 78% | [6][7] |
Experimental Protocols
General Procedure for Demethylation to Form the Phenolic Moiety:
This protocol is adapted from the synthesis of related compounds and can be a starting point for the deprotection of a methoxy-substituted benzoylpyrrole precursor to this compound.
-
Dissolve 1 mmol of the methoxy-substituted precursor in 20 mL of anhydrous dichloromethane in a flask equipped with a magnetic stirrer and maintain an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice-salt bath.
-
Carefully add 30 mmoles of aluminum chloride (AlCl₃) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Cautiously quench the reaction by slowly adding a cold 5% sulfuric acid solution (30 mL).
-
Add 50 mL of diethyl ether and stir the mixture vigorously for 10 minutes.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude phenolic product.
Visualizations
Caption: Proposed synthetic workflow for this compound.
References
- 1. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Total synthesis and mechanism of action of the antibiotic armeniaspirol A - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04290D [pubs.rsc.org]
- 7. Total synthesis and mechanism of action of the antibiotic armeniaspirol A - PMC [pmc.ncbi.nlm.nih.gov]
mitigating the effect of compound penetration barriers for Pyrrolomycin C
Welcome to the technical support center for Pyrrolomycin C. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to overcoming the compound penetration barriers of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its penetration?
This compound functions as a potent protonophore. It disrupts the proton gradient across the cell membrane, leading to membrane depolarization and the uncoupling of oxidative phosphorylation, which ultimately results in bacterial cell death.[1][2][3] Its ability to penetrate the lipid bilayer of the cell membrane is crucial for this activity. The lipophilic nature of this compound facilitates its accumulation within the nonpolar lipid membrane.[4]
Q2: Why is this compound significantly less effective against Gram-negative bacteria compared to Gram-positive bacteria?
The primary barrier to this compound's efficacy against Gram-negative bacteria is the presence of the outer membrane and efficient drug efflux systems.[2][4] Specifically, the AcrAB-TolC efflux pump actively removes this compound from the bacterial cell, preventing it from reaching its target at a sufficient concentration.[4] Studies have shown that Gram-negative bacteria lacking this efflux pump (e.g., an E. coli ΔtolC mutant) are as susceptible to this compound as Gram-positive bacteria.[1][2][4]
Q3: My in vitro experiments with this compound show inconsistent activity. What could be the cause?
Inconsistencies in the in vitro activity of this compound can often be attributed to its interaction with components in the culture medium. Albumin, a common supplement in cell culture media, can bind to this compound, thereby reducing its bioavailable concentration and apparent activity.[2][4] It is crucial to consider the composition of your experimental medium and potentially assess the impact of serum proteins.
Q4: Can the physicochemical properties of this compound be modified to improve its penetration?
Yes, chemical modification is a viable strategy. For instance, the synthesis of nitro-analogs of this compound has been shown to enhance the minimal bactericidal concentration (MBC) against both Gram-positive and some Gram-negative bacteria.[5][6][7] These modifications can alter properties like lipophilicity and plasma protein binding, potentially leading to improved permeability and reduced off-target effects.[5]
Troubleshooting Guides
Issue 1: Poor Activity of this compound Against Gram-Negative Bacteria
Potential Cause: Efflux pump activity.
Troubleshooting Steps:
-
Use of Efflux Pump Inhibitors (EPIs): Co-administer this compound with a known RND-type efflux pump inhibitor, such as phenylalanine-arginine β-naphthylamide (PAβN) or a pyrrole-based EPI.[1][8] This can help increase the intracellular concentration of this compound.
-
Genetically Modified Strains: If available, utilize mutant strains of your target Gram-negative bacteria that lack key efflux pump components (e.g., ΔtolC, ΔacrB) to confirm that efflux is the primary resistance mechanism.[4]
-
Chemical Modification: Consider synthesizing or obtaining analogs of this compound with modifications designed to evade efflux pump recognition.
Issue 2: Low Aqueous Solubility of this compound
Potential Cause: High lipophilicity of the compound.
Troubleshooting Steps:
-
Formulation with Solubilizing Agents: Prepare stock solutions of this compound in a suitable organic solvent like DMSO. For aqueous experimental media, consider the use of co-solvents or surfactants to improve solubility, being mindful of their potential effects on your experimental system.
-
Nanocarrier Formulation: Encapsulate this compound in a nanocarrier system, such as liposomes, to improve its solubility and stability in aqueous solutions.[9][10][11]
Quantitative Data
Table 1: Physicochemical and Permeability Properties of this compound and Analogs
| Compound | Molecular Weight ( g/mol ) | cLogP | cLogS | Predicted Caco-2 Permeability (nm/s) |
| This compound | 360.0 | 4.476 | -5.031 | 104.793 |
| Nitro-PM 5a | 335.0 | 2.496 | -4.126 | 3.109 |
| Nitro-PM 5b | 380.0 | 3.200 | -4.744 | 24.234 |
| Nitro-PM 5c | 424.9 | 3.132 | -4.954 | 22.181 |
| Nitro-PM 5d | 424.9 | 3.746 | -5.207 | 68.740 |
Data sourced from a study on synthetic nitro-pyrrolomycins, where properties were calculated.[5]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts passive intestinal absorption of a compound.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter plate and an acceptor plate)
-
Artificial membrane solution (e.g., 2% (w/v) dodecane solution of lecithin)
-
Phosphate buffered saline (PBS), pH 7.4 and pH 5.0
-
Test compound (this compound) stock solution in DMSO
-
UV-Vis plate reader
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Filter Plate: Carefully apply 5 µL of the artificial membrane solution to each well of the filter plate.
-
Prepare Donor Plate: Dilute the this compound stock solution in PBS (pH 5.0) to the final desired concentration (ensure final DMSO concentration is <1%). Add 200 µL of this solution to each well of the filter plate.
-
Assemble and Incubate: Place the filter plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Measure Concentrations: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a UV-Vis plate reader at the compound's λmax.
-
Calculate Permeability: Calculate the effective permeability (Pe) using the following equation: Pe = (-ln(1 - CA/Ceq)) * (VD * VA) / ((VD + VA) * A * t) Where CA is the concentration in the acceptor well, Ceq is the equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.
Protocol 2: Caco-2 Cell Permeability Assay
This assay assesses both passive and active transport across a human intestinal cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
This compound stock solution
-
Transepithelial Electrical Resistance (TEER) meter
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers. Values should be >250 Ω·cm². Additionally, perform a Lucifer yellow permeability assay to confirm low paracellular transport.
-
Permeability Experiment (Apical to Basolateral - A to B): a. Wash the monolayers with pre-warmed HBSS. b. Add HBSS containing this compound to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
Permeability Experiment (Basolateral to Apical - B to A): a. Repeat the process, but add the this compound solution to the basolateral chamber and sample from the apical chamber. This assesses active efflux.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculate Apparent Permeability (Papp): Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
-
Calculate Efflux Ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio > 2 suggests the involvement of active efflux.
Protocol 3: Liposomal Formulation of this compound
This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method.[12]
Materials:
-
Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)
-
Cholesterol
-
This compound
-
Chloroform and Methanol
-
Phosphate buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: a. Dissolve DPPC, cholesterol, and this compound in a chloroform:methanol mixture in a round-bottom flask. The molar ratio of DPPC:cholesterol can be optimized (e.g., 2:1). b. Attach the flask to a rotary evaporator and rotate under vacuum at a temperature above the lipid transition temperature to evaporate the organic solvents. A thin, dry lipid film will form on the inner surface of the flask.
-
Hydration: a. Add pre-warmed PBS (pH 7.4) to the flask containing the lipid film. b. Hydrate the film by rotating the flask in the rotary evaporator (without vacuum) at a temperature above the lipid transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
Extrusion: a. Load the MLV suspension into an extruder pre-heated to a temperature above the lipid transition temperature. b. Extrude the suspension multiple times (e.g., 10-20 passes) through polycarbonate membranes of a defined pore size (e.g., 100 nm) to form small unilamellar vesicles (SUVs) with a uniform size distribution.
-
Characterization: a. Determine the particle size and zeta potential of the liposomes using dynamic light scattering (DLS). b. Measure the encapsulation efficiency by separating the free drug from the liposomes (e.g., by ultracentrifugation or size exclusion chromatography) and quantifying the drug in the liposomal fraction.
Visualizations
Caption: Mechanism of action of this compound as a protonophore.
Caption: Workflow for assessing compound permeability.
Caption: Troubleshooting logic for this compound activity.
References
- 1. Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential | PLOS Pathogens [journals.plos.org]
- 2. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ajptonline.com [ajptonline.com]
- 11. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Pyrrolomycin C versus Pyrrolomycin D antibacterial potency
A Comparative Analysis of the Antibacterial Potency of Pyrrolomycin C and Pyrrolomycin D
Introduction
Pyrrolomycins are a class of halogenated pyrrole antibiotics produced by various species of Streptomyces. Among these, this compound and Pyrrolomycin D have garnered significant attention for their potent antibacterial properties, particularly against Gram-positive bacteria. This guide provides a detailed comparison of the antibacterial potency of this compound and Pyrrolomycin D, supported by experimental data, protocols, and a visual representation of the experimental workflow.
Chemical Structures
This compound and Pyrrolomycin D are structurally similar, with the primary difference being the degree of chlorination. This compound is a tetrachlorinated compound, while Pyrrolomycin D is a pentachlorinated analogue. This seemingly minor structural difference has a significant impact on their biological activity.
Comparative Antibacterial Potency
Experimental data consistently demonstrates that Pyrrolomycin D possesses superior antibacterial activity compared to this compound, especially against Gram-positive organisms.[1][2] The increased lipophilicity of Pyrrolomycin D, due to the additional chlorine atom, is thought to enhance its ability to permeate bacterial cell membranes.[1]
Data Presentation
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and Pyrrolomycin D against various bacterial strains as reported in the literature. Lower MIC values indicate greater antibacterial potency.
| Bacterial Strain | This compound (µg/mL) | Pyrrolomycin D (µg/mL) | Reference |
| Staphylococcus aureus | 0.05 | 0.025 | [1] |
| Streptococcus pneumoniae | 0.1 | 0.05 | [1] |
| Escherichia coli | >12.8 | 6.4 | [1] |
| Pseudomonas aeruginosa | >12.8 | >12.8 | [1] |
Mechanism of Action
The primary mechanism of antibacterial action for both this compound and Pyrrolomycin D is the disruption of the bacterial cell membrane's proton gradient.[1][3] They act as protonophores, effectively shuttling protons across the membrane. This dissipates the proton motive force, leading to the uncoupling of oxidative phosphorylation and ultimately, bacterial cell death.[1][3] Studies have shown that both compounds are potent membrane-depolarizing agents.[1]
Experimental Protocols
The antibacterial potency of this compound and Pyrrolomycin D is typically determined using standard broth microdilution methods. The following is a generalized protocol based on common laboratory practices.
Determination of Minimum Inhibitory Concentration (MIC)
-
Bacterial Strain Preparation: The bacterial strains to be tested are cultured overnight in an appropriate growth medium (e.g., Tryptic Soy Broth) at 37°C. The overnight culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL, in cation-adjusted Mueller-Hinton broth (CAMHB).[1]
-
Compound Preparation: Stock solutions of this compound and Pyrrolomycin D are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). A series of twofold serial dilutions are then made in CAMHB in a 96-well microtiter plate.
-
Inoculation: Each well of the microtiter plate containing the serially diluted compounds is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This is determined by visual inspection of the microtiter plates.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the antibacterial potency of this compound and Pyrrolomycin D.
Conclusion
References
A Comparative Analysis of Pyrrolomycin C and F Analogs: Unveiling their Therapeutic Potential
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pyrrolomycin C and F analogs, supported by experimental data. Pyrrolomycins, a class of halogenated pyrrole antibiotics, have garnered significant interest for their potent biological activities. This analysis focuses on the comparative efficacy of this compound and its brominated counterparts, the Pyrrolomycin F series (F1, F2a, F2b, and F3), in antibacterial and anticancer applications.
Executive Summary
Pyrrolomycin F analogs generally exhibit superior or comparable biological activity to this compound. The increased lipophilicity due to bromine substitution in the F series appears to enhance their antibacterial and anticancer efficacy. Notably, Pyrrolomycin F analogs have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and have shown promising results in inhibiting cancer cell proliferation and biofilm formation. The primary mechanism of action for these compounds involves acting as protonophores, disrupting the proton gradient across cellular membranes, and inhibiting key bacterial enzymes like Sortase A.
Data Presentation: A Quantitative Comparison
The following tables summarize the antibacterial and anticancer activities of this compound and F analogs, providing a clear comparison of their performance.
Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µM)
| Compound | S. aureus ATCC 29213 | S. aureus ATCC 25923 | S. epidermidis DSM 3269 |
| This compound | - | - | - |
| Pyrrolomycin F1 | ≤0.0019[1] | 0.04[1] | - |
| Pyrrolomycin F2a | ≤0.0019[1] | 0.04[1] | - |
| Pyrrolomycin F2b | ≤0.0019[1] | 0.04[1] | - |
| Pyrrolomycin F3 | ≤0.0019[1] | 0.04[1] | - |
Note: Specific MIC values for this compound against these strains were not available in the searched literature, but Pyrrolomycin F analogs show potent activity.
Table 2: Anticancer Activity (IC50 in µM)
| Compound | HCT-116 (Colon Cancer) | MCF-7 (Breast Cancer) |
| This compound | 0.8[2] | 1.5[2] |
| Pyrrolomycin F series (F1, F2a, F2b, F3) | 0.35 - 1.21[2] | 0.35 - 1.21[2] |
Table 3: Sortase A Inhibition (IC50 in µM)
| Compound | S. aureus Sortase A |
| This compound | 300[3] |
| Pyrrolomycin F2a | 250[3] |
Mechanism of Action: A Dual Threat
Pyrrolomycins employ a multi-pronged attack against both bacterial and cancer cells. Their primary mechanisms of action are:
-
Protonophoric Activity: Pyrrolomycins act as protonophores, shuttling protons across biological membranes.[4] This dissipates the proton motive force, which is crucial for ATP synthesis and other essential cellular processes, leading to cell death. The lipophilicity of the molecule, enhanced by halogenation, is a key factor in this activity.
-
Enzyme Inhibition: Pyrrolomycins have been shown to inhibit Sortase A, a bacterial transpeptidase responsible for anchoring virulence factors to the cell wall of Gram-positive bacteria.[2][3] By inhibiting Sortase A, these compounds can reduce bacterial adhesion and biofilm formation, crucial steps in the pathogenesis of infections.
Visualizing the Pathways
The following diagrams illustrate the key mechanisms of action of this compound and F analogs.
Caption: Pyrrolomycin acting as a protonophore, disrupting the proton gradient across the bacterial cell membrane and inhibiting ATP synthesis.
Caption: Pyrrolomycin inhibits Sortase A, preventing the anchoring of virulence factors to the bacterial cell wall.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below for reproducibility.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using the broth microdilution method.
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into Mueller-Hinton Broth (MHB) and incubated overnight. The culture is then diluted to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Pyrrolomycin Dilutions: A serial two-fold dilution of the pyrrolomycin analog is prepared in a 96-well microtiter plate using MHB.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the pyrrolomycin analogs and incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.[5][6][7][8]
Biofilm Inhibition Assay
This assay quantifies the ability of the compounds to inhibit biofilm formation.
-
Inoculum Preparation: An overnight culture of the test bacterium (e.g., S. aureus) is diluted in Tryptic Soy Broth (TSB) supplemented with glucose.
-
Treatment and Incubation: The diluted bacterial suspension is added to the wells of a 96-well plate containing various concentrations of the pyrrolomycin analogs. The plate is incubated at 37°C for 24 hours.
-
Washing: The wells are washed with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Staining: The remaining biofilm is stained with 0.1% crystal violet for 15 minutes.
-
Solubilization and Quantification: The crystal violet is solubilized with 30% acetic acid, and the absorbance is measured at 595 nm. The percentage of biofilm inhibition is calculated relative to the untreated control.[9][10]
Sortase A Inhibition Assay
This is a fluorescence resonance energy transfer (FRET)-based assay to measure the inhibition of Sortase A activity.[11]
-
Reaction Mixture: The reaction is performed in a buffer containing Tris-HCl, CaCl2, a FRET-based substrate (e.g., Abz-LPETG-Dnp), and the triglycine nucleophile.
-
Inhibitor Addition: Various concentrations of the pyrrolomycin analogs are added to the reaction mixture.
-
Enzyme Addition: The reaction is initiated by the addition of purified S. aureus Sortase A.
-
Fluorescence Measurement: The increase in fluorescence, resulting from the cleavage of the FRET substrate, is monitored over time using a fluorescence plate reader.
-
IC50 Determination: The IC50 value is calculated as the concentration of the inhibitor that reduces the enzyme activity by 50%.
Conclusion
The comparative analysis of this compound and F analogs reveals the significant potential of the F-series as potent antibacterial and anticancer agents. Their enhanced activity, likely due to increased lipophilicity from bromine substitution, makes them promising candidates for further drug development. The detailed experimental protocols and mechanistic insights provided in this guide aim to facilitate future research and the rational design of novel pyrrolomycin-based therapeutics.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Targeting Bacterial Sortases in Search of Anti-virulence Therapies with Low Risk of Resistance Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. odont.uio.no [odont.uio.no]
- 10. static.igem.org [static.igem.org]
- 11. Identification of novel small-molecular inhibitors of Staphylococcus aureus sortase A using hybrid virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Protonophoric Power of Pyrrolomycin C: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an in-depth validation of Pyrrolomycin C's protonophoric mechanism, offering a comparative analysis with other known mitochondrial uncouplers. This document synthesizes experimental data, details methodologies for key experiments, and visualizes complex processes to facilitate a comprehensive understanding.
Pyrrolomycins, a class of polyhalogenated antibiotics, have garnered significant interest for their potent biological activities. Among them, this compound has been identified as an effective mitochondrial uncoupler, a property that underlies its antimicrobial and cytotoxic effects. This guide delves into the experimental evidence validating its mechanism of action and compares its performance with its structural analog, Pyrrolomycin D, and the classical uncoupler, Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP).
Comparative Analysis of Protonophoric Activity
The protonophoric activity of this compound is most evident in its ability to dissipate the mitochondrial membrane potential (ΔΨm) and stimulate cellular respiration. Experimental data consistently demonstrates its superior potency compared to the well-established uncoupler CCCP.
| Compound | Effective Concentration for Mitochondrial Uncoupling | Key Findings |
| This compound | Submicromolar range[1] | More active than Pyrrolomycin D in isolated rat liver mitochondria, attributed to better penetration of the outer mitochondrial membrane.[1][2] |
| Pyrrolomycin D | Nanomolar to submicromolar range | More active than this compound in inverted submitochondrial particles and liposomes.[1][2] |
| CCCP | Micromolar range | Significantly less potent than both this compound and D in inducing proton transport across lipid bilayers.[3][4][5] |
Visualizing the Protonophoric Mechanism
The following diagram illustrates the proposed mechanism by which this compound acts as a protonophore, shuttling protons across the inner mitochondrial membrane and thereby uncoupling oxidative phosphorylation.
References
- 1. Antibiotic Pyrrolomycin as an Efficient Mitochondrial Uncoupler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Performing the mitochondrial and plasma membrane potentiometric assay [imageanalyst.net]
- 3. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Anticancer Efficacy of Pyrrolomycin C and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticancer efficacy of Pyrrolomycin C, a naturally derived halogenated pyrrole, and Doxorubicin, a well-established anthracycline antibiotic used in chemotherapy. This analysis is based on published experimental data and focuses on their mechanisms of action, cytotoxic effects, and the signaling pathways they modulate.
Executive Summary
Doxorubicin has been a cornerstone of cancer therapy for decades, exerting its cytotoxic effects primarily through DNA intercalation and inhibition of topoisomerase II, leading to apoptotic cell death.[1] this compound, a more recently investigated compound, demonstrates potent anticancer activity, appearing to act through distinct mechanisms such as membrane depolarization and disruption of the cytoskeleton.[2][3][4][5] While direct comparative studies are limited, available data suggests that this compound exhibits significant cytotoxicity at sub-micromolar concentrations, comparable to or, in some cases, more potent than Doxorubicin in specific cancer cell lines.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for this compound and Doxorubicin in the human colon carcinoma cell line HCT-116 and the human breast adenocarcinoma cell line MCF-7. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and assay duration.
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | HCT-116 | 0.8 | [2] |
| MCF-7 | 1.5 | [2] | |
| Doxorubicin | HCT-116 | ~44.3 (converted from 24.30 µg/ml) | [1] |
| HCT-116 | ~3.5 (converted from 1.9 µg/ml) | [6] | |
| MCF-7 | ~1.29 (converted from 0.7 µg/ml) | [7] | |
| MCF-7 | 1.1 (converted from µg/ml) | [8] | |
| MCF-7 | ~1.2 | [9] |
Note: The molecular weight of Doxorubicin (543.52 g/mol ) was used for the conversion from µg/ml to µM.
Mechanisms of Action and Signaling Pathways
The anticancer activities of this compound and Doxorubicin are mediated by distinct molecular mechanisms and signaling pathways.
This compound: Membrane Integrity and Cytoskeletal Disruption
The precise anticancer mechanism of this compound is still under investigation but is thought to involve multiple cellular processes.[2][5] Evidence suggests that it acts as a protonophore, leading to the depolarization of the cell membrane.[3][4] This disruption of the proton gradient can interfere with cellular energy metabolism and ion homeostasis. Additionally, studies have shown that pyrrolomycins can perturb the integrity of the cytoskeleton.[2][5] Some nitro-pyrrolomycin derivatives have been observed to induce apoptosis, as indicated by Annexin V staining, while others may lead to a non-apoptotic or necrotic cell death, suggesting the mode of cell death may be dependent on the specific derivative and cell type.[3]
Doxorubicin: DNA Damage and Apoptosis Induction
Doxorubicin's primary mechanism of action involves its intercalation into DNA, which inhibits the progression of topoisomerase II, an enzyme that relaxes supercoils in DNA for transcription and replication. This leads to the stabilization of the DNA-topoisomerase II complex, resulting in DNA strand breaks. Furthermore, Doxorubicin is known to generate reactive oxygen species (ROS), which contribute to cellular damage and induce apoptosis. The apoptotic cascade initiated by Doxorubicin involves both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anticancer efficacy of this compound and Doxorubicin. Specific details may vary between studies.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with various concentrations of this compound or Doxorubicin and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells based on plasma membrane integrity and phosphatidylserine exposure.
-
Cell Treatment: Treat cells with the desired concentrations of this compound or Doxorubicin for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cells with the compounds of interest.
-
Cell Fixation: Harvest and fix the cells in cold 70% ethanol.
-
Staining: Wash the fixed cells and stain with a DNA-binding dye such as Propidium Iodide (PI), which also contains RNase to prevent staining of RNA.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle.
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. mdpi.com [mdpi.com]
- 3. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. jrmds.in [jrmds.in]
- 9. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potent Bioactivity of Pyrrolomycins: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Pyrrolomycin analogs, detailing their structure-activity relationships (SAR) in antibacterial, antibiofilm, and anticancer applications. Supported by experimental data, this document serves as a valuable resource for advancing the development of this promising class of compounds.
Pyrrolomycins are a class of halogenated antibiotics, primarily produced by Actinosporangium and Streptomyces species, that have garnered significant interest due to their potent biological activities. This guide delves into the nuanced relationship between the chemical structure of various natural and synthetic Pyrrolomycin analogs and their resulting biological functions. Understanding these SARs is crucial for the rational design of new, more effective, and less toxic therapeutic agents.
Comparative Analysis of Biological Activity
The biological efficacy of Pyrrolomycin analogs is intricately linked to the nature and position of substituents on both the pyrrole and phenyl rings. The following tables summarize the quantitative data from various studies, offering a clear comparison of their antibacterial, antibiofilm, and anticancer potencies.
Antibacterial Activity of Pyrrolomycin Analogs
The antibacterial activity of Pyrrolomycin analogs is most pronounced against Gram-positive bacteria, including challenging drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). Key SAR observations include:
-
Halogenation: The degree and type of halogenation on both the pyrrole and phenyl rings are critical for potent antibacterial activity. Increased halogenation, particularly with chlorine and bromine, generally enhances efficacy[1][2]. For instance, the pentachlorinated Pyrrolomycin D is among the most potent natural analogs[3].
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the pyrrole ring is a requirement for antibacterial activity[1].
-
Pyrrole Substituents: Substitution on the pyrrole ring significantly influences activity. The introduction of a nitro group can, in some cases, improve the minimal bactericidal concentration (MBC) against both Gram-positive and Gram-negative bacteria[4][5].
-
Methoxy Groups: The presence of methoxy groups on the phenyl ring, as seen in Pyrrolomycins I and J, leads to a more than 10-fold decrease in susceptibility for bacteria like S. aureus and Streptococcus pneumoniae[3].
| Analog | Bacterial Strain | MIC (µg/mL) | Reference |
| Natural Pyrrolomycins | |||
| Pyrrolomycin C | Staphylococcus aureus | - | [3] |
| Pyrrolomycin D | Staphylococcus aureus | ~0.001 | [3] |
| Pyrrolomycin D | Streptococcus pneumoniae | - | [3] |
| Pyrrolomycin I | Staphylococcus aureus | >10x Pyrrolomycin D | [3] |
| Pyrrolomycin J | Staphylococcus aureus | >10x Pyrrolomycin D | [3] |
| Synthetic Pyrazole Analogs | |||
| Compound 17d | MRSA | 0.0625 | [6] |
| Compound 17d | VISA | 0.0313 | [6] |
| Fluorinated Pyrrolomycin Analogs | |||
| Compound 4 | Staphylococcus aureus | 0.073 | [7] |
Note: "-" indicates that a specific value was not provided in the cited source, but the compound's activity was described relative to other analogs.
Antibiofilm Activity of Pyrrolomycin Analogs
Several Pyrrolomycin analogs have demonstrated significant efficacy in inhibiting and eradicating bacterial biofilms, a critical factor in chronic and recurrent infections.
| Analog | Bacterial Strain | IC50 (µg/mL) | Reference |
| This compound | Staphylococcus aureus | - | [8] |
| Pyrrolomycin D | Staphylococcus aureus | - | [8] |
| Pyrrolomycin F1, F2a, F2b, F3 | Staphylococcus aureus | Active at 1.5 | [8] |
| Synthetic Fluorinated Analog 4 | Staphylococcus aureus | Kills biofilm at 8 | [7] |
Note: Some studies report activity at a specific concentration rather than an IC50 value.
Anticancer Activity of Pyrrolomycin F Analogs
Recent studies have unveiled the anticancer potential of Pyrrolomycin F analogs, demonstrating cytotoxic effects against various cancer cell lines.
| Analog | Cell Line | IC50 (µM) | Reference |
| Pyrrolomycin F series (1) | HCT116 (Colon) | 0.35 ± 0.1 | [9][10] |
| Pyrrolomycin F series (1) | MCF-7 (Breast) | - | [9] |
| Pyrrolomycin F series (4) | MCF-7 (Breast) | 1.21 ± 0.3 | [9][10] |
| Nitro-Pyrrolomycin Analogs | |||
| PM-C | HCT116 (Colon) | 0.8 ± 0.29 | [11] |
| PM-C | MCF-7 (Breast) | - | [11] |
| Synthetic Analog 1 | HCT116 (Colon) | 1.30 ± 0.35 | [11] |
| Synthetic Analog 1 | MCF-7 (Breast) | 1.22 ± 0.69 | [11] |
| Synthetic Analog 5d | HCT116 (Colon) | 2.25 ± 0.35 | [11] |
Note: The anticancer activity of the F-series Pyrrolomycins was found to be significantly more potent against cancer cells compared to normal epithelial cells[9][10].
Mechanisms of Action
The diverse biological activities of Pyrrolomycin analogs stem from multiple mechanisms of action.
Antibacterial Mechanism
A primary antibacterial mechanism of Pyrrolomycins is the disruption of the bacterial cell membrane's proton gradient. Pyrrolomycins C and D act as potent protonophores, leading to membrane depolarization and the uncoupling of oxidative phosphorylation[12]. This disruption of cellular energy production is a key factor in their bactericidal effects.
Another significant target for some Pyrrolomycin analogs is Sortase A (SrtA), a bacterial transpeptidase crucial for anchoring virulence factors to the cell wall of Gram-positive bacteria. Inhibition of SrtA can interfere with bacterial adhesion and biofilm formation.
Anticancer Mechanism
The anticancer activity of Pyrrolomycin F analogs appears to involve the impairment of cell membranes and cytoskeleton organization. This leads to an increase in reactive oxygen species (ROS) generation and the activation of non-apoptotic cell death pathways[9].
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of Pyrrolomycin analogs. Below are summaries of key experimental protocols.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antibacterial potency.
Protocol:
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is used to inoculate a suitable broth medium and incubated overnight at 37°C. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Pyrrolomycin Analogs: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.
Protocol:
-
Cell Seeding: Cancer cells (e.g., HCT116, MCF-7) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the Pyrrolomycin analogs and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve of cell viability versus compound concentration.
Conclusion
The structure-activity relationships of Pyrrolomycin analogs are multifaceted, with halogenation, electron-withdrawing groups, and specific ring substitutions playing pivotal roles in their biological activities. The data presented in this guide highlights the potential of Pyrrolomycins as a versatile scaffold for the development of novel antibacterial, antibiofilm, and anticancer agents. Further research focusing on optimizing the therapeutic index by enhancing efficacy while minimizing toxicity is warranted to translate the promise of these compounds into clinical applications. The detailed experimental protocols and mechanistic insights provided herein aim to facilitate and standardize future investigations in this exciting field.
References
- 1. mdpi.com [mdpi.com]
- 2. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. quicksearch.lib.iastate.edu [quicksearch.lib.iastate.edu]
- 6. Design, synthesis, and biological evaluations of substituted pyrazoles as pyrrolomycin analogues against staphylococcal biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel fluorinated pyrrolomycins as potent anti-staphylococcal biofilm agents: Design, synthesis, pharmacokinetics and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolomycins as potential anti-staphylococcal biofilms agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring the anticancer activity and the mechanism of action of pyrrolomycins F obtained by microwave-assisted total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iris.unipa.it [iris.unipa.it]
- 11. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Natural vs. Synthetic Pyrrolomycin C: Unveiling Structure-Activity Relationships and Therapeutic Potential
For Immediate Release
This guide provides a comprehensive comparative study of natural Pyrrolomycin C and its synthetic analogs for researchers, scientists, and drug development professionals. We delve into their biological activities, mechanisms of action, and the synthetic strategies that offer enhanced therapeutic properties. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols for key assays are provided.
Introduction: The Promise of Pyrrolomycins
Pyrrolomycins are a class of halogenated pyrrole antibiotics originally isolated from Streptomyces species.[1][2] Natural this compound, a tetrachlorinated compound, has demonstrated significant biological activity, including antimicrobial and anticancer properties.[1][3] However, its therapeutic potential has been hampered by issues such as cytotoxicity. This has spurred the development of synthetic analogs designed to improve efficacy and reduce toxicity, opening new avenues for drug discovery.[3] This guide explores the key differences and advantages of synthetic pyrrolomycins over their natural counterpart.
Comparative Biological Activity
Synthetic modifications to the pyrrolomycin scaffold have led to compounds with significantly enhanced biological activity and improved safety profiles. These modifications often involve altering the halogen substituents or introducing nitro groups, which can fine-tune the molecule's electronic and lipophilic properties.[3]
Antimicrobial Activity
Synthetic pyrrolomycin analogs have demonstrated superior antimicrobial potency compared to natural this compound, particularly against Gram-positive bacteria. The data below summarizes the Minimum Inhibitory Concentration (MIC) values against various bacterial strains.
| Compound | Organism | MIC (µM) | Source |
| Natural this compound | Staphylococcus aureus | <1 | [4] |
| Escherichia coli | >300 | [3] | |
| Synthetic Analog PM-1 (Pentabromo) | Staphylococcus aureus | Not specified, but described as the most active against S. aureus synthesized so far. | [3] |
| Synthetic Analog Nitro-PM 5c | Staphylococcus aureus | - | [3] |
| Synthetic Analog (from another study) | Staphylococcus aureus | 0.004 - 25 |
Note: The antimicrobial activity of pyrrolomycins is closely linked to their ability to function as protonophores, disrupting the bacterial cell membrane's proton motive force.[2]
Anticancer Activity
Both natural and synthetic pyrrolomycins have shown promise as anticancer agents. The following table presents the half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Source |
| Natural this compound | HCT116 (Colon Cancer) | 0.8 | [5] |
| MCF7 (Breast Cancer) | 1.5 | [5] | |
| Synthetic Analog PM 1 | HCT116 (Colon Cancer) | 1.30 | [3] |
| MCF7 (Breast Cancer) | 1.22 | [3] | |
| Synthetic Analog PM 2 (Methoxy) | HCT116 (Colon Cancer) | 11.13 | [3] |
| MCF7 (Breast Cancer) | 17.25 | [3] |
Mechanism of Action: A Protonophore-Induced Cascade
Pyrrolomycins exert their biological effects primarily by acting as protonophores, which are molecules that shuttle protons across biological membranes.[2] This action dissipates the crucial proton motive force (PMF) across the bacterial cytoplasmic membrane, leading to a cascade of detrimental downstream effects.
Caption: Signaling pathway of this compound's mechanism of action.
The dissipation of the proton motive force leads to the inhibition of ATP synthesis, disruption of nutrient and ion transport, and impaired function of efflux pumps, ultimately culminating in bacterial cell death.[6][7]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum:
-
Streak the bacterial strain on an appropriate agar plate and incubate for 18-24 hours.
-
Select 3-5 colonies and inoculate into a suitable broth medium. Incubate for 18-24 hours.
-
Dilute the overnight culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in fresh broth.
-
-
Preparation of Pyrrolomycin Dilutions:
-
Prepare a stock solution of the pyrrolomycin compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate using the appropriate broth medium.
-
-
Inoculation and Incubation:
-
Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (bacteria with no drug) and a negative control (broth only).
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 16-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the pyrrolomycin at which no visible bacterial growth is observed.
-
Membrane Depolarization Assay using DiSC3(5)
This assay measures the change in bacterial membrane potential using the fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)).
-
Preparation of Bacterial Suspension:
-
Grow bacteria to the mid-logarithmic phase.
-
Harvest the cells by centrifugation, wash them, and resuspend them in a suitable buffer (e.g., HEPES buffer with glucose) to a specific optical density (e.g., OD600 of 0.05).
-
-
Dye Loading:
-
Add DiSC3(5) to the bacterial suspension to a final concentration of approximately 0.4-4 µM.
-
Incubate in the dark until a stable, quenched fluorescence signal is achieved, indicating dye uptake into the polarized cells.
-
-
Measurement of Depolarization:
-
Add the pyrrolomycin compound to the cell suspension.
-
Monitor the fluorescence intensity over time using a fluorometer (excitation ~622 nm, emission ~670 nm).
-
An increase in fluorescence indicates membrane depolarization as the dye is released from the cells.
-
Synthetic vs. Natural this compound Workflow
The synthesis of pyrrolomycin analogs offers greater control over the final structure and allows for the introduction of various functional groups to enhance biological activity.
Caption: Comparative workflow of natural vs. synthetic production.
Conclusion
The comparative analysis reveals that while natural this compound provides a valuable chemical scaffold, synthetic analogs offer significant advantages in terms of enhanced biological activity and potentially reduced cytotoxicity. The ability to systematically modify the pyrrolomycin structure through chemical synthesis provides a powerful tool for developing novel antimicrobial and anticancer agents with improved therapeutic indices. Further research into the structure-activity relationships of synthetic pyrrolomycins is warranted to fully exploit their therapeutic potential.
References
- 1. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Depolarization, Bacterial Membrane Composition, and the Antimicrobial Action of Ceragenins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissipation of Proton Motive Force is not Sufficient to Induce the Phage Shock Protein Response in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Active maintenance of proton motive force mediates starvation-induced bacterial antibiotic tolerance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Active Efflux Leads to Heterogeneous Dissipation of Proton Motive Force by Protonophores in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrrolomycin C: A Potent Protonophore against Resistant Bacterial Strains
A comparative analysis of Pyrrolomycin C's efficacy against resistant Gram-positive bacteria, benchmarked against standard-of-care antibiotics. This guide provides an objective look at its performance, supported by experimental data, detailed methodologies, and visualizations of its mechanism of action.
In the face of mounting antibiotic resistance, the exploration of novel antimicrobial agents with unique mechanisms of action is paramount. Pyrrolomycins, a class of halogenated pyrrole antibiotics, have demonstrated significant potency, particularly against Gram-positive pathogens. This guide focuses on this compound, elucidating its efficacy in overcoming resistant bacterial strains and comparing its performance with established antibiotics such as vancomycin, linezolid, and daptomycin.
Mechanism of Action: Disrupting the Engine of Bacterial Life
This compound acts as a potent protonophore, a molecule that shuttles protons across the bacterial cytoplasmic membrane.[1][2][3] This action directly collapses the proton motive force (PMF), a crucial electrochemical gradient that powers essential cellular processes.[1][2][3] The dissipation of the PMF leads to two critical downstream effects:
-
Membrane Depolarization: The influx of protons neutralizes the membrane potential, disrupting the integrity and function of the cell membrane.
-
ATP Synthesis Inhibition: The PMF is the primary driver of ATP synthase. Its collapse halts the production of ATP, the cell's main energy currency, leading to a rapid depletion of cellular energy reserves.
This dual-pronged attack on bacterial bioenergetics ultimately results in cell death. The unique mechanism of targeting the fundamental process of energy production makes it less susceptible to common resistance mechanisms that affect many other antibiotic classes.
Caption: Mechanism of action of this compound.
Comparative Efficacy Against Resistant Strains
The following tables summarize the in vitro activity of this compound and its analogs compared to vancomycin, linezolid, and daptomycin against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Note: The data presented below is compiled from multiple studies. Direct comparison of MIC values between studies should be approached with caution due to potential variations in experimental methodologies and bacterial strains used.
Table 1: In Vitro Activity of Pyrrolomycins Against Staphylococcus aureus
| Compound | S. aureus SH1000 (MSSA) MIC (µg/mL) | S. aureus (MRSA) MIC (µg/mL) | Reference |
| This compound | 0.05 | - | [2] |
| Pyrrolomycin D | 0.025 | - | [2] |
Table 2: Comparative In Vitro Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Antibiotic | MRSA MIC Range (µg/mL) | MRSA MIC50 (µg/mL) | MRSA MIC90 (µg/mL) | Reference(s) |
| Vancomycin | 0.5 - 2.0 | 1.0 | 2.0 | Various |
| Linezolid | 0.5 - 4.0 | 1.0 - 2.0 | 2.0 | Various |
| Daptomycin | 0.125 - 1.0 | 0.25 - 0.5 | 0.5 - 1.0 | Various |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound's efficacy.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is based on the methodology described in Hartkoorn et al., 2019.
-
Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into Cation-Adjusted Mueller-Hinton Broth (CAMHB). The culture is incubated overnight at 37°C with shaking.
-
Inoculum Standardization: The overnight culture is diluted in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 colony-forming units (CFU)/mL. This suspension is then further diluted to a final inoculum density of 5 x 105 CFU/mL in the test wells.
-
Antibiotic Dilution Series: A serial two-fold dilution of this compound and comparator antibiotics is prepared in a 96-well microtiter plate using CAMHB.
-
Inoculation and Incubation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included on each plate. The plates are incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Caption: Experimental workflow for MIC determination.
Conclusion
This compound demonstrates potent in vitro activity against Gram-positive bacteria, including strains resistant to conventional antibiotics. Its unique mechanism of action, targeting the fundamental bioenergetic processes of the bacterial cell, presents a promising avenue for the development of new therapeutics to combat antibiotic resistance. While direct comparative clinical data is still needed, the preclinical evidence suggests that this compound and its analogs are valuable candidates for further investigation in the fight against multidrug-resistant pathogens. The provided data and protocols serve as a resource for researchers and drug development professionals to objectively evaluate the potential of this promising antibiotic class.
References
A Comparative Analysis of the Antibiofilm Efficacy of Pyrrolomycin C and D
In the ongoing search for novel therapeutic agents to combat the persistent threat of bacterial biofilms, a class of halogenated pyrrole antibiotics known as pyrrolomycins has garnered significant interest. Among these, Pyrrolomycin C and D have been subject to investigation for their potential to inhibit and eradicate these resilient microbial communities. This guide provides a detailed comparison of the antibiofilm activities of this compound and D, supported by experimental data, methodological insights, and visualizations of their proposed mechanisms of action, to inform researchers and drug development professionals in the field of antimicrobial research.
Quantitative Assessment of Antibiofilm Activity
The efficacy of this compound and D against bacterial biofilms has been evaluated in several studies, with a primary focus on clinically relevant Gram-positive pathogens such as Staphylococcus aureus. While direct comparative studies under identical conditions are limited, a synthesis of available data indicates a general trend of superior activity for Pyrrolomycin D.
A key study investigating the anti-staphylococcal biofilm activity of various pyrrolomycins reported that, with the exception of this compound, all tested compounds, including Pyrrolomycin D, were active against all staphylococcal biofilms at a concentration of 1.5 µg/mL, achieving inhibition percentages greater than 60%, and in many cases, exceeding 80%[1][2]. This suggests that Pyrrolomycin D is a more potent antibiofilm agent at this concentration compared to this compound.
Further research has consistently highlighted Pyrrolomycin D as the most active among the natural pyrrolomycins against a range of Gram-positive bacteria, with its activity extending to biofilms[1][3][4]. While specific Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) values for a direct comparison between this compound and D are not extensively documented in the provided search results, the consensus points towards the higher lipophilicity of the pentachlorinated Pyrrolomycin D contributing to its enhanced biological activity compared to the tetrachlorinated this compound[5].
Table 1: Summary of Anti-Staphylococcal Biofilm Activity
| Compound | Concentration (µg/mL) | Biofilm Inhibition (%) | Target Organism(s) | Reference |
| This compound | 1.5 | Inactive or low activity | Staphylococcus spp. | [1][2] |
| Pyrrolomycin D | 1.5 | >60% (often >80%) | Staphylococcus spp. | [1][2] |
Experimental Protocols
The evaluation of the antibiofilm properties of this compound and D has been conducted using established methodologies to quantify biofilm inhibition and eradication. The following protocols are based on descriptions from the cited literature.
Biofilm Susceptibility Testing using Methyltiazotetrazolium (MTT) Staining
This colorimetric assay is utilized to assess the metabolic activity of bacterial cells within a biofilm, providing an indication of cell viability and thus the efficacy of the antimicrobial agent.
-
Biofilm Formation: Bacterial strains are cultured in microtiter plates with an appropriate growth medium and incubated to allow for biofilm formation on the surface of the wells.
-
Compound Treatment: Following incubation, the planktonic (free-floating) bacteria are removed, and the established biofilms are washed. The pyrrolomycin compounds at various concentrations are then added to the wells containing the biofilms.
-
Incubation: The plates are incubated for a specified period to allow the compounds to interact with the biofilms.
-
MTT Staining: After treatment, the wells are washed to remove the compounds. An MTT solution is added to each well and incubated. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Quantification: The formazan crystals are solubilized, and the absorbance is measured using a spectrophotometer. The percentage of biofilm inhibition is calculated by comparing the absorbance of the treated wells to that of the untreated control wells.
Determination of Population Log Reduction by Viable Plate Counts
This method directly quantifies the number of viable bacterial cells within a biofilm following treatment with the antimicrobial agent.
-
Biofilm Formation and Treatment: Biofilms are established and treated with this compound or D as described above.
-
Biofilm Disruption: Following treatment, the biofilms are physically disrupted (e.g., by scraping or sonication) to release the bacterial cells into a solution.
-
Serial Dilution and Plating: The bacterial suspension is serially diluted and plated onto agar plates.
-
Incubation and Colony Counting: The plates are incubated to allow for colony formation. The number of colony-forming units (CFUs) is then counted.
-
Calculation of Log Reduction: The log reduction in the bacterial population is calculated by comparing the CFU counts from the treated biofilms to those of the untreated controls.
Mechanism of Action: A Dual Approach
The antibiofilm activity of pyrrolomycins is believed to stem from their ability to disrupt fundamental cellular processes in bacteria. The proposed mechanisms involve both direct membrane-disrupting activities and the inhibition of key enzymes involved in biofilm integrity.
Membrane Depolarization and Protonophoric Activity
Pyrrolomycins C and D have been identified as potent membrane-depolarizing agents. They act as protonophores, which are molecules that can transport protons across biological membranes. This action disrupts the proton motive force, which is essential for ATP synthesis and other vital cellular functions, ultimately leading to cell death. While this compound is reportedly more effective at depolarizing the membrane, the greater overall biological activity of Pyrrolomycin D is attributed to its increased lipophilicity, which may facilitate its passage across the bacterial cell membrane[4][5][6].
Caption: Proposed mechanism of protonophoric activity of Pyrrolomycins.
Inhibition of Sortase A
Another proposed mechanism for the antibiofilm activity of pyrrolomycins is the inhibition of sortase A (SrtA). SrtA is a crucial enzyme in Gram-positive bacteria that anchors surface proteins, including adhesins, to the cell wall. These surface proteins are vital for the initial attachment of bacteria to surfaces and for the subsequent development and integrity of the biofilm matrix. By inhibiting SrtA, pyrrolomycins can potentially prevent biofilm formation. Some studies have shown that natural pyrrolomycins, including this compound, can moderately inhibit SrtA[7].
Caption: Inhibition of Sortase A pathway by Pyrrolomycins.
Conclusion
The available evidence strongly suggests that Pyrrolomycin D is a more potent antibiofilm agent against Gram-positive bacteria, particularly Staphylococcus species, when compared to this compound. This enhanced activity is likely due to its chemical structure, which facilitates greater interaction with and disruption of the bacterial cell membrane. The dual mechanism of action, involving both membrane depolarization and potential inhibition of key biofilm-associated enzymes like sortase A, makes pyrrolomycins, and Pyrrolomycin D in particular, promising candidates for further investigation and development as novel antibiofilm therapeutics. Future research should focus on direct, quantitative comparisons of the antibiofilm efficacy of these two compounds against a broader range of clinically relevant pathogens to fully elucidate their therapeutic potential.
References
- 1. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unlocking Synergistic Potential: A Comparative Guide to Pyrrolomycin C Combination Therapies
For Immediate Release
This guide provides researchers, scientists, and drug development professionals with a comparative analysis of the synergistic effects of Pyrrolomycin C and its derivatives with other therapeutic agents. By summarizing key experimental findings, this document aims to facilitate further research and development of novel combination therapies. Pyrrolomycins, a class of potent natural antibiotics, are known to act as protonophores, disrupting the proton motive force across cellular membranes, a mechanism that suggests broad potential for synergistic interactions with other drugs.[1][2][3]
Anticancer Synergy: Pyrrolomycin Derivative MP1 and Temsirolimus
A significant synergistic effect has been observed in the combination of the novel pyrrolomycin derivative, MP1, with the mTOR inhibitor, temsirolimus, in preclinical models of neuroblastoma. This combination demonstrates a potentiation of anticancer activity, particularly in MYCN-amplified neuroblastoma cell lines.
Quantitative Data Summary
The synergistic interaction between MP1 and temsirolimus was evaluated by determining the half-maximal inhibitory concentration (IC50) for each compound alone and in combination in the BE(2)-c neuroblastoma cell line. The results indicate a substantial reduction in the IC50 of MP1 when combined with temsirolimus, signifying a strong synergistic effect.[4][5]
| Compound(s) | Cell Line | IC50 (µM) |
| Pyrrolomycin Derivative MP1 | BE(2)-c | 0.096[4][5] |
| MP1 + Temsirolimus | BE(2)-c | 0.023[4][5] |
Experimental Protocol: Cell Viability Assay
The cell viability and IC50 values were determined using a standard cell proliferation assay.
-
Cell Culture: BE(2)-c neuroblastoma cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, cells were treated with serial dilutions of MP1, temsirolimus, or a combination of both drugs for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescent signal was read using a plate reader, and the data were normalized to untreated control cells. IC50 values were calculated by fitting the dose-response curves using non-linear regression analysis.
Visualizing the Synergistic Interaction
The synergistic effect of MP1 and temsirolimus can be attributed to their complementary mechanisms of action targeting key cancer survival pathways.
Caption: Synergistic anticancer mechanism of MP1 and Temsirolimus.
Potential Antibacterial Synergies of this compound
While direct studies on the synergistic effects of this compound with other antibiotics are limited, its classification as a protonophore provides a strong basis for predicting potential synergistic interactions. Other protonophores, such as niclosamide and carbonyl cyanide m-chlorophenylhydrazone (CCCP), have demonstrated significant synergy with various classes of antibiotics.[6][7][8][9][10][11] This suggests that this compound could enhance the efficacy of conventional antibiotics by disrupting the bacterial membrane potential and increasing drug uptake.
Comparative Data from Other Protonophores
The following table summarizes the observed synergistic effects of niclosamide and CCCP with different antibiotics, providing a potential roadmap for investigating this compound combinations.
| Protonophore | Synergistic Partner(s) | Target Organism(s) | Reference(s) |
| Niclosamide | Colistin | Gram-negative bacilli (including resistant strains) | [9][12] |
| Niclosamide | Metronidazole | Helicobacter pylori | [6][8] |
| CCCP | Clarithromycin, Amikacin, Linezolid | Mycobacterium abscessus | [7] |
| CCCP | Aminoglycosides (e.g., tobramycin, gentamicin) | Escherichia coli, Staphylococcus aureus (stationary phase) | [10][11] |
Proposed Experimental Protocol: Checkerboard Synergy Assay
To assess the potential synergistic effects of this compound with antibiotics, a checkerboard microdilution assay is recommended.
-
Bacterial Strains: Select relevant bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) organisms.
-
Drug Preparation: Prepare stock solutions of this compound and the selected antibiotics (e.g., a beta-lactam, an aminoglycoside, a fluoroquinolone) in an appropriate solvent.
-
Checkerboard Setup: In a 96-well microtiter plate, create a two-dimensional gradient of this compound and the partner antibiotic. This involves serial dilutions of this compound along the rows and serial dilutions of the antibiotic along the columns.
-
Inoculation and Incubation: Inoculate each well with a standardized bacterial suspension. Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Determine the Minimal Inhibitory Concentration (MIC) of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Visualizing the Proposed Experimental Workflow
The following diagram illustrates the workflow for assessing the synergistic antibacterial effects of this compound.
Caption: Workflow for assessing antibacterial synergy.
References
- 1. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotic Pyrrolomycin as an Efficient Mitochondrial Uncoupler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Drug Repurposing: Research Progress of Niclosamide and Its Derivatives on Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. dovepress.com [dovepress.com]
- 9. The Anthelmintic Drug Niclosamide Synergizes with Colistin and Reverses Colistin Resistance in Gram-Negative Bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CCCP Facilitates Aminoglycoside to Kill Late Stationary-Phase Escherichia coli by Elevating Hydroxyl Radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Anthelmintic Drug Niclosamide Synergizes with Colistin and Reverses Colistin Resistance in Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Pyrrolomycin C
Essential Safety and Handling Guide for Pyrrolomycin C
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential safety and logistical information for the handling and disposal of this compound, a potent antibiotic with potential cytotoxic properties. The following procedures are based on established guidelines for managing hazardous and cytotoxic compounds in a laboratory setting.
Hazard Assessment
Personal Protective Equipment (PPE)
The primary barrier against exposure to this compound is the correct and consistent use of Personal Protective Equipment.[5] The following table summarizes the required PPE for various handling procedures. All PPE should be rated for use with hazardous chemicals and cytotoxic drugs.[6][7]
| Procedure | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Disposable, solid-front protective gown with tight-fitting cuffs.- Two pairs of chemotherapy-rated nitrile gloves (outer pair with long cuffs).[6][8]- N95 or higher-rated respirator.[5]- Full-face shield or safety goggles.[4][8] |
| Working with Solutions | - Disposable, solid-front protective gown with tight-fitting cuffs.- Two pairs of chemotherapy-rated nitrile gloves.[6][8]- Full-face shield or safety goggles.[4][8] |
| Waste Disposal | - Disposable, solid-front protective gown.- Two pairs of chemotherapy-rated nitrile gloves.[6][8]- Safety goggles.[4] |
| Spill Cleanup | - Disposable, solid-front protective gown.- Two pairs of heavy-duty, chemotherapy-rated nitrile gloves.[4]- N95 or higher-rated respirator.- Full-face shield and shoe covers.[8] |
Engineering Controls
All handling of this compound, especially in its powdered form, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent inhalation of aerosols or fine particles.[8]
Operational Plan: Step-by-Step Handling Procedures
4.1. Preparation and Weighing:
-
Don PPE: Before entering the designated handling area, put on a protective gown, inner gloves, shoe covers, and a respirator.
-
Prepare the Work Area: Work must be performed in a chemical fume hood or BSC. Cover the work surface with a disposable, absorbent, plastic-backed liner.
-
Weighing: Carefully weigh the required amount of this compound powder. Use a dedicated set of spatulas and weighing boats.
-
Solubilization: Add the solvent to the powder slowly and carefully to avoid splashing. Ensure the container is sealed before removing it from the hood.
4.2. Experimental Use:
-
Don PPE: Wear the appropriate PPE for handling solutions as detailed in the table above.
-
Conduct Experiment: All procedures involving this compound solutions should be performed in a designated area, taking care to avoid spills and aerosol generation.
-
Post-Experiment: Decontaminate all surfaces and equipment after use.
Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination and accidental exposure.[9]
-
Waste Segregation: All materials that have come into contact with this compound (e.g., gloves, gowns, pipette tips, vials, absorbent pads) are considered hazardous waste.
-
Containment:
-
Sharps: Dispose of needles and syringes in a designated, puncture-proof sharps container for cytotoxic waste.
-
Solid Waste: Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container. Double-bagging is recommended.[5]
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, shatter-proof, and clearly labeled hazardous waste container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Chemical Waste," "Cytotoxic Waste," and the name "this compound."
-
Storage: Store waste containers in a secure, designated area away from general lab traffic until they are collected by a licensed hazardous waste disposal service.
-
Decontamination: All non-disposable equipment should be thoroughly cleaned with an appropriate decontamination solution.
Spill Management
In the event of a spill, immediate and proper cleanup is essential.[4][5]
-
Evacuate and Secure: Alert others in the area and restrict access to the spill zone.
-
Don PPE: Put on the full set of PPE for spill cleanup as listed in the table.
-
Containment: For liquid spills, cover with absorbent pads from a chemical spill kit. For powder spills, gently cover with damp absorbent pads to avoid making the powder airborne.
-
Cleanup: Carefully collect all contaminated materials and place them in a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate deactivating agent, followed by a thorough wash with soap and water.
-
Report: Report the spill to the laboratory safety officer and complete any necessary incident reports.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolomycins C, D and E, new members of pyrrolomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. ipservices.care [ipservices.care]
- 6. Handling cytotoxic material [cleanroomtechnology.com]
- 7. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SIDP - Antibiotic Disposal [sidp.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
